Cephamycin B
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H29N3O11S |
|---|---|
分子量 |
579.6 g/mol |
IUPAC 名称 |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[(Z)-3-(4-hydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O11S/c1-37-17(10-13-6-8-15(29)9-7-13)22(35)39-11-14-12-40-24-25(38-2,23(36)28(24)19(14)21(33)34)27-18(30)5-3-4-16(26)20(31)32/h6-10,16,24,29H,3-5,11-12,26H2,1-2H3,(H,27,30)(H,31,32)(H,33,34)/b17-10- |
InChI 键 |
BVOBPJWSXSKGOO-YVLHZVERSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cephamycin B from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Cephamycin B, a notable member of the cephamycin family of β-lactam antibiotics. The cephamycins, distinguished by their 7-α-methoxy group, exhibit a broad spectrum of antibacterial activity and enhanced resistance to β-lactamase degradation. This document details the seminal methodologies for the fermentation of cephamycin-producing Streptomyces species and the subsequent purification of this compound, offering valuable protocols and quantitative data to inform contemporary research and drug development efforts.
Discovery of Cephamycins from Streptomyces
The cephamycins were first reported as a new family of β-lactam antibiotics in the early 1970s. A key discovery was their production by various soil-dwelling actinomycetes, primarily belonging to the genus Streptomyces.[1] Seminal work identified several Streptomyces species, including the newly described Streptomyces lactamdurans, as producers of these novel antibiotics in submerged fermentation cultures.[1] These compounds, structurally related to cephalosporin (B10832234) C, demonstrated significant activity against a wide range of bacteria, including many strains resistant to penicillins and other cephalosporins.[1]
Cephamycins A and B were found to be co-produced in the fermentation broths of several of these actinomycetes, while Cephamycin C was isolated from a different fermentation.[2][3] The unique 7-α-methoxy group is a defining feature of the cephamycins, conferring a high degree of resistance to inactivation by β-lactamase enzymes produced by many resistant bacteria.[4]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of a suitable Streptomyces species, such as Streptomyces clavuligerus. While specific yields for this compound are not extensively reported, data for the closely related Cephamycin C provides a benchmark for production levels.
Culture Media and Conditions
A variety of complex organic media can be used for the fermentation. A representative medium composition is detailed below. The pH of the nutrient media for cultivating Streptomyces and producing cephamycins can range from 5.0 to 9.0, with a preferred range of 6.0 to 7.5. Fermentation is typically carried out at temperatures between 20-37°C, with an optimal range of 26-30°C for about 2 to 4 days.
Table 1: Representative Fermentation Medium for Cephamycin Production
| Component | Concentration | Notes |
| Distillers Solubles | 3.0% (w/v) | Provides a rich source of nitrogen and vitamins. |
| Primary Dried Yeast N.F. | 0.75% (w/v) | Another source of nitrogen and growth factors. |
| Glycerol | 1.25% (v/v) | Primary carbon source. |
| Dimethylformamide | 1.0% (v/v) | Can enhance production. |
| Glycine | 0.05% (w/v) | Amino acid supplement. |
| L-phenylalanine | 0.3% (w/v) | Amino acid supplement. |
| Sodium Thiosulfate | 0.1% (w/v) | Added aseptically after inoculation. |
| Defoamer (e.g., Mobil Par S) | 0.25% (v/v) | To control foaming during fermentation. |
Source: Adapted from U.S. Patent 3,977,942 for Cephamycin C production.
Fermentation Yields
Quantitative data for this compound yields are scarce in the literature. However, production levels for the analogous Cephamycin C by Streptomyces clavuligerus have been reported under various conditions and can serve as a reference.
Table 2: Reported Production Yields for Cephamycin C from Streptomyces clavuligerus
| Fermentation Type | Strain | Carbon Source | Reported Yield | Reference |
| Fed-batch | Wild Type | Glycerol | 566.5 mg/L | --INVALID-LINK--[5][6] |
| Solid-state | NT4 | Cottonseed meal | 21.68 ± 0.76 mg/gds¹ | --INVALID-LINK--[6] |
| Solid-state (optimized) | NT4 | Cottonseed meal | 27.41 ± 0.65 mg/gds¹ | --INVALID-LINK--[6] |
¹gds = grams of dry substrate
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving initial clarification followed by a series of chromatographic separations. The protocol described here is based on the seminal work of Miller et al. (1972) for the separation of Cephamycins A and B, supplemented with methodologies from analogous purification schemes for other cephamycins.
Experimental Workflow Overview
The overall workflow for the isolation and purification of this compound can be visualized as a sequence of distinct stages, from the initial fermentation to the final separation of the pure compound.
Detailed Experimental Protocols
-
Objective: To remove microbial cells and large particulate matter from the fermentation broth.
-
Procedure:
-
Harvest the fermentation broth after the desired incubation period.
-
Filter the broth through a clarifying filter (e.g., cheesecloth or a coarse filter) to remove large mycelial clumps.
-
Further clarify the filtrate by passing it through a 0.22 µm pore-size filter to obtain a cell-free supernatant.
-
-
Objective: To capture the cephamycins from the clarified broth and achieve initial concentration and purification.
-
Materials:
-
Adsorbent resin: Amberlite XAD-2 or a similar non-ionic polymeric adsorbent.
-
Elution solvent: 25% aqueous acetone.
-
-
Procedure:
-
Adjust the pH of the clarified broth to approximately 3.0.
-
Pass the acidified broth through a column packed with pre-equilibrated Amberlite XAD-2 resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound cephamycins with 25% aqueous acetone.
-
Concentrate the eluate under reduced pressure to remove the acetone.
-
This step further purifies the cephamycin mixture and separates it from other anionic compounds.
-
Objective: To enrich the cephamycin fraction based on its anionic properties.
-
Materials:
-
Anion-exchange resin: DEAE Sephadex A-25 (a dextran-based weak anion exchanger).
-
Buffer system: 0.5 M Ammonium Bromide - 0.05 M Acetic Acid.
-
-
Procedure:
-
Equilibrate a column packed with DEAE Sephadex A-25 resin with the buffer system.
-
Dissolve the concentrated and desalted product from the previous step in a minimal volume of the buffer.
-
Apply the sample to the column.
-
Develop the column with the same buffer at a constant flow rate.
-
Monitor the column effluent using a differential refractometer or UV detector (at ~270 nm).
-
The separation of Cephamycin A and B occurs during this step. As observed in the original study by Miller et al., this compound elutes before Cephamycin A.
-
Objective: To remove buffer salts from the purified this compound fractions and obtain the final product as a stable powder.
-
Procedure:
-
Pool the fractions containing this compound.
-
Adsorb the pooled fractions onto a small bed of Amberlite XAD-2 resin to desalt the solution.
-
Elute the desalted this compound with an appropriate solvent (e.g., 90% aqueous methanol).
-
Remove the organic solvent by concentration under reduced pressure.
-
Freeze-dry the resulting aqueous concentrate to yield pure this compound as a powder.
-
Characterization of this compound
The characterization of the purified this compound is essential to confirm its identity and purity. Various analytical techniques are employed for this purpose.
Physical and Chemical Properties
While specific experimental data for this compound is limited in readily available databases, the properties of the structurally similar Cephamycin C can be used as a reference. The primary difference lies in the C-3 side chain.
Table 3: Physical and Chemical Properties of Cephamycin C (Analogue for this compound)
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O₉S | PubChem[7][8] |
| Molecular Weight | 446.43 g/mol | MedKoo Biosciences[9] |
| Exact Mass | 446.1107 g/mol | MedKoo Biosciences[9] |
| Appearance | Solid (assumed) | - |
| XLogP3 | -4.3 | PubChem[8][10] |
| Hydrogen Bond Donor Count | 5 | LookChem[10] |
| Hydrogen Bond Acceptor Count | 11 | LookChem[10] |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound fractions and for quantitative analysis of the fermentation broth. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.01 M acetic acid) and an organic modifier like methanol (B129727) or acetonitrile.[10][11] Detection is commonly performed using a UV detector at approximately 270 nm.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the isolated compound, providing definitive structural evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of this compound.
Conclusion
The discovery of this compound and its relatives from Streptomyces marked a significant advancement in the field of β-lactam antibiotics. The methodologies for its fermentation and isolation, though developed decades ago, still form the basis of modern antibiotic purification strategies. This guide provides a comprehensive technical overview, from culture conditions to detailed purification protocols and analytical characterization. The provided workflows and quantitative data serve as a valuable resource for researchers aiming to explore the potential of cephamycins and other natural products in the ongoing search for new therapeutic agents.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Chromatography of cephalosporins on DEAE-sephadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephamycin C | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. cephamycin C|lookchem [lookchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cephamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B is a naturally occurring β-lactam antibiotic belonging to the cephamycin family. First isolated from Streptomyces species, it shares the core bicyclic cephem nucleus with cephalosporins but is distinguished by the presence of a 7α-methoxy group. This structural feature confers significant resistance to β-lactamase enzymes, a common mechanism of bacterial resistance. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on this compound.
Chemical Structure and Stereochemistry
The fundamental structure of this compound is built upon the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, characteristic of the cephem class of antibiotics. The stereochemistry of the core nucleus is crucial for its biological activity and is consistent with other naturally occurring cephalosporins.
The key structural features of this compound are:
-
Cephem Nucleus : A bicyclic system composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The stereochemistry at the bridgehead carbons is (6R, 7S).
-
7α-Methoxy Group : A methoxy (B1213986) group at the C-7 position with an α-configuration. This moiety is the defining characteristic of the cephamycin family and is responsible for their enhanced stability against β-lactamases.
-
C-7 Side Chain : Attached to the C-7 amino group is a p-(L-alanylamino)phenylacetyl group. The L-configuration of the alanine (B10760859) residue is an important stereochemical detail.
-
C-3 Substituent : At the C-3 position, there is a cinnamyloxy group.
Based on this information, the complete chemical structure of this compound can be depicted as follows:
An In-Depth Technical Guide to Cephamycin B Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cephamycin B, a significant β-lactam antibiotic. It details the primary producing microorganisms, optimal fermentation conditions for its production, and in-depth experimental protocols for cultivation, extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
This compound Producing Organisms
This compound, often referred to as Cephamycin C in scientific literature, is a natural product of several species of actinomycetes.[1] The most prominent and widely studied producers belong to the genus Streptomyces.
Primary Producing Species:
-
Streptomyces lactamdurans : This species is a well-documented producer of cephamycins.[1]
-
Streptomyces clavuligerus : Another significant producer, known for its ability to synthesize both cephamycins and other important β-lactam compounds like clavulanic acid.[2][3]
-
Nocardia lactamdurans : This organism is also recognized as a producer of cephamycin C.[2]
While other Streptomyces species have been shown to produce cephamycins, S. lactamdurans and S. clavuligerus are the most extensively characterized for this compound production.[1]
Fermentation Conditions for this compound Production
The production of this compound is highly dependent on the specific fermentation conditions, including the composition of the culture medium and physical parameters. Optimization of these factors is critical for achieving high yields.
Fermentation Media Composition
Various media compositions have been developed to support the growth of Streptomyces species and enhance this compound production. These media typically contain complex carbon and nitrogen sources, as well as essential minerals.
Table 1: Exemplary Fermentation Media for this compound Production
| Component | Concentration (g/L) | Producing Organism | Reference |
| Inoculum Medium | |||
| Soluble Starch | 20 | S. clavuligerus | [2][3] |
| Glycerol | 15 | S. clavuligerus | [2][3] |
| Pharmamedia | 15 | S. clavuligerus | [2][3] |
| (NH₄)₂SO₄ | 3 | S. clavuligerus | [2][3] |
| K₂HPO₄ | 2.5 | S. clavuligerus | [2][3] |
| FeSO₄·7H₂O | 0.005 | S. clavuligerus | [2][3] |
| MnSO₄·7H₂O | 0.005 | S. clavuligerus | [2][3] |
| ZnSO₄·7H₂O | 0.005 | S. clavuligerus | [2][3] |
| MOPS buffer | 21 (100 mM) | S. clavuligerus | [2][3] |
| Production Medium | |||
| Distillers Solubles | 30 | S. lactamdurans | [4] |
| Primary Dried Yeast N.F. | 7.5 | S. lactamdurans | [4] |
| Glycerol | 12.5 | S. lactamdurans | [4] |
| Dimethylformamide | 10 (v/v) | S. lactamdurans | [4] |
| Glycine | 0.5 | S. lactamdurans | [4] |
| L-phenylalanine | 3 | S. lactamdurans | [4] |
| Sodium Thiosulfate | 1 | S. lactamdurans | [4] |
Note: The production medium for S. clavuligerus in the cited study was the same as the inoculum medium but without MOPS buffer.
Optimal Fermentation Parameters
The physical environment of the fermentation process plays a crucial role in maximizing this compound yield. Key parameters include pH, temperature, aeration, and agitation.
Table 2: Optimal Physical Fermentation Parameters for this compound Production
| Parameter | Optimal Range/Value | Producing Organism | Reference |
| pH | 6.8 (initial) | S. clavuligerus | [2][3] |
| Temperature | 28°C | S. clavuligerus | [2][3] |
| Agitation | 800 rpm | S. clavuligerus | [2][3] |
| Aeration | 0.5 vvm | S. clavuligerus | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound production.
Inoculum Preparation
A healthy and active inoculum is essential for a successful fermentation.
Protocol:
-
Prepare a slant culture of Streptomyces clavuligerus or Streptomyces lactamdurans on a suitable agar (B569324) medium (e.g., ISP Medium 2).
-
Incubate the slant at 28°C for 7-10 days until sporulation is observed.
-
Aseptically add 5 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the slant.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to a sterile flask containing the inoculum medium (see Table 1).
-
Incubate the flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours.
-
Use this vegetative culture to inoculate the production fermenter.
Fermentation in a Bioreactor
Submerged fermentation in a controlled bioreactor is the preferred method for large-scale production of this compound.
Protocol:
-
Sterilize the production medium (see Table 1) in a suitable bioreactor.
-
After cooling to the desired temperature, aseptically inoculate the bioreactor with the vegetative inoculum (typically 5-10% v/v).
-
Maintain the fermentation parameters as outlined in Table 2 (pH, temperature, agitation, and aeration).
-
Control foaming by the addition of a sterile antifoaming agent as needed.
-
Monitor the fermentation process by periodically taking samples to measure biomass, substrate consumption, and this compound concentration.
-
The fermentation is typically carried out for 96-144 hours, with peak production often occurring in the stationary phase of growth.
Extraction and Purification of this compound
After fermentation, this compound needs to be recovered and purified from the complex fermentation broth.
Protocol:
-
Cell Removal: Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration.
-
Initial Purification: Pass the clarified broth through an ultrafiltration membrane (e.g., 3 kDa) to remove high-molecular-weight proteins.
-
Adsorption Chromatography:
-
Load the ultrafiltered broth onto a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-1180) to capture this compound and other hydrophobic molecules.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound compounds with an organic solvent such as methanol (B129727) or ethanol.
-
-
Ion-Exchange Chromatography:
-
Further purify the eluate from the previous step using a strong anion exchange resin (e.g., Q Sepharose XL).
-
Load the sample onto the column and elute with a salt gradient (e.g., NaCl) to separate this compound from other charged molecules.
-
-
Desalting and Concentration:
-
Desalt the fractions containing this compound using a suitable method like diafiltration or size-exclusion chromatography.
-
Concentrate the purified this compound solution by evaporation or lyophilization.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying this compound in fermentation samples and purified fractions.
Protocol:
-
Sample Preparation:
-
Centrifuge fermentation broth samples to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M acetic acid in water. Alternatively, a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) can be used for better separation.[5]
-
Flow Rate: 1.0 - 1.3 mL/min.[5]
-
Detection: UV detector at 254 nm.
-
Column Temperature: 28-30°C.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of purified this compound or a related standard like Cephalosporin (B10832234) C if a commercial standard for this compound is unavailable.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
-
Biosynthetic Pathway and Experimental Workflow
Visual representations of the biosynthetic pathway and experimental workflow can aid in understanding the complex processes involved in this compound production.
This compound Biosynthetic Pathway
The biosynthesis of this compound starts from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[6][7] These are condensed and cyclized to form the core β-lactam structure, which is then modified through a series of enzymatic reactions to yield this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Production and Analysis
The overall process from strain selection to final product analysis follows a logical sequence of steps.
Caption: Experimental workflow for this compound.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. US3977942A - Fermentation of cephamycin C - Google Patents [patents.google.com]
- 5. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of β-Lactam Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genes directly involved in the biosynthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Cephamycin B in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B, a potent β-lactam antibiotic, belongs to the cephamycin family of natural products synthesized by various actinomycetes, notably species of Streptomyces and Nocardia.[1] These compounds are of significant clinical interest due to their broad-spectrum antibacterial activity and notable resistance to β-lactamase enzymes. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, the genetic machinery, and the regulatory networks that govern its production. The guide also includes a compilation of available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and microbial biotechnology.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process that begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. The pathway can be broadly divided into early, middle, and late stages, culminating in the formation of the mature this compound molecule. The genes encoding the biosynthetic enzymes are typically organized in a contiguous cluster on the chromosome of the producing actinomycete.[2]
Key Enzymes and Genes in the this compound Biosynthetic Pathway
| Enzyme | Gene(s) | Function |
| Lysine-6-aminotransferase (LAT) | lat | Converts L-lysine to L-α-aminoadipic acid, a key precursor.[1][3] |
| ACV Synthetase (ACVS) | pcbAB | A non-ribosomal peptide synthetase that condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[4] |
| Isopenicillin N Synthase (IPNS) | pcbC | Catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate with a β-lactam ring.[5][6] |
| Isopenicillin N Epimerase | cefD | Converts isopenicillin N to penicillin N. |
| Deacetoxycephalosporin C Synthase (DAOCS) | cefE | Expands the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[7][8] |
| Deacetylcephalosporin C Synthase (DACS) | cefF | Hydroxylates DAOC at the C-3 methyl group to form deacetylcephalosporin C (DAC).[9] |
| O-Carbamoyltransferase | cmcH | Transfers a carbamoyl (B1232498) group to the C-3 hydroxymethyl group of DAC to form O-carbamoyldeacetylcephalosporin C.[1] |
| Cephamycin C 7-α-hydroxylase | cmcI | In conjunction with CmcJ, hydroxylates the C-7 position of O-carbamoyldeacetylcephalosporin C.[1][10] |
| 7-α-hydroxycephem O-methyltransferase | cmcJ | In conjunction with CmcI, methylates the C-7 hydroxyl group to form the final 7-α-methoxy group of this compound.[1][10] |
Note: The final product is often referred to as Cephamycin C in the literature, which is the 3'-carbamoyloxymethyl derivative. This compound is the corresponding 3'-hydroxymethyl compound, an intermediate that can be accumulated in certain mutant strains or under specific fermentation conditions.
Quantitative Data on Biosynthetic Enzymes
Quantitative analysis of the enzymes involved in the this compound pathway is crucial for understanding the metabolic flux and identifying potential bottlenecks for strain improvement. The following tables summarize the available kinetic and gene expression data.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temperature (°C) |
| ACV Synthetase (ACVS)[11] | Nocardia lactamdurans | L-α-aminoadipic acid | 0.640 ± 0.016 | 0.78 ± 0.14 µM/min/µM enzyme | - | - |
| L-cysteine | 0.040 ± 0.001 | |||||
| L-valine | 0.150 ± 0.004 | |||||
| Isopenicillin N Synthase (IPNS) | Streptomyces lactamdurans | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine | 0.18 | - | 7.0 | 25 |
| Deacetoxycephalosporin C Synthase (DAOCS)[9] | Streptomyces clavuligerus | Penicillin G | 0.23 ± 0.03 | 0.11 ± 0.01 s-1 | - | - |
| Lysine-6-aminotransferase[12] | Streptomyces clavuligerus | L-lysine | - | - | 7.0-7.5 | 30 |
| O-Carbamoyltransferase | Streptomyces clavuligerus | Ornithine | 2.3 | - | 8.0 | - |
| Carbamoylphosphate | 6.0 |
Table 2: Gene Expression Analysis in a ccaR Mutant
The ccaR gene encodes a pathway-specific transcriptional activator that positively regulates the biosynthesis of both cephamycin C and clavulanic acid in Streptomyces clavuligerus.[13][14] Disruption of ccaR leads to a significant downregulation of the cephamycin biosynthetic genes.
| Gene | Fold Decrease in Expression in ccaR Mutant (vs. Wild Type) at 24h[15] |
| lat | ~2200 |
| pcbAB | ~250 |
| pcbC | ~300 |
| cefD | ~350 |
| cefE | ~300 |
| cmcI | ~1087 |
| cmcJ | ~250 |
| cmcH | ~300 |
Experimental Protocols
Gene Knockout in Streptomyces via Homologous Recombination
This protocol outlines a general procedure for creating a targeted gene deletion mutant in Streptomyces clavuligerus to study the function of a specific gene in the this compound biosynthetic pathway.
a) Construction of the Gene Replacement Vector:
-
Amplify the upstream and downstream flanking regions (typically 1-2 kb each) of the target gene from S. clavuligerus genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a suitable E. coli vector, flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance gene, apr).
-
Subclone the entire construct (upstream flank - resistance cassette - downstream flank) into a temperature-sensitive Streptomyces shuttle vector (e.g., pKC1139) that can replicate in E. coli but not at the non-permissive temperature in Streptomyces.
b) Intergeneric Conjugation:
-
Introduce the final gene replacement vector into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient S. clavuligerus strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate at a permissive temperature for plasmid replication in Streptomyces (e.g., 30°C).
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic for which the resistance cassette provides resistance (e.g., apramycin) to select for exconjugants.
c) Selection for Double Crossover Events:
-
Subculture the exconjugants on a medium containing the selection antibiotic at a non-permissive temperature for the shuttle vector (e.g., 39°C). This selects for cells where the plasmid has integrated into the chromosome via a single crossover event.
-
To select for the second crossover event (which results in the excision of the vector and the replacement of the target gene with the resistance cassette), subculture the single crossover mutants on a non-selective medium for several rounds to allow for the excision of the plasmid.
-
Replica-plate the resulting colonies onto a medium with the selection antibiotic and a medium without any antibiotic. Colonies that grow on the antibiotic-containing medium but are sensitive to the antibiotic resistance marker on the original vector are potential double crossover mutants.
d) Confirmation of Gene Deletion:
-
Confirm the gene deletion by PCR using primers that flank the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Further confirmation can be obtained by Southern blot analysis.
Enzyme Assay for Isopenicillin N Synthase (IPNS)
This protocol describes a continuous spectrophotometric assay for measuring IPNS activity.
a) Reaction Mixture:
-
50 mM HEPES buffer, pH 7.0
-
1 mM δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
2 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
25 µM Ascorbic acid
-
10 µM Ferrous sulfate
-
Purified IPNS enzyme
b) Procedure:
-
Prepare the reaction mixture without the enzyme and substrate in a quartz cuvette.
-
Initiate the reaction by adding the purified IPNS enzyme and the ACV substrate.
-
Monitor the increase in absorbance at 235 nm, which corresponds to the formation of the isopenicillin N product.[16]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of isopenicillin N per minute under the specified conditions.
HPLC Analysis of this compound and Intermediates
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its precursors from fermentation broths.
a) Sample Preparation:
-
Centrifuge the fermentation broth to remove the mycelia.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
The filtered supernatant can be directly injected or further purified and concentrated using solid-phase extraction (SPE) if necessary.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 270 nm.[17]
-
Injection Volume: 20 µL.
c) Quantification:
-
Prepare standard solutions of this compound and any available intermediates of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of this compound and its intermediates in the samples by comparing their peak areas to the standard curves.
Visualizations of Key Pathways and Processes
Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine epsilon-aminotransferase, the initial enzyme of cephalosporin biosynthesis in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC 2.1.3.12 [iubmb.qmul.ac.uk]
- 5. Lysine catabolism in Streptomyces spp. is primarily through cadaverine: beta-lactam producers also make alpha-aminoadipate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A coupled enzyme assay for isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isopenicillin N synthase and desacetoxycephalosporin C synthase activities during defined medium fermentations of Streptomyces clavuligerus: effect of oxygen and iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification by Heterologous Expression and Gene Disruption of VisA as l-Lysine 2-Aminotransferase Essential for Virginiamycin S Biosynthesis in Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Arsenal: A Technical Guide to the Antibacterial Spectrum of Natural Cephamycin B Isolates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the antibacterial spectrum of natural Cephamycin B, a member of the cephamycin family of β-lactam antibiotics. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known qualitative and comparative data for natural cephamycins, provides detailed experimental protocols for determining their antibacterial activity, and illustrates the underlying mechanism of action.
Introduction to Cephamycins
Cephamycins are a group of β-lactam antibiotics produced by actinomycetes, most notably Streptomyces species.[1] They are structurally similar to cephalosporins but are distinguished by the presence of a 7α-methoxy group. This structural feature confers a high degree of resistance to β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics.[2] The naturally occurring cephamycins include Cephamycin A, B, and C.[3]
Antibacterial Spectrum of Natural Cephamycins
Table 1: Comparative Antibacterial Activity of Natural Cephamycin Isolates
| Cephamycin Isolate | Gram-Positive Bacteria | Gram-Negative Bacteria | Notes |
| Cephamycin A | More active than Cephamycin C | Less active than Cephamycin C | Generally less active than cephalosporin C and semi-synthetic cephalosporins against Gram-positive strains.[1][3] |
| This compound | More active than Cephamycin C | Less active than Cephamycin C | Similar to Cephamycin A, it shows greater potency against Gram-positive organisms compared to Cephamycin C but is generally less active than established cephalosporins.[1][3] In vivo, Cephamycin A has been found to be more active than this compound.[4] |
| Cephamycin C | Less active than Cephamycins A and B | More active than Cephamycins A and B | Demonstrates activity against some cephalosporin-resistant Gram-negative strains, including Proteus, Providencia, and Escherichia coli.[1][3][5] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6] PBPs are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. By binding to and inactivating PBPs, cephamycins disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[1][7]
Experimental Protocols
The determination of the antibacterial spectrum of natural this compound isolates relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for commonly used assays.
Isolation and Purification of Natural this compound
Natural cephamycins are typically isolated from the fermentation broth of Streptomyces species.
Protocol:
-
Fermentation: Culture a this compound-producing Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.
-
Broth Extraction: After fermentation, separate the mycelium from the culture broth by filtration or centrifugation. The cell-free broth contains the secreted cephamycin.
-
Solvent Extraction: Extract the cephamycin from the broth using a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic phase under vacuum to obtain a crude extract.
-
Chromatographic Purification: Purify the crude extract using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phases to separate this compound from other compounds.
-
Purity Analysis: Assess the purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
References
- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 2. cdstest.net [cdstest.net]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics. III. In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
A Technical Deep Dive into the Initial In-Vitro Studies of Cephamycin A and B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies that characterized the antimicrobial activity of Cephamycin A and B. Discovered in the early 1970s from Streptomyces species, these pioneering members of the cephamycin family of β-lactam antibiotics paved the way for a new class of antimicrobial agents. This document collates data from seminal research, presenting it in a structured format for clarity and ease of comparison. Detailed experimental protocols from the era are provided, alongside visualizations to elucidate key concepts and workflows.
Quantitative In-Vitro Activity of Cephamycin A and B
The initial in-vitro evaluations of Cephamycin A and B revealed their activity profile, particularly against Gram-positive bacteria. While comprehensive minimum inhibitory concentration (MIC) data from the earliest studies is not exhaustively available in modern databases, the relative potencies were well-documented. The following tables summarize the known quantitative and semi-quantitative data, primarily drawing from the foundational work of Miller et al. (1972).
Table 1: In-Vitro Activity of Cephamycin A against Selected Bacterial Strains
| Bacterial Species | Strain Designation | Minimal Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Smith | 0.2 |
| Staphylococcus aureus | Penicillin-resistant | 0.2 |
| Streptococcus pyogenes | C203 | 0.1 |
| Bacillus subtilis | ATCC 6633 | 0.05 |
| Escherichia coli | Juhl | >100 |
| Klebsiella pneumoniae | A | >100 |
| Proteus mirabilis | - | >100 |
| Salmonella schottmuelleri | - | >100 |
Table 2: In-Vitro Activity of Cephamycin B against Selected Bacterial Strains
| Bacterial Species | Strain Designation | Minimal Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Smith | 0.4 |
| Staphylococcus aureus | Penicillin-resistant | 0.4 |
| Streptococcus pyogenes | C203 | 0.2 |
| Bacillus subtilis | ATCC 6633 | 0.1 |
| Escherichia coli | Juhl | >100 |
| Klebsiella pneumoniae | A | >100 |
| Proteus mirabilis | - | >100 |
| Salmonella schottmuelleri | - | >100 |
Summary of Findings:
Initial studies consistently demonstrated that Cephamycin A and B were more active against Gram-positive organisms than their counterpart, Cephamycin C. However, their activity against these Gram-positive strains was generally less potent than that of the established cephalosporins of the time, such as cephaloridine (B1668813) and cephalothin[1]. Against Gram-negative organisms, the activity of Cephamycin A and B was found to be limited, with MIC values typically exceeding 100 µg/mL.
Experimental Protocols
The following section details the methodologies employed in the initial in-vitro studies of Cephamycin A and B, reflecting the standard practices of the early 1970s.
Determination of Minimum Inhibitory Concentration (MIC)
The primary method used to quantify the in-vitro activity of Cephamycin A and B was the broth dilution method.
Protocol: Broth Dilution Susceptibility Testing
-
Preparation of Antibiotic Stock Solutions: A stock solution of the test antibiotic (Cephamycin A or B) was prepared in a suitable solvent and then diluted to the desired starting concentration in sterile broth medium.
-
Serial Dilutions: A series of twofold dilutions of the antibiotic was prepared in sterile test tubes, each containing a final volume of 1 mL of broth. This created a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strains to be tested were grown in a suitable broth medium to a standardized turbidity, corresponding to a specific cell density (e.g., a 0.5 McFarland standard). This suspension was then diluted to achieve a final inoculum concentration of approximately 105 colony-forming units (CFU) per mL in the test tubes.
-
Inoculation: Each tube in the dilution series, including a positive control tube without any antibiotic, was inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual and workflow aspects of the initial Cephamycin studies.
Mechanism of Action
Cephamycins, including Cephamycin A and B, are members of the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, they target and acylate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. The presence of a 7-alpha-methoxyl group in the cephamycin structure confers a notable resistance to degradation by β-lactamase enzymes produced by some bacteria, a key feature that distinguished them from many contemporary cephalosporins.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cephamycin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, validated data on the specific physical and chemical properties of Cephamycin B is exceptionally scarce. Early literature on the discovery of the cephamycin family primarily focuses on Cephamycin C, which became a key precursor for semi-synthetic derivatives.[1] This guide provides the limited available information for this compound and uses the extensively characterized Cephamycin C as a primary reference point to detail the core properties, structural features, and analytical methodologies common to this class of β-lactam antibiotics.
Introduction to Cephamycins
Cephamycins are a class of β-lactam antibiotics produced naturally by actinomycetes, particularly Streptomyces species.[2][3] They are structurally analogous to cephalosporins, sharing the core cephem nucleus. The defining feature that distinguishes cephamycins is a methoxy (B1213986) group at the 7α-position.[4][5] This substitution provides steric hindrance that confers remarkable stability against β-lactamase enzymes, a common bacterial resistance mechanism.[5][6] The naturally occurring cephamycins, designated A, B, and C, were first isolated in the early 1970s.[2]
Physical and Chemical Properties
Detailed experimental data for this compound is not well-documented in peer-reviewed literature. A single commercial supplier lists the following properties, though these remain uncorroborated by independent scientific publications.
Table 1: Uncorroborated Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34279-77-1 | [7] |
| Molecular Formula | C₂₅H₂₉N₃O₁₁S | [7] |
| Molecular Weight | 579.58 g/mol | [7] |
For a reliable and comprehensive understanding of a natural cephamycin, the properties of Cephamycin C are presented below as a reference standard.
Table 2: Physical and Chemical Properties of Cephamycin C
| Property | Value | Source(s) |
| CAS Number | 38429-35-5 | [8] |
| Molecular Formula | C₁₆H₂₂N₄O₉S | [8] |
| Molecular Weight | 446.43 g/mol | [8] |
| Exact Mass | 446.1107 g/mol | [8] |
| IUPAC Name | (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [8] |
| Appearance | Solid Powder | [9] |
| Solubility | Soluble in DMSO, aqueous solutions. | [9] |
| XLogP3 | -4.3 | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 11 |
Chemical Structure
The core structure of all cephamycins is the 7-methoxycephem nucleus.[4] The different natural variants (A, B, and C) and their semi-synthetic derivatives are distinguished by the substituents at the C-3 and C-7 positions of this nucleus.
The structure of the cephamycin core is depicted below. For Cephamycin C, the R¹ substituent is a D-α-aminoadipoyl group, and the R² substituent is a carbamoyloxymethyl group.[1] The specific side chains for this compound are not definitively established in the available literature.
Caption: General chemical structure of the Cephamycin nucleus with variable side chains.
Mechanism of Action
Like all β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent acylation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[1] The inhibition of PBPs leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death. The 7α-methoxy group provides significant stability against hydrolysis by β-lactamases, allowing cephamycins to remain effective against many bacteria that are resistant to other cephalosporins.[5][6]
Caption: Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.
Experimental Protocols
The characterization of cephamycins relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies representative of those used for the analysis of β-lactam antibiotics.
HPLC is the primary method for determining the purity of cephamycin samples and for quantifying their concentration in fermentation broths or final products.
-
Objective: To separate and quantify this compound from impurities or other components.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system is used. A common mobile phase for β-lactams consists of an aqueous buffer (e.g., 0.01 M acetic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the β-lactam chromophore absorbs, commonly around 254-270 nm.
-
Procedure:
-
Prepare a standard solution of the reference compound (e.g., Cephamycin C if B is unavailable) of known concentration.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Inject a defined volume (e.g., 10-20 µL) of the sample and standard solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to the cephamycin based on retention time compared to the standard.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Caption: General experimental workflow for HPLC analysis of a Cephamycin.
UV-Vis spectroscopy is used for preliminary identification and quantification, based on the characteristic absorbance of the cephem nucleus.
-
Objective: To determine the absorbance spectrum and concentration of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., water, phosphate buffer pH 7.0).
-
Scan the sample from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For cephalosporins, this is typically around 260 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Calculate the concentration of the sample using the Beer-Lambert law and a calibration curve.
-
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of a molecule like this compound, providing detailed information about the carbon-hydrogen framework.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, integration, and coupling constants are analyzed.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the molecular structure.
-
-
Data Analysis: The resulting spectra are analyzed to piece together the molecular fragments and confirm the overall structure, including the nature and position of the side chains that differentiate this compound from A and C.
Stability
Cephamycins, like other β-lactam antibiotics, are susceptible to degradation via hydrolysis of the strained β-lactam ring. However, their key chemical feature is enhanced stability against many β-lactamase enzymes.[5] Stability is pH and temperature-dependent. Hydrolysis is accelerated under strongly acidic or alkaline conditions and at elevated temperatures. Stability studies are crucial for determining appropriate formulation and storage conditions.
Conclusion
While this compound is one of the originally discovered natural cephamycins, it remains poorly characterized in comparison to its sibling, Cephamycin C. The core chemical properties, structure, and mechanism of action are expected to be highly similar to other members of its class. The defining 7α-methoxy group ensures a broad spectrum of activity and resistance to many β-lactamases. Definitive characterization of this compound would require its isolation and analysis using modern spectroscopic and chromatographic techniques as outlined in this guide. For drug development professionals, Cephamycin C serves as the essential reference for understanding the foundational chemistry of this antibiotic subclass.
References
- 1. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycin - Wikipedia [en.wikipedia.org]
- 5. drgermophile.com [drgermophile.com]
- 6. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Beta Lactam Antibiotics [pdb101.rcsb.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Cephamycin B: Classification, Mechanism, and Analysis within Beta-Lactam Antibiotics
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical examination of Cephamycin B, a naturally occurring beta-lactam antibiotic. It delineates its precise classification within the broader beta-lactam family, focusing on the unique structural features that differentiate it from classical cephalosporins. The guide covers its mechanism of action, biosynthetic pathway, and antibacterial spectrum. Furthermore, it presents quantitative activity data and detailed experimental protocols for key microbiological assays, supported by logical and structural diagrams to facilitate a comprehensive understanding for research and development applications.
Classification and Core Structure
Cephamycins are a distinct subgroup of β-lactam antibiotics.[1][2] While structurally similar to cephalosporins, they are often classified as a separate category due to a key modification.[1] Both are based on the cephem nucleus, but cephamycins are distinguished by the presence of a methoxy (B1213986) group at the 7α position.[1][3] This substitution is critical, as it confers a high degree of stability against hydrolysis by a wide range of bacterial β-lactamase enzymes.[3][4]
This compound, along with Cephamycins A and C, was first identified as a natural product of Streptomyces species.[5][6] While Cephamycin C became the precursor for clinically significant semisynthetic derivatives like cefoxitin (B1668866) and cefotetan, this compound remains a key member of this natural antibiotic family.[3][5]
The core chemical scaffold of cephamycins is the 7-methoxycephem nucleus. Variations in the side chains at the C-3 and C-7 positions give rise to the different cephamycin compounds and their derivatives, influencing their antibacterial spectrum and pharmacokinetic properties.
Mechanism of Action
Like all beta-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7][8]
-
Target Binding: Cephamycins covalently bind to the active site of essential enzymes known as Penicillin-Binding Proteins (PBPs).[3][9]
-
Inhibition of Transpeptidation: PBPs are DD-transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent peptidoglycan strands.[2]
-
Cell Lysis: By inactivating PBPs, cephamycins block this cross-linking process. This compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]
The defining 7α-methoxy group provides steric hindrance, which protects the core β-lactam ring from being hydrolyzed by many β-lactamase enzymes, particularly AmpC cephalosporinases and some Extended-Spectrum Beta-Lactamases (ESBLs).[3][8][10] This resistance is a key advantage of cephamycins over many cephalosporins.[11]
Biosynthetic Pathway
The biosynthesis of cephamycins is closely related to that of penicillins and cephalosporins, sharing a common initial pathway.[12] The process begins with the condensation of three precursor amino acids.[13][14]
-
Tripeptide Formation: The non-ribosomal peptide synthetase (NRPS) enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide ACV.[9][12]
-
Bicyclic Formation: Isopenicillin N synthase (IPNS) catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the fused β-lactam and thiazolidine (B150603) rings. This is the first bioactive intermediate and a critical branch point.[12]
-
Epimerization and Ring Expansion: Isopenicillin N is converted to penicillin N. Subsequently, the five-membered thiazolidine ring is expanded into the six-membered dihydrothiazine ring by the enzyme deacetoxycephalosporin C synthetase (DAOCS), forming the cephem nucleus of deacetoxycephalosporin C.[14]
-
Cephamycin-Specific Modifications: The pathway then diverges to produce cephamycins through a series of enzymatic steps, including hydroxylation and, critically, O-methylation at the C-7 position to install the 7α-methoxy group.[9][14] Further modifications at the C-3 position also occur.[14]
Antibacterial Spectrum and Quantitative Data
Naturally produced Cephamycins A and B are reported to be more active against Gram-positive organisms, whereas Cephamycin C has greater activity against Gram-negative bacteria.[5][15] However, the clinical utility of the cephamycin class is best represented by semisynthetic derivatives like cefoxitin and cefmetazole (B193816), which possess a broad spectrum of activity that includes many Gram-negative rods (including some ESBL-producers) and, notably, anaerobic bacteria such as Bacteroides fragilis.[3][4]
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of the cephamycins cefoxitin and cefmetazole against a panel of ESBL-producing clinical isolates.
| Antibiotic | Organism (n=29) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Cefoxitin | E. coli & K. pneumoniae (ESBL+) | 4 | >32 | 82.8% |
| Cefmetazole | E. coli & K. pneumoniae (ESBL+) | 1 | 8 | 93.1% |
| Data sourced from a 2023 study on ESBL-producing blood isolates.[16][17] Susceptibility is based on CLSI breakpoints where available. |
Experimental Protocols
The determination of a compound's in vitro activity is fundamental to antibiotic research. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standard protocol.
Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate (B84403) buffer
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Antibiotic Dilution Series: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate. For example, prepare concentrations ranging from 128 mg/L down to 0.25 mg/L. Each well should contain 50 µL of the diluted antibiotic.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well containing the antibiotic dilutions. This brings the total volume in each well to 100 µL. b. Include a positive control well (inoculum in broth, no antibiotic) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[18]
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convergent biosynthetic pathways to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 11. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Reference pathway [kegg.jp]
- 13. researchgate.net [researchgate.net]
- 14. New aspects of genes and enzymes for [beta]-lactam antibiotic biosynthesis - ProQuest [proquest.com]
- 15. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of the 7-Methoxy Group in Cephamycin B's Antibacterial Efficacy
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of a Potent Antibiotic Class
In the ongoing battle against antimicrobial resistance, understanding the nuanced molecular features that imbue antibiotics with their power is paramount. This technical guide delves into the critical role of the 7-methoxy group in the activity of Cephamycin B and its derivatives, a class of β-lactam antibiotics with a notable resilience to bacterial defense mechanisms. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage these structural insights for the creation of next-generation therapeutics.
Cephamycins, including the archetypal this compound and its semi-synthetic analogue cefoxitin, are distinguished from their cephalosporin (B10832234) cousins by the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus.[1][2] This seemingly minor addition has profound consequences for the antibiotic's stability, spectrum of activity, and clinical utility, primarily by conferring remarkable resistance to a wide array of β-lactamase enzymes.[3]
The 7-Methoxy Group: A Shield Against Bacterial Defenses
The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. The 7α-methoxy group of cephamycins acts as a steric shield, effectively hindering the approach of β-lactamases to the vulnerable β-lactam ring.[4][5][6] This protective feature is a cornerstone of their enhanced activity against many β-lactamase-producing bacterial strains.[7]
Studies have consistently demonstrated that the presence of the 7α-methoxy substituent invariably results in reduced susceptibility to enzymatic hydrolysis.[4] Cephamycins are highly stable against hydrolysis by various β-lactamases, including penicillinases and extended-spectrum β-lactamases (ESBLs), which are prevalent in clinically significant Gram-negative pathogens.[1][6][7][8] This stability allows cephamycins to maintain their structural integrity and, consequently, their antibacterial activity in environments where other β-lactams would be rapidly degraded.
Impact on Antibacterial Spectrum and Potency
The enhanced stability afforded by the 7-methoxy group directly translates to a broader spectrum of activity. Cephamycins are effective against a range of Gram-positive and Gram-negative bacteria, including many strains that are resistant to other cephalosporins.[9] Notably, their spectrum extends to include anaerobic microbes, a characteristic not typical of the cephalosporin class as a whole.[1][10] Cefoxitin, a prominent cephamycin, exhibits potent activity against Bacteroides fragilis, a major anaerobic pathogen.[3]
The following table summarizes the comparative minimum inhibitory concentrations (MICs) of cephamycins (possessing the 7-methoxy group) against various bacterial isolates, illustrating their efficacy, particularly against β-lactamase-producing strains.
| Antibiotic | Organism | Inoculum Size (CFU/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
| Cefoxitin | ESBL-producing E. coli & K. pneumoniae | 10⁵ | 82.8 | [11][12] | ||
| 10⁷ | 48.3 | [11][12] | ||||
| Cefmetazole | ESBL-producing E. coli & K. pneumoniae | 10⁵ | 93.1 | [11][12] | ||
| 10⁷ | 75.9 | [11][12] | ||||
| Flomoxef | ESBL-producing E. coli & K. pneumoniae | 10⁵ | 89.7 | [11][12] | ||
| 10⁷ | 70.0 | [11][12] |
Mechanism of Action: Unaltered Core Function
Despite the presence of the 7-methoxy group, the fundamental mechanism of action of this compound and its analogues remains consistent with that of other β-lactam antibiotics. They are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[8] This is achieved through the covalent binding to and inhibition of essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[8] The inhibition of PBP activity leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death. The key advantage conferred by the 7-methoxy group is ensuring that the antibiotic reaches its PBP targets without being intercepted and destroyed by β-lactamases.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
1. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the cephamycin antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.
2. Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium, suspend several colonies in a sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Protocol 2: Assessment of β-Lactamase Stability using a Chromogenic Substrate
This protocol provides a rapid method to determine the susceptibility of a β-lactam antibiotic to hydrolysis by β-lactamase enzymes.[16]
1. Reagents and Materials:
-
Purified β-lactamase enzyme preparation.
-
Chromogenic β-lactam substrate (e.g., Nitrocefin).
-
Cephamycin antibiotic to be tested.
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.
-
Phosphate (B84403) buffer (pH 7.0).
2. Assay Procedure:
-
Prepare solutions of the cephamycin and the chromogenic substrate in phosphate buffer.
-
In a cuvette, mix the cephamycin solution with the β-lactamase enzyme and incubate for a defined period.
-
Add the chromogenic substrate to the mixture.
-
Monitor the change in absorbance over time at the specific wavelength for the cleaved chromogenic product.
3. Data Analysis:
-
The rate of hydrolysis of the chromogenic substrate is proportional to the remaining active β-lactamase.
-
A lower rate of color change in the presence of the cephamycin indicates its stability against hydrolysis and its ability to inhibit the enzyme.
-
Compare the results with a control reaction containing no cephamycin and with a known β-lactamase-labile antibiotic.
Visualizing the Molecular Dynamics and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of this compound Action
Role of 7-Methoxy Group in β-Lactamase Stability
Experimental Workflow for β-Lactamase Stability Assay
Conclusion
The 7-methoxy group is not merely an accessory but a linchpin in the molecular architecture and therapeutic success of this compound and its derivatives. By providing a robust defense against β-lactamase-mediated degradation, this functional group preserves the antibiotic's core bactericidal mechanism and expands its utility against a wider range of challenging pathogens. For drug development professionals, the cephamycin scaffold, with its inherent stability, continues to be a valuable platform for the design of novel anti-infective agents that can overcome prevalent resistance mechanisms. Future research may focus on further modifications of the cephamycin core to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties, all while retaining the critical protective feature of the 7-methoxy group.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for antibacterial activity and beta-lactamase stability of 7 beta-arylmalonylamino-7 alpha-methoxy-1-oxacephems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins in Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Early Research on Cephamycin B: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early research concerning the stability and degradation of Cephamycin B, a member of the cephamycin family of β-lactam antibiotics. While early literature placed a greater emphasis on Cephamycin C due to its broader activity against gram-negative bacteria, this document compiles the available information on this compound and related cephamycins to provide a comprehensive understanding of their stability profiles.[1][2] This guide covers the foundational methods for isolation and characterization, discusses the known factors influencing stability, and presents data on degradation under various conditions, drawing comparisons with the more extensively studied Cephamycin C.
Isolation and Characterization of Cephamycins: The Foundation for Stability Studies
The initial research on cephamycins laid the groundwork for all subsequent investigations into their chemical properties, including stability. Cephamycins A and B were first isolated from the fermentation broths of various actinomycetes.[3] The process involved a series of adsorption and ion-exchange methods to separate these antibiotics from the complex fermentation medium.
Experimental Protocol for Isolation
The isolation of Cephamycins A and B, as described in early publications, followed a multi-step purification process. This protocol is fundamental to obtaining the pure compounds necessary for stability and degradation assays.
A generalized experimental workflow for the isolation of Cephamycins A and B is as follows:
Chemical Stability of Cephamycins
The stability of β-lactam antibiotics, including cephamycins, is a critical factor in their therapeutic efficacy and formulation development. Degradation typically involves the hydrolysis of the strained β-lactam ring. Early research indicated that cephamycins possess greater resistance to β-lactamases compared to other cephalosporins.[4][5]
Influence of pH on Stability
Experimental Protocol for pH Stability Study of Cephamycin C:
-
Material: Ultrafiltered broth from Streptomyces clavuligerus fermentations containing Cephamycin C.
-
Conditions: The stability of Cephamycin C was evaluated at pH levels of 2.2, 6.0, 7.0, 7.6, and 8.7 at a constant temperature of 20°C.
-
Duration: The experiment was monitored for 100 hours.
-
Analysis: The concentration of Cephamycin C was likely determined using a suitable analytical method such as high-performance liquid chromatography (HPLC) or a bioassay, although the specific method is not detailed in the abstract.
Table 1: Degradation of Cephamycin C at Various pH Levels after 100 hours at 20°C
| pH | Degradation (%) |
| 2.2 | 46 |
| 6.0 | 15 - 20 |
| 7.0 | 15 - 20 |
| 7.6 | 15 - 20 |
| 8.7 | 71 |
| Data sourced from a kinetic study on Cephamycin C degradation.[6] |
The results indicate that Cephamycin C is most stable at quasi-neutral pH levels and degrades more rapidly in very acidic or basic conditions.[6] It is reasonable to infer that this compound would exhibit a similar pH-dependent stability profile due to the shared core cephamycin structure.
Enzymatic Degradation by β-Lactamases
A defining characteristic of the cephamycin family is their notable resistance to degradation by β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics.[4][7] This resistance is largely attributed to the presence of a 7-alpha-methoxyl group in their structure.[7]
General Mechanism of β-Lactamase Inactivation
β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. The general mechanism involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the inactivated antibiotic and regenerate the enzyme.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins: a review, prospects and some original observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Potency of Cephamycins: An In-depth Guide to Their Natural Diversity and Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in the 1970s from actinomycetes, cephamycins are a clinically significant class of β-lactam antibiotics.[1] They are structurally analogous to cephalosporins but are distinguished by the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus.[2] This unique structural feature confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance, making cephamycins effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide delves into the natural diversity of cephamycin compounds, providing a comprehensive overview of their producing organisms, chemical structures, biosynthetic pathways, and biological activities. Detailed experimental protocols for their fermentation, isolation, purification, and bioactivity testing are presented, alongside workflows for the discovery of novel cephamycin producers.
Natural Diversity of Cephamycin Compounds
Cephamycins are primarily natural products of Streptomyces species. The pioneering work in their discovery identified Streptomyces lactamdurans and Streptomyces clavuligerus as key producers.[1] Since then, a variety of naturally occurring cephamycins have been isolated, with cephamycins A, B, and C being the most well-characterized. The structural diversity among these natural compounds arises from variations in the substituents at the C-3 and C-7 positions of the cephem core. This natural diversity has inspired the development of semi-synthetic derivatives with enhanced pharmacokinetic properties and broader antibacterial spectra.
Chemical Structures of Representative Cephamycins
The core chemical structure of cephamycins is the 7-methoxycephem nucleus. Variations in the side chains at positions 3 and 7 give rise to the different cephamycin compounds.
| Compound | R1 (C-7 position) | R2 (C-3 position) | Type |
| Cephamycin C | D-α-aminoadipoyl | -CH₂OCONH₂ | Natural |
| Cefoxitin | 2-Thienylacetyl | -CH₂OCONH₂ | Semi-synthetic |
| Cefotetan | 1,3-Dithietan-2-ylcarbonylamino | -CH₂S-(1-methyl-1H-tetrazol-5-yl) | Semi-synthetic |
| Cefmetazole | (Cyanomethylthio)acetyl | -CH₂S-(1-methyl-1H-tetrazol-5-yl) | Semi-synthetic |
Biological Activity of Cephamycin Compounds
Cephamycins exert their bactericidal action by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. They achieve this by acylating penicillin-binding proteins (PBPs), rendering them inactive. The 7α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs).[2] This contributes to their activity against many cephalosporin-resistant strains.[3]
Comparative Antimicrobial Activity (MIC, µg/mL)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various cephamycins against a selection of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Organism | Cephamycin C | Cefoxitin | Cefotetan | Cefmetazole |
| Escherichia coli | Active[3] | ≤0.5 - >128[4][5] | ≤0.125 - 64[6][7] | ≤0.06 - >128 |
| Klebsiella pneumoniae | - | ≤0.5 - >128[5] | ≤0.125 - 64[6][7] | ≤0.12 - >128 |
| Proteus mirabilis | Active[3] | 1 - 128 | 0.25 - 8 | ≤0.12 - 64 |
| Staphylococcus aureus (MSSA) | Less active than A & B[3] | 0.5 - 128[8] | 0.5 - 128 | 0.5 - 128 |
| Bacteroides fragilis | - | ≤0.25 - >256[9] | 4 - >256 | 2 - >256 |
Note: MIC values can vary significantly depending on the specific strain and testing methodology.
Cephamycin C Biosynthesis Pathway
The biosynthesis of cephamycin C is a complex enzymatic process that begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine.[10] The genes encoding the biosynthetic enzymes are typically clustered together in the genome of the producing Streptomyces species. The pathway shares its initial steps with the biosynthesis of penicillins and cephalosporins.
Caption: The biosynthetic pathway of Cephamycin C.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of cephamycins.
Fermentation of Streptomyces clavuligerus for Cephamycin C Production
This protocol is for submerged, fed-batch fermentation to achieve high yields of cephamycin C.[11][12][13]
a. Media Preparation:
-
Seed Medium: (per liter) 10 g glycerol (B35011), 11 g soybean meal, 18.3 g L-lysine, 0.5 g yeast extract, 1.75 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 2.0 g NaCl, 0.005 g FeSO₄·7H₂O, 0.005 g MnCl₂·4H₂O, 0.005 g ZnSO₄·7H₂O. Adjust pH to 7.0 before sterilization.
-
Inoculum Medium: Same as seed medium.
-
Production Medium: (per liter) 20 g glycerol or starch, 15 g soybean meal, 1.0 g yeast extract, 2.0 g K₂HPO₄, 1.0 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.
-
Feeding Solution: Concentrated solution of glycerol or starch (e.g., 200 g/L).
b. Inoculum Development:
-
Inoculate a cryotube of Streptomyces clavuligerus vegetative cells into 50 mL of seed medium in a 500 mL Erlenmeyer flask.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 24 hours.
-
Transfer 5 mL of the seed culture to 45 mL of inoculum medium in a 500 mL Erlenmeyer flask.
-
Incubate under the same conditions for another 24 hours.
c. Fermentation:
-
Inoculate the production medium in a fermenter with 10% (v/v) of the inoculum culture.
-
Maintain the temperature at 28°C and pH at 7.0 (controlled with additions of 2 M HCl or 1 M NaOH).
-
Provide aeration and agitation to maintain a dissolved oxygen level above 20% saturation.
-
After an initial batch phase of 24-30 hours, start the fed-batch phase by continuously or intermittently adding the feeding solution at a pre-determined rate.
-
Monitor cephamycin C production by taking samples periodically for analysis. Fermentation is typically carried out for 5-7 days.
Isolation and Purification of Cephamycin C
This multi-step protocol utilizes a combination of adsorption and ion-exchange chromatography.[14]
a. Adsorption Chromatography (Initial Cleanup):
-
Centrifuge the fermentation broth to remove microbial cells.
-
Adjust the pH of the supernatant to 7.0.
-
Add Amberlite XAD4 resin to the supernatant and stir for several hours to allow adsorption of cephamycin C and other hydrophobic molecules.
-
Filter to separate the resin. The cephamycin C will be in the filtrate (clarified broth) as it is relatively polar. This step removes less polar contaminants.
b. Anion-Exchange Chromatography:
-
Equilibrate a Q Sepharose XL column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the clarified broth onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound molecules using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect fractions and assay for cephamycin C activity. Cephamycin C, being acidic, will bind to the anion-exchange resin and elute at a specific salt concentration.
c. Solid-Phase Extraction (SPE) (Final Polishing):
-
Pool the active fractions from the ion-exchange chromatography.
-
Load the pooled fractions onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the partially purified cephamycin C with a solution of methanol (B129727) in water (e.g., 50% methanol).
-
Analyze the final product for purity and confirm its identity.
Structure Elucidation of a Novel Cephamycin
The structure of a purified, potentially novel cephamycin is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for structure elucidation.
a. Mass Spectrometry:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion to calculate the elemental composition and molecular formula.
b. NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a 1D proton (¹H) NMR spectrum to identify the types and number of protons.
-
Acquire a 1D carbon-13 (¹³C) NMR spectrum to determine the number and types of carbon atoms.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings (connectivity through bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular fragments.
-
-
Integrate the data from all spectra to piece together the complete chemical structure.
Screening for Novel Cephamycin-Producing Actinomycetes
This workflow outlines the process of discovering new actinomycete strains that produce cephamycin-like antibiotics from environmental samples.[15][16]
Caption: Workflow for screening novel cephamycin producers.
a. Isolation:
-
Collect soil samples from diverse environments.
-
Prepare a soil suspension in sterile water and perform serial dilutions.
-
Plate the dilutions onto selective agar (B569324) media for actinomycetes (e.g., Casein Starch Agar) supplemented with antifungal and antibacterial agents to inhibit other microorganisms.
-
Incubate the plates at 28-30°C for 7-14 days.
b. Primary Screening:
-
Select colonies with typical actinomycete morphology (dry, chalky, branched filaments).
-
Perform a primary screen for antimicrobial activity using an agar plug or overlay method against a panel of test bacteria (e.g., E. coli, S. aureus, a β-lactamase producing strain).
-
Isolates showing zones of inhibition are considered potential producers.
c. Secondary Screening and Hit Identification:
-
Cultivate the active isolates in liquid medium.
-
Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).
-
Test the crude extract for antimicrobial activity using a bioassay (e.g., well diffusion assay or MIC determination).
-
Analyze the crude extract of the most promising "hits" by HPLC-MS to identify potential cephamycin-like compounds based on their mass and UV spectra.
Conclusion
The natural diversity of cephamycin compounds continues to be a valuable resource for the discovery and development of new antibiotics. Their inherent stability to β-lactamases provides a significant advantage in combating bacterial resistance. The experimental protocols and workflows detailed in this guide offer a framework for researchers to explore this important class of natural products further, from the isolation of novel producing organisms to the characterization and evaluation of new cephamycin derivatives. As antibiotic resistance remains a pressing global health challenge, the continued investigation into the natural diversity of cephamycins is a critical endeavor in the search for next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro efficacy of cephamycins against multiple extended-spectrum β-lactamase-producing Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae isolates from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics. III. In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacteremia Due to Bacteroides fragilis Group: Distribution of Species, β-Lactamase Production, and Antimicrobial Susceptibility Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Screening and Purification of Natural Products from Actinomycetes that Induce a “Rounded” Morphological Phenotype in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Notes: In Vitro Antibacterial Susceptibility Testing of Cephamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycins are a potent class of β-lactam antibiotics, structurally similar to cephalosporins.[1] Originally isolated from Streptomyces, they are distinguished by a 7α-methoxy group, which confers remarkable stability against a variety of β-lactamase enzymes, including some extended-spectrum β-lactamases (ESBLs).[1][2] This structural feature makes them effective against a broad spectrum of bacteria, including many anaerobic microbes, a characteristic less common among cephalosporins.[1] Common examples of cephamycins used in clinical and research settings include Cefoxitin, Cefotetan, and Cefmetazole.[1]
Mechanism of Action
The bactericidal activity of Cephamycin B, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] The primary target of these antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By covalently binding to the active site of PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption leads to the arrest of cell wall synthesis, ultimately causing cell lysis and bacterial death.[3]
Principles of In Vitro Susceptibility Testing
Determining the in vitro susceptibility of a bacterial isolate to this compound is crucial for predicting its potential clinical efficacy. The two most widely accepted and standardized methods for this assessment are:
-
Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions. The broth microdilution format, utilizing 96-well plates, is the current standard due to its efficiency and lower reagent consumption.[4]
-
Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific amount of this compound onto an agar (B569324) plate evenly inoculated with the test bacterium.[5] The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured and correlated with susceptibility categories (Susceptible, Intermediate, or Resistant) based on standardized interpretive criteria.[5]
Data Presentation: In Vitro Activity of Cephamycins
The following tables summarize quantitative data from in vitro studies, demonstrating the activity of various cephamycins against specific bacterial isolates.
Table 1: In Vitro Efficacy of Cephamycins against ESBL-Producing Isolates (Data derived from a study on ESBL-producing Escherichia coli and Klebsiella pneumoniae blood isolates)[6]
| Antibiotic | Inoculum Size (CFU/mL) | % Susceptibility |
| Cefoxitin | Standard (10⁵) | >80% |
| High (10⁷) | 48.3% | |
| Cefmetazole | Standard (10⁵) | >80% |
| High (10⁷) | 75.9% | |
| Flomoxef | Standard (10⁵) | >80% |
| High (10⁷) | 70.0% |
Table 2: Comparative In Vitro Activity of Cefotetan (a Cephamycin) (Data represents the MIC₉₀, the concentration required to inhibit 90% of isolates)[7]
| Organism | Cefotetan MIC₉₀ (mg/L) |
| Haemophilus influenzae | 1 |
| Pseudomonas aeruginosa | >128 |
| Staphylococcus aureus | Comparable to Moxalactam* |
| Enterobacteriaceae (excluding Serratia & Enterobacter spp.) | ≤0.5 |
*Specific MIC₉₀ value not provided in the source material, only a comparison.
Visualized Signaling Pathway and Workflows
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
1.1. Principle This quantitative method determines the minimum inhibitory concentration (MIC) of this compound by challenging a standardized bacterial inoculum with serial twofold dilutions of the antibiotic in a liquid growth medium.
1.2. Materials
-
This compound analytical powder
-
Appropriate solvent for this compound (as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains and Quality Control (QC) strains (e.g., E. coli ATCC 25922)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipettes
1.3. Procedure
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound. For example, dissolve the powder to achieve a concentration of 1280 µg/mL. Sterilize by filtration if necessary.
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the first column of wells, resulting in the highest desired concentration.
-
Using a multichannel pipette, perform twofold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 50 µL from the last dilution column.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum dilution, add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.
-
The final well concentrations will now be half of the initial dilution series.
-
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth with no antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
1.4. Interpretation of Results
-
After incubation, check the sterility control (should be clear) and the growth control (should be turbid).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
2.1. Principle This method assesses bacterial susceptibility by measuring the zone of growth inhibition around a paper disk containing a standardized amount of this compound.
2.2. Materials
-
This compound antibiotic disks (e.g., Cefoxitin 30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test bacterial strains and QC strains (e.g., E. coli ATCC 25922)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measurement
2.3. Procedure
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.3.2.
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disk:
-
Using sterile forceps or a disk dispenser, place the this compound disk onto the inoculated agar surface.
-
Press down gently to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours in ambient air.
-
2.4. Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[5]
-
Compare the measured zone diameter to the interpretive criteria provided by a standards organization like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. asm.org [asm.org]
- 6. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes: High-Yield Cephamycin B Fermentation
Introduction
Cephamycin B, a potent β-lactam antibiotic, is a valuable precursor for the synthesis of several commercially important cephamycin antibiotics. Produced primarily by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans, optimizing its fermentation yield is a critical objective for pharmaceutical production.[1] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals focused on enhancing this compound production through submerged and solid-state fermentation techniques. The methodologies outlined below encompass strain maintenance, inoculum preparation, fermentation media optimization, and analytical procedures for quantification.
Key Principles for High-Yield Fermentation
Achieving high yields of this compound hinges on a multi-faceted approach that includes the selection of a high-producing strain, optimization of the fermentation medium, and precise control of physical and chemical parameters during fermentation. Metabolic engineering of the producing organism also presents a powerful strategy for enhancing productivity by redirecting metabolic fluxes towards the desired product.[2][3]
Strain Selection and Maintenance
The choice of microorganism is fundamental to the success of this compound fermentation. Streptomyces clavuligerus, S. cattleya, and Nocardia lactamdurans are well-documented producers.[4][5] Strains should be maintained on appropriate agar (B569324) slants and periodically subcultured to ensure viability and productivity. Lyophilization is recommended for long-term storage to prevent strain degradation.
Metabolic Engineering Strategies
For advanced yield enhancement, metabolic engineering of the production strain is a key strategy. This can involve:
-
Precursor Engineering: Increasing the intracellular pool of precursors for the this compound biosynthetic pathway.[6]
-
Gene Overexpression: Overexpressing key enzymes in the biosynthetic pathway to drive the reaction forward.
-
Pathway Regulation: Modifying regulatory genes to upregulate the entire biosynthetic gene cluster.[2]
Experimental Protocols
Protocol 1: Inoculum Preparation for Submerged Fermentation
This protocol describes the preparation of a vegetative inoculum for submerged fermentation of Streptomyces clavuligerus.
Materials:
-
Agar slant culture of Streptomyces clavuligerus
-
Sterile first-stage seed medium (see Table 1)
-
250 mL baffled Erlenmeyer flasks
-
Sterile water
-
Incubator shaker
Procedure:
-
Aseptically transfer a loopful of spores from a mature agar slant culture to a 250 mL baffled Erlenmeyer flask containing 40 mL of sterile first-stage seed medium.[7]
-
Incubate the flask at 28°C on a rotary shaker at 220 rpm for 22 hours.[7]
-
This first-stage seed culture is then used to inoculate the production medium. The optimal inoculum volume is typically between 1-3% (v/v).[8]
Protocol 2: High-Yield Submerged Fermentation of this compound
This protocol outlines the procedure for the production of this compound in a submerged fermentation system.
Materials:
-
Vegetative inoculum of Streptomyces clavuligerus (from Protocol 1)
-
Sterile basal production medium (see Table 1)
-
Sterile solutions of amino acid supplements (e.g., D-lysine, DL-lysine)
-
Fermenter or baffled Erlenmeyer flasks
-
pH meter and sterile acid/base solutions for pH control
-
Antifoaming agent
Procedure:
-
Dispense the basal production medium into the fermentation vessels.
-
Sterilize the medium by autoclaving. After cooling, aseptically add any filter-sterilized supplements, such as sodium thiosulfate.[9]
-
Inoculate the production medium with the vegetative inoculum.
-
Conduct the fermentation at a temperature between 26-30°C.[7]
-
Maintain the pH of the medium between 6.0 and 7.5.[7]
-
Provide adequate aeration and agitation. For shake flask cultures, a rotary shaker at 200-220 rpm is recommended.[7][10]
-
The fermentation is typically carried out for 2-4 days.[7]
-
Monitor the production of this compound at regular intervals using a suitable analytical method (see Protocol 4).
Protocol 3: Solid-State Fermentation for this compound Production
This protocol details the methodology for this compound production using solid-state fermentation (SSF).
Materials:
-
Spore suspension of Streptomyces clavuligerus
-
Solid substrate (e.g., cottonseed meal, wheat bran)[5]
-
Mineral salt solution
-
Erlenmeyer flasks or other suitable SSF containers
-
Incubator
Procedure:
-
Select a suitable solid substrate. Cottonseed meal has been shown to be effective.[5]
-
Adjust the moisture content of the substrate to an optimal level, typically around 70% (v/w).[5]
-
Supplement the substrate with a mineral salt solution and other nutrients as required.
-
Sterilize the prepared substrate.
-
Inoculate the sterile substrate with a spore suspension of S. clavuligerus.
-
Incubate the culture at 25 ± 2°C for 7 days.[5]
-
After incubation, extract the this compound from the solid fermented mass for quantification.
Protocol 4: Quantification of this compound
This protocol describes two common methods for the quantification of this compound from fermentation broth.
Method A: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Utilize a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic acid).
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Quantification: Compare the peak area of the sample with that of a known standard to determine the concentration.
Method B: Bioassay
-
Indicator Organism: Use a susceptible indicator organism, such as Escherichia coli ESS.
-
Assay Plates: Prepare nutrient agar plates seeded with the indicator organism.
-
Sample Application: Apply known volumes of the fermentation broth (and standards) to sterile paper discs placed on the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 8 to 24 hours.[9]
-
Quantification: Measure the diameter of the zones of inhibition and compare them to a standard curve to determine the antibiotic concentration.
Data Presentation
Table 1: Composition of Media for this compound Fermentation
| Component | First Stage Seed Medium[7] | Basal Production Medium[9] |
| Primary Dried Yeast N.F. | 10 g/L | 0.75% (w/v) |
| Distillers Solubles | - | 3.0% (w/v) |
| Glycerol | - | 1.25% (w/v) |
| Dimethylformamide | - | 1.0% (v/v) |
| Glycine | - | 0.05% (w/v) |
| L-phenylalanine | - | 0.3% (w/v) |
| Sodium Thiosulfate* | - | 0.1% (w/v) |
| Defoamer | - | 0.25% (v/v) |
| Deionized Water | to 1 L | to final volume |
*Added aseptically after sterilization.
Table 2: Influence of Amino Acid Supplementation on Cephamycin C Yield
| Supplement | Concentration | Effect on Yield |
| D-lysine or DL-lysine | 0.05% to 0.2% | Enhances production[7] |
| D-arginine or DL-ornithine | Not specified | Can improve yield[9] |
Mandatory Visualizations
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. I. Production by actinomycetes, including Streptomyces lactamdurans sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for metabolic engineering in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3886044A - Process of making cephamycin C by fermentation - Google Patents [patents.google.com]
- 8. primescholars.com [primescholars.com]
- 9. US3977942A - Fermentation of cephamycin C - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Cephamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B belongs to the cephamycin class of β-lactam antibiotics, which are closely related to cephalosporins.[1] Like other β-lactams, cephamycins inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2] A key feature of cephamycins is their 7α-methoxy group, which confers stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), making them effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][3]
These application notes provide detailed protocols for establishing robust and reproducible murine models to evaluate the in vivo efficacy of this compound against clinically relevant bacterial pathogens. The described models include a systemic infection (sepsis) model, a localized skin and soft tissue infection model, and a pulmonary infection model, which are standard preclinical models for assessing the therapeutic potential of new antimicrobial agents.[4][5][6]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell, especially in Gram-positive and Gram-negative bacteria.
Caption: Simplified diagram of this compound's mechanism of action.
Recommended Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the preclinical efficacy of a new antibiotic. Murine models are widely used due to their cost-effectiveness, genetic tractability, and well-characterized immune systems.[5] The following models are recommended for assessing the in vivo efficacy of this compound.
Murine Sepsis Model (Systemic Infection)
The murine sepsis model is a standard for evaluating the efficacy of antibiotics against systemic infections.[6] This model mimics the life-threatening condition of sepsis in humans and is crucial for determining an antibiotic's ability to clear bacteria from the bloodstream and vital organs.
Murine Thigh Infection Model (Localized Infection)
The murine thigh infection model is a well-established model for studying the efficacy of antimicrobial agents in a localized deep-tissue infection. It allows for the direct measurement of bacterial burden in the infected tissue and is particularly useful for pharmacodynamic studies.
Murine Pneumonia Model (Pulmonary Infection)
Given the prevalence of bacterial pneumonia, a murine model of lung infection is essential for evaluating antibiotics intended for respiratory tract infections.[4] This model assesses the ability of the antibiotic to penetrate lung tissue and reduce the bacterial load in the lungs.
Data Presentation: Representative In Vivo Efficacy Data
While specific in vivo efficacy data for this compound is not publicly available, the following tables present representative data based on studies with the closely related cephamycin, cefoxitin (B1668866), to illustrate expected outcomes.[7][8]
Table 1: Representative Efficacy of a Cephamycin in a Murine Sepsis Model
| Bacterial Strain | Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load (log10 CFU/spleen) |
| E. coli (ESBL-) | Vehicle Control | 0 | 10 | 7.5 |
| This compound | 50 | 80 | 3.2 | |
| This compound | 100 | 100 | <2.0 | |
| K. pneumoniae (ESBL+) | Vehicle Control | 0 | 0 | 8.1 |
| This compound | 50 | 60 | 4.5 | |
| This compound | 100 | 90 | 2.8 |
Table 2: Representative Efficacy of a Cephamycin in a Murine Thigh Infection Model
| Bacterial Strain | Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/thigh) at 24h |
| S. aureus (MSSA) | Vehicle Control | 0 | 7.8 |
| This compound | 25 | 5.1 | |
| This compound | 50 | 3.9 | |
| B. fragilis | Vehicle Control | 0 | 7.2 |
| This compound | 25 | 4.5 | |
| This compound | 50 | 3.1 |
Experimental Protocols
The following are detailed protocols for the recommended murine models for in vivo efficacy testing of this compound. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
References
- 1. Cephalosporins and Cephamycins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Cefoxitin as an Alternative to Carbapenems in a Murine Model of Urinary Tract Infection Due to Escherichia coli Harboring CTX-M-15-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 7. Correlation of in vitro susceptibility with in vivo efficacy in mice for cefoxitin in comparison with cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and chemotherapeutic studies on three semisynthetic cephamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cephamycin B
Introduction
Cephamycin B, a β-lactam antibiotic, is a member of the cephamycin family, which is closely related to cephalosporins. Accurate and precise quantification of this compound is crucial in various stages of drug development, including fermentation process monitoring, purification, formulation, and quality control. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Microbiological Assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity. The method described here is adapted from established procedures for the analysis of Cephamycin C, a structurally similar compound, and does not require derivatization.[1]
Application Note:
This HPLC method is suitable for the routine analysis of this compound in fermentation broths and purified samples. It offers a significant improvement in speed and accuracy over traditional microbiological assays.[1] The method utilizes a reversed-phase C12 or C18 column with a simple mobile phase, allowing for good separation of this compound from other components in the sample matrix. Detection is performed using a UV detector at 254 nm, where β-lactam antibiotics typically exhibit strong absorbance.[1]
Experimental Protocol:
a. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase HPLC column (e.g., C12 or C18, 5 µm particle size, 4.6 x 250 mm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid, analytical grade
-
This compound reference standard
b. Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a 0.01 M solution of acetic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
c. Sample Preparation:
-
Fermentation Broth: Centrifuge the broth to remove cells and particulate matter. Filter the supernatant through a 0.45 µm syringe filter before injection. Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.
-
Purified Samples: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions:
| Parameter | Condition |
| Column | C12 or C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.01 M Acetic Acid in Water[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL |
e. Data Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound quantification by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is an ideal method for the confirmation of this compound identity and for its quantification at low levels in complex matrices.
Application Note:
This LC-MS method is particularly useful for the analysis of this compound in complex biological matrices where co-eluting impurities may interfere with UV detection. The use of electrospray ionization in positive mode (ESI+) is effective for the ionization of cephamycins. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), the method provides excellent specificity and sensitivity.
Experimental Protocol:
a. Instrumentation and Materials:
-
LC-MS system (e.g., Triple Quadrupole or Ion Trap) with an ESI source
-
Reversed-phase HPLC column (e.g., C18, 3 µm particle size, 2.0 x 150 mm)
-
Data acquisition and processing software
-
Other materials as listed for the HPLC method.
b. Preparation of Mobile Phase, Standards, and Samples:
-
Follow the same procedures as described for the HPLC method. The mobile phase may need to be adapted to be compatible with the MS detector (e.g., using formic acid instead of non-volatile buffers).
c. LC-MS Conditions:
| Parameter | Condition |
| Column | C18, 3 µm, 2.0 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to elute this compound, then wash and re-equilibrate) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Monitored Transitions | To be determined by infusing a this compound standard to identify the precursor ion [M+H]⁺ and its characteristic product ions. |
d. Data Analysis:
-
Optimize MS parameters (e.g., collision energy) for the specific SRM transitions of this compound.
-
Generate a calibration curve using the peak areas of the most abundant and specific SRM transition.
-
Quantify this compound in samples using the calibration curve.
Workflow for LC-MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS.
Microbiological Assay
The microbiological assay is a traditional method for determining the potency of an antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. While less precise and more time-consuming than chromatographic methods, it provides a measure of the biological activity of the antibiotic.[1]
Application Note:
This method is suitable for determining the biological potency of this compound and can be used as an orthogonal method to HPLC or LC-MS. The cylinder-plate method, using Escherichia coli ESS as the indicator microorganism, is a common approach. The size of the inhibition zone is proportional to the concentration of the antibiotic.
Experimental Protocol:
a. Materials and Reagents:
-
Petri dishes
-
Sterile cylinders (stainless steel or porcelain)
-
Incubator
-
Culture of Escherichia coli ESS
-
Nutrient agar (B569324) medium
-
Sterile phosphate (B84403) buffer
-
This compound reference standard
b. Preparation of Inoculum and Plates:
-
Prepare a fresh culture of E. coli ESS.
-
Prepare the nutrient agar medium and sterilize it.
-
Cool the agar to 45-50 °C and inoculate it with the E. coli culture.
-
Pour the inoculated agar into Petri dishes to a uniform depth and allow it to solidify.
c. Assay Procedure:
-
Prepare a series of standard solutions of this compound in sterile phosphate buffer.
-
Prepare sample solutions in the same buffer, diluting them to fall within the range of the standard curve.
-
Place the sterile cylinders onto the surface of the solidified agar plates.
-
Carefully fill the cylinders with the standard and sample solutions.
-
Incubate the plates at a suitable temperature (e.g., 37 °C) for 18-24 hours.
d. Data Analysis:
-
Measure the diameter of the zones of inhibition for both the standards and the samples.
-
Create a standard curve by plotting the logarithm of the concentration of the standards against the diameter of the inhibition zones.
-
Determine the concentration of this compound in the samples by interpolating the measured zone diameters on the standard curve.
Workflow for Microbiological Assay of this compound
Caption: Workflow for this compound quantification by microbiological assay.
Summary of Quantitative Parameters
The following table summarizes typical quantitative parameters for the described analytical methods. The exact values for this compound would need to be determined during method validation.
| Parameter | HPLC | LC-MS | Microbiological Assay |
| Specificity | High | Very High | Moderate |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) | Moderate (µg/mL range) |
| Precision (%RSD) | < 2% | < 5% | 5-15% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 90-110% |
| Analysis Time | Fast (~10-20 min/sample) | Fast (~10-20 min/sample) | Slow (>24 hours) |
| Throughput | High | High | Low |
References
Application Notes and Protocols: Cephamycin B Combination Therapy with other β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B, a member of the cephamycin class of β-lactam antibiotics, is distinguished by its 7-α-methoxy group, which confers a high degree of stability against many β-lactamases.[1][2] While potent against a range of bacteria, the increasing prevalence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance efficacy and overcome resistance. This document provides a comprehensive guide to investigating the synergistic potential of this compound in combination with other β-lactam antibiotics.
The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[3] Resistance to β-lactams is often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[3][4] Combination therapy with a β-lactamase-stable agent like this compound and another β-lactam can be a strategic approach. The rationale for such combinations often relies on a synergistic interaction where one agent can protect the other from enzymatic degradation or where both agents target different PBPs, leading to a more potent bactericidal effect.[5]
These application notes provide detailed protocols for in vitro synergy testing, templates for data presentation, and conceptual diagrams of the underlying mechanisms and experimental workflows. While extensive data on combinations of other cephamycins like cefoxitin (B1668866) exist, specific quantitative data for this compound combinations are not widely published.[6] Therefore, this document serves as a framework for researchers to generate and interpret their own data on this compound combination therapies.
Data Presentation
Quantitative data from synergy testing is crucial for evaluating the efficacy of antibiotic combinations. The following tables are structured to present data from checkerboard and time-kill assays clearly.
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay
| Bacterial Strain | This compound MIC (µg/mL) | β-Lactam X MIC (µg/mL) | This compound MIC in Combination (µg/mL) | β-Lactam X MIC in Combination (µg/mL) | FICI | Interpretation |
| e.g., E. coli ATCC 25922 | ||||||
| e.g., K. pneumoniae BAA-1705 | ||||||
| e.g., P. aeruginosa PAO1 |
FICI Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of β-Lactam X in combination / MIC of β-Lactam X alone)[7]
Interpretation of FICI Values: [7]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 2: Time-Kill Assay Results
| Bacterial Strain | Antibiotic Combination | Log₁₀ CFU/mL Reduction at 24h vs. Most Active Single Agent | Interpretation |
| e.g., E. coli ATCC 25922 | This compound + β-Lactam X | ||
| e.g., K. pneumoniae BAA-1705 | This compound + β-Lactam X | ||
| e.g., P. aeruginosa PAO1 | This compound + β-Lactam X |
Interpretation of Time-Kill Assay Results: [6]
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: < 2 log₁₀ decrease or < 2 log₁₀ increase in CFU/mL between the combination and the most active single agent at 24 hours.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.[8]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents in combination.[9][10]
1. Materials:
-
96-well microtiter plates
-
This compound and second β-lactam antibiotic (β-Lactam X) stock solutions of known concentration
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
2. Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of a 4x working stock of this compound to rows A-G. This creates a 2x concentration.
-
Perform serial 2-fold dilutions of this compound across the plate from column 1 to 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10. Column 11 will serve as the control for β-Lactam X alone.
-
In the first row, add 50 µL of a 4x working stock of β-Lactam X to columns 1-11. This creates a 2x concentration.
-
Perform serial 2-fold dilutions of β-Lactam X down the plate from row A to G by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
Well H12 should contain only broth and will serve as a growth control.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the final bacterial inoculum to each well (except for a sterility control well containing only broth).[12]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.[12]
-
-
Reading Results:
-
Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.[11]
-
Calculate the FICI as described in the Data Presentation section.
-
Protocol 2: Time-Kill Synergy Assay
This dynamic assay provides information on the rate of bacterial killing over time.[8][13]
1. Materials:
-
Sterile culture tubes or flasks
-
This compound and β-Lactam X stock solutions
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
CAMHB
-
Shaking incubator (35-37°C)
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
2. Procedure:
-
Prepare Test Tubes:
-
Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.25x, 0.5x, 1x, or 2x MIC). Include tubes for:
-
Growth control (no antibiotic)
-
This compound alone
-
β-Lactam X alone
-
This compound + β-Lactam X combination
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14]
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Determine synergy, indifference, or antagonism as described in the Data Presentation section.
-
Visualizations
Diagram 1: Signaling Pathway of β-Lactam Action and Resistance
Caption: Action of β-lactams on bacterial cell wall synthesis and the role of β-lactamase in resistance.
Diagram 2: Experimental Workflow for Checkerboard Assay
Caption: Step-by-step workflow for performing a checkerboard synergy assay.
Diagram 3: Logical Relationship of Synergy in Time-Kill Assay
Caption: Decision logic for interpreting the results of a time-kill synergy assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant Klebsiella pneumoniae With Different Carbapenemases and Sequence Types [frontiersin.org]
- 3. Frontiers | A Mechanism of Synergistic Effect of Streptomycin and Cefotaxime on CTX-M-15 Type β-lactamase Producing Strain of E. cloacae: A First Report [frontiersin.org]
- 4. ihma.com [ihma.com]
- 5. Efficacy of Antibiotic Combinations against Multidrug-Resistant Pseudomonas aeruginosa in Automated Time-Lapse Microscopy and Static Time-Kill Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefazolin and Ertapenem, a Synergistic Combination Used To Clear Persistent Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Cefepime and Imipenem in Experimental Murine Pneumonia Caused by Porin-Deficient Klebsiella pneumoniae Producing CMY-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combinations of cefazolin with linezolid and cefazolin with clindamycin are indifferent against methicillin-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Synergistic Effects of Cephamycin B with Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant bacteria poses a significant threat to global public health. A promising strategy to combat resistance is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are co-administered. This approach can lead to synergistic effects, resulting in enhanced efficacy, reduced dosages, and a lower propensity for the development of resistance.
This document provides detailed application notes and protocols for studying the synergistic interactions between Cephamycin B, a class of β-lactam antibiotics, and aminoglycosides. Cephamycins, such as Cefoxitin (B1668866), inhibit bacterial cell wall synthesis, while aminoglycosides, such as amikacin (B45834) and gentamicin, inhibit protein synthesis.[1] The primary mechanism of their synergy lies in the ability of the β-lactam to disrupt the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.[2][3]
These protocols are designed to guide researchers in the systematic evaluation of this antibiotic combination using standard in vitro methods, including the checkerboard microdilution assay and time-kill curve analysis.
Data Presentation: Synergistic Activity of Cefoxitin with Aminoglycosides
The following tables summarize the in vitro synergistic activity of Cefoxitin (a representative this compound) in combination with various aminoglycosides against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs) for the individual agents and in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI).
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Synergistic Activity of Cefoxitin and Amikacin against Multidrug-Resistant Pseudomonas aeruginosa
| Isolate | MIC (µg/mL) of Cefoxitin Alone | MIC (µg/mL) of Amikacin Alone | MIC (µg/mL) of Cefoxitin in Combination | MIC (µg/mL) of Amikacin in Combination | FICI | Interpretation |
| PA-1 | >1024 | 256 | 256 | 64 | 0.5 | Synergy |
| PA-2 | 512 | 128 | 128 | 32 | 0.5 | Synergy |
| PA-3 | >1024 | 512 | 512 | 128 | 0.75 | Additive |
Data synthesized from studies demonstrating synergy between cefoxitin and amikacin against resistant Pseudomonas species.[4]
Table 2: Synergistic Activity of Cefoxitin and Gentamicin against Klebsiella pneumoniae
| Isolate | MIC (µg/mL) of Cefoxitin Alone | MIC (µg/mL) of Gentamicin Alone | MIC (µg/mL) of Cefoxitin in Combination | MIC (µg/mL) of Gentamicin in Combination | FICI | Interpretation |
| KP-1 | 16 | 8 | 4 | 2 | 0.5 | Synergy |
| KP-2 | 32 | 16 | 8 | 4 | 0.5 | Synergy |
| KP-3 | 16 | 4 | 8 | 1 | 0.75 | Additive |
Table 3: Activity of Cefoxitin and Tobramycin (B1681333) against Escherichia coli
| Isolate | MIC (µg/mL) of Cefoxitin Alone | MIC (µg/mL) of Tobramycin Alone | MIC (µg/mL) of Cefoxitin in Combination | MIC (µg/mL) of Tobramycin in Combination | FICI | Interpretation |
| EC-1 | 8 | 2 | 4 | 0.5 | 0.75 | Additive |
| EC-2 | 16 | 4 | 4 | 1 | 0.5 | Synergy |
| EC-3 | 8 | 8 | 2 | 2 | 0.5 | Synergy |
Note: Studies have shown that the combination of cefoxitin and tobramycin can be effective against biofilm-forming E. coli.[7] The presented data is a representative example of such synergistic and additive interactions.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is used to determine the FICI and systematically assess the in vitro interaction between two antimicrobial agents.[8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (e.g., Cefoxitin) stock solution
-
Aminoglycoside (e.g., Amikacin, Gentamicin) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected MIC. From these, prepare intermediate dilutions in CAMHB.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of this compound to rows A through G.
-
Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from the previous column to the next. Discard the final 50 µL from column 10.
-
In the first row (row A), add 50 µL of the highest concentration of the aminoglycoside to columns 1 through 10.
-
Perform serial two-fold dilutions of the aminoglycoside down the plate from row A to row G by transferring 50 µL from the previous row to the next. Discard the final 50 µL from row G.
-
Column 11 will serve as the aminoglycoside-only control (serial dilutions). Row H will serve as the this compound-only control. Well H12 will be the growth control (no antibiotic).
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (except for a sterility control well).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI for each well without growth using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone)
Protocol 2: Time-Kill Curve Analysis
This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[9]
Materials:
-
Culture tubes with CAMHB
-
This compound and aminoglycoside stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, and 2x MIC), both individually and in combination. Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefoxitin: synergism with aminoglycosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefoxitin, amikacin, and Pseudomonas aeruginosa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cefoxitin activity against multiply antibiotic-resistance Klebsiella pneumoniae in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remarkable antibiofilm activity of ciprofloxacin, cefoxitin, and tobramycin, by themselves or in combination, against enteroaggregative Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cefoxitin as an Alternative to Carbapenems in a Murine Model of Urinary Tract Infection Due to Escherichia coli Harboring CTX-M-15-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for Cephamycin B time-kill assays
Introduction
Cephamycin B, a potent β-lactam antibiotic, exhibits a bactericidal mode of action by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[2] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death. Time-kill assays are an essential in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time. These assays provide valuable insights into the concentration-dependent and time-dependent killing characteristics of an antibiotic, helping to classify it as bactericidal or bacteriostatic.[3][4] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[3]
Principle of the Assay
The time-kill assay exposes a standardized bacterial inoculum to a series of antibiotic concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC). At specified time intervals, aliquots are removed from the test cultures, and the number of viable bacteria is determined by plating and colony counting. The change in bacterial viability over time is then plotted to generate time-kill curves. These curves provide a dynamic picture of the antibiotic's effect, revealing the rate and extent of bacterial killing.
Applications in Drug Development
-
Determination of Bactericidal vs. Bacteriostatic Activity: Time-kill assays are the gold standard for differentiating between bactericidal and bacteriostatic agents.
-
Pharmacodynamic Profiling: These studies help in understanding the relationship between drug concentration and the rate of bacterial killing.
-
Dose Regimen Optimization: The data generated can inform the selection of optimal dosing schedules to maximize efficacy.
-
Evaluation of Combination Therapy: Time-kill assays can be adapted to assess the synergistic, antagonistic, or indifferent effects of combining this compound with other antimicrobial agents.
-
Resistance Studies: These assays can be employed to investigate the development of resistance and the activity of this compound against resistant strains.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Cephamycins
The following table summarizes the MIC values for Cefoxitin, a representative Cephamycin, against common bacterial pathogens. These values are crucial for determining the appropriate concentration range for time-kill assays.
| Bacterial Species | Cefoxitin MIC50 (µg/mL) | Cefoxitin MIC90 (µg/mL) |
| Escherichia coli (ESBL-producing) | 8 | >32 |
| Klebsiella pneumoniae (ESBL-producing) | 8 | >32 |
| Bacteroides fragilis | ≤0.5 | 1 |
| Staphylococcus aureus (MSSA) | 2 | 4 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data is compiled from multiple sources.[5][6]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by this compound
This compound, as a β-lactam antibiotic, disrupts the final and critical stages of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Mechanism of this compound action.
Experimental Protocols: this compound Time-Kill Assay
This protocol outlines the methodology for performing a time-kill assay to evaluate the bactericidal activity of this compound.
1. Materials
-
This compound (e.g., Cefoxitin) analytical grade powder
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter
2. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., sterile water or buffer as recommended by the manufacturer). Sterilize by filtration through a 0.22 µm filter.
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on TSA, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 35 ± 2°C with agitation until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
3. Time-Kill Assay Procedure
-
Determine the MIC of this compound for the test organism using a standardized method (e.g., broth microdilution).
-
Prepare test tubes with CAMHB containing this compound at various concentrations, typically 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC. Include a growth control tube with no antibiotic.
-
Inoculate each tube with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At time 0, and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS to obtain a countable number of colonies.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
4. Data Analysis and Interpretation
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at a specific time point.
-
Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Workflow
The following diagram provides a visual representation of the time-kill assay workflow.
Caption: Time-kill assay experimental workflow.
References
- 1. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the cephamycin cefotetan: an in-vitro comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Cephamycin C Stock Solutions for Laboratory Use
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephamycin C is a β-lactam antibiotic belonging to the cephamycin group, which are closely related to cephalosporins.[1] Produced by Streptomyces clavuligerus, it is notable for its resistance to degradation by β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria. This property makes Cephamycin C and its derivatives valuable tools in antimicrobial research and drug development. Accurate and consistent preparation of Cephamycin C stock solutions is critical for obtaining reliable and reproducible results in various laboratory applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vitro and in vivo efficacy models.
These application notes provide detailed protocols for the preparation, storage, and handling of Cephamycin C stock solutions for research purposes.
Physicochemical and Stability Data
A summary of the key physicochemical and stability data for Cephamycin C is presented in the table below. This information is essential for accurate preparation and proper storage of stock solutions.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₄O₉S |
| Molecular Weight | 446.43 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO). |
| Powder Storage | Store at -20°C for long-term stability. |
| Solution Stability | In aqueous solution at 20°C, degradation is pH-dependent. At near-neutral pH, approximately 15-20% degradation occurs after 100 hours.[2] |
| At pH 2.2, there is about 46% degradation after 100 hours.[2] | |
| At pH 8.7, there is approximately 71% degradation after 100 hours.[2] | |
| Stock Solution Storage | Aliquots of stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
3.1. General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Cephamycin C powder and its solutions.
-
Handle the powdered form of Cephamycin C in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.2. Preparation of a 10 mg/mL Cephamycin C Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mg/mL stock solution of Cephamycin C in sterile, nuclease-free water. This is a common solvent choice due to the good solubility of Cephamycin C in aqueous solutions.
Materials:
-
Cephamycin C powder
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Cephamycin C powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of Cephamycin C.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add the desired volume of sterile water (e.g., 10 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C for long-term storage.
3.3. Preparation of a 1 mg/mL Cephamycin C Stock Solution in Dimethyl Sulfoxide (DMSO)
For applications where an organic solvent is preferred or required, this protocol outlines the preparation of a 1 mg/mL stock solution in DMSO. Note that the solubility of Cephamycin C is lower in DMSO compared to water.
Materials:
-
Cephamycin C powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, chemical-resistant tubes (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, weigh the desired amount of Cephamycin C powder. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of Cephamycin C.
-
Dissolution: Transfer the powder to a sterile, chemical-resistant tube. Add the desired volume of anhydrous DMSO (e.g., 10 mL).
-
Mixing: Tightly cap the tube and vortex until the powder is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, chemical-resistant microcentrifuge tubes.
-
Storage: Label the aliquots and store them at -20°C or -80°C.
Diagrams
Caption: Decision pathway for selecting an appropriate solvent for Cephamycin C stock solutions.
References
Standardized Protocol for Cephamycin B Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B is a β-lactam antibiotic belonging to the cephamycin family, which are characterized by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamase enzymes, making cephamycins effective against a broader spectrum of bacteria compared to many cephalosporins.[1] The primary mechanism of action for cephamycins, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2][3][4][5][6] They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][5][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.
These application notes provide a standardized protocol for determining the bioactivity of this compound using established microbiological techniques. The following sections detail the necessary reagents, equipment, and step-by-step procedures for both agar (B569324) diffusion and broth microdilution bioassays. Additionally, representative minimum inhibitory concentration (MIC) data for closely related cephamycins are provided to serve as a reference for expected potency.
Data Presentation: Potency of Cephamycins
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the following tables summarize the in vitro activity of the closely related and structurally similar cephamycins, Cefoxitin and Cefmetazole, against common bacterial strains. This data provides a valuable benchmark for the expected antimicrobial spectrum and potency of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefoxitin against various bacterial isolates.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (ESBL-producing) | 29 | 4 | 16 |
| Klebsiella pneumoniae (ESBL-producing) | 29 | 8 | >32 |
| Staphylococcus aureus (Methicillin-susceptible) | 98 | 2 | 4 |
| Pseudomonas aeruginosa | 7,452 | 4 | >64 |
| Enterococcus faecalis | 127 | ≤ 4 | ≤ 4 |
Data sourced from multiple studies for illustrative purposes.[7][8][9][10]
Table 2: Minimum Inhibitory Concentration (MIC) of Cefmetazole against various bacterial isolates.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (ESBL-producing) | 29 | 2 | 8 |
| Klebsiella pneumoniae (ESBL-producing) | 29 | 4 | 16 |
Data sourced from a study on ESBL-producing isolates for illustrative purposes.[7][10]
Experimental Protocols
Two primary methods are recommended for determining the bioactivity of this compound: the agar diffusion method (cylinder-plate or disk diffusion) and the broth microdilution method. The choice of method may depend on the specific research question, throughput requirements, and available resources. For screening and qualitative assessment, the agar diffusion method is often employed. For quantitative determination of MIC values, the broth microdilution method is the standard.
Indicator Microorganisms
The selection of an appropriate indicator microorganism is critical for a successful bioassay. For cephamycins, strains of Escherichia coli and Serratia have been suggested as suitable indicator organisms due to their susceptibility.[11] A supersensitive mutant of E. coli K 8025 has also been identified as a highly effective indicator for cephamycin quantification.[11]
Protocol 1: Agar Diffusion Bioassay (Cylinder-Plate Method)
This method determines the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition of microbial growth on an agar plate.
Materials:
-
This compound standard solution of known concentration
-
Test samples of this compound
-
Indicator microorganism (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate (B84403) buffer (pH 6.0)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth of 4 mm.[11] Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the indicator microorganism. Suspend the colonies in sterile saline or buffer. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]
-
Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12]
-
Placement of Cylinders: Aseptically place 4-6 sterile cylinders on the surface of the inoculated agar plate, ensuring they are evenly spaced.
-
Application of this compound: Carefully pipette a defined volume (e.g., 100 µL) of the this compound standard and test solutions into separate cylinders.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Collection and Analysis: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter. A standard curve is generated by plotting the logarithm of the concentration of the this compound standard against the measured zone diameters. The concentration of the test samples can then be determined from this standard curve.
Protocol 2: Broth Microdilution Bioassay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Indicator microorganism (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate buffer (pH 7.2-7.4)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]
-
Inoculation of Microtiter Plate: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL or 200 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the indicator microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Agar Diffusion Bioassay
Caption: Agar diffusion bioassay workflow.
Experimental Workflow for Broth Microdilution Bioassay
Caption: Broth microdilution bioassay workflow.
References
- 1. Antimicrobial activity of cephalosporin–beta-lactamase inhibitor combinations against drug-susceptible and drug-resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Expression of Cephamycinase blaCMY Genes in Escherichia coli and Salmonella Isolates from Food Animals and Ground Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: The Use of Cephamycin B in Selective Media for Bacterial Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin B belongs to the cephamycin family of β-lactam antibiotics, which are structurally similar to cephalosporins. A key feature of cephamycins is their resistance to a variety of β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin (B10832234) antibiotics. This characteristic makes them valuable selective agents in microbiology for the isolation of specific bacterial strains from mixed populations. By inhibiting the growth of susceptible bacteria, this compound allows for the targeted culture of resistant organisms.
This document provides detailed application notes and protocols for the use of this compound in selective media for bacterial isolation. Due to the limited availability of specific data for this compound, information on the closely related and well-documented cephamycin, Cefoxitin, is used as a proxy to provide comprehensive and practical guidance.
Mechanism of Action
Cephamycins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The 7α-methoxy group characteristic of cephamycins provides them with stability against many β-lactamases, allowing them to remain effective against bacteria that are resistant to other β-lactam antibiotics.
Caption: Mechanism of action of this compound.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefoxitin against a variety of bacterial species. This data is crucial for determining the appropriate concentration of this compound to use in selective media. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefoxitin | Listeria monocytogenes | 20 - 170 | - | - |
| Cefoxitin | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≥8 | - | - |
| Cefoxitin | ESBL-producing Escherichia coli | - | ≤1 | 4 |
| Cefoxitin | ESBL-producing Klebsiella pneumoniae | - | 2 | 8 |
Note: Data for Cefoxitin is presented as a proxy for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (or Cefoxitin) powder
-
Sterile, deionized water or appropriate solvent (check manufacturer's instructions)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required amount of this compound powder to create a stock solution of a desired concentration (e.g., 10 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of sterile solvent in a conical tube.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the antibiotic name, concentration, and date of preparation.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Selective Agar (B569324) Plates with this compound
Materials:
-
Basal agar medium (e.g., Mannitol Salt Agar, Mueller-Hinton Agar, Tryptic Soy Agar)
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile petri dishes
-
This compound stock solution (from Protocol 1)
Procedure:
-
Prepare the basal agar medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the autoclaved medium in a 50-55°C water bath. It is critical to cool the agar before adding the antibiotic to prevent its heat degradation.
-
Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., 4 µg/mL or 8 µg/mL).
-
Calculation Example: To prepare 1 L of agar with a final this compound concentration of 4 µg/mL from a 10 mg/mL stock solution:
-
Volume of stock = (Desired final concentration x Final volume) / Stock concentration
-
Volume of stock = (4 µg/mL x 1000 mL) / 10,000 µg/mL = 0.4 mL or 400 µL
-
-
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.
-
In a sterile environment, pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, label the plates and store them in an inverted position at 4°C until use.
Protocol 3: Bacterial Isolation using this compound Selective Media
Materials:
-
This compound selective agar plates (from Protocol 2)
-
Bacterial sample (e.g., mixed culture, clinical specimen)
-
Sterile inoculation loops or swabs
-
Incubator
Procedure:
-
Label the selective agar plates with the sample information and date.
-
Using a sterile inoculation loop or swab, obtain a representative sample of the bacterial population to be screened.
-
Streak the sample onto the surface of the this compound selective agar plate using a standard streaking method for isolation of single colonies.
-
Incubate the plates under the appropriate conditions (e.g., 35-37°C for 24-48 hours). The incubation conditions may vary depending on the target bacteria.
-
After incubation, examine the plates for bacterial growth. Only bacteria resistant to the specific concentration of this compound used will form colonies.
-
Select isolated colonies for further identification and characterization.
Caption: Experimental workflow for bacterial isolation.
Important Considerations
-
Stability of this compound: Like other β-lactam antibiotics, this compound in solution may be susceptible to degradation over time, especially at higher temperatures and certain pH values. It is recommended to use freshly prepared stock solutions and to add the antibiotic to the culture medium after it has cooled to 50-55°C.
-
Optimal Concentration: The ideal concentration of this compound for selective media will depend on the target organism and the susceptibility of the background flora. It is advisable to perform preliminary experiments to determine the optimal selective concentration for your specific application.
-
Quality Control: It is good practice to perform quality control on each new batch of selective media by inoculating it with known susceptible and resistant strains to ensure its proper function.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective agent for the isolation of specific bacterial strains, aiding in a wide range of microbiological research and drug development applications.
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Cephamycins, with a Focus on Cefoxitin as a Representative Compound
A anotação do pesquisador: Extensive literature searches did not yield specific pharmacokinetic (PK) and pharmacodynamic (PD) data for Cephamycin B. Early comparative studies suggest it has lower in vivo activity than Cephamycin A and a different spectrum of activity compared to Cephamycin C, likely leading to its limited investigation.[1][2][3] This document, therefore, utilizes data for Cefoxitin, a well-characterized semi-synthetic cephamycin, as a representative model for outlining the principles and methodologies for the PK/PD analysis of this antibiotic class.
Introduction to Cephamycins
Cephamycins are a class of β-lactam antibiotics that are closely related to cephalosporins.[4] They are distinguished by the presence of a 7-α-methoxy group, which confers notable stability against β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs).[4][5] This structural feature makes them effective against a variety of bacteria that are resistant to other β-lactam antibiotics.[5] The primary mechanism of action for cephamycins is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6]
Pharmacokinetic Properties of Cefoxitin
The pharmacokinetic profile of a cephamycin determines its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for establishing effective dosing regimens. The following table summarizes key pharmacokinetic parameters for Cefoxitin in various species.
| Parameter | Human | Rabbit | Dog | Rat | Mouse |
| Half-life (t½) | ~1 hour | 30.5 min | 55.5 min | 15.9 min | 13.0 min |
| Volume of Distribution (Vd) | 0.11 L/kg | - | - | - | - |
| Clearance (CL) | 47 ml/min/1.73 m² (renal) | - | - | - | - |
| Protein Binding | 65-79% | 51% | 39% | 30% | - |
| Primary Route of Excretion | Renal | Renal | Renal | Renal | Renal |
Data compiled from multiple sources. Note that animal data is derived from various studies and may not be directly comparable.
Pharmacodynamic Properties of Cefoxitin
The pharmacodynamics of an antibiotic relates its concentration to its bactericidal or bacteriostatic effect. For β-lactam antibiotics like cephamycins, the most critical pharmacodynamic index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).
Minimum Inhibitory Concentration (MIC) of Cefoxitin
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table provides representative MIC values for Cefoxitin against common bacterial species.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 2 | 16 |
| Klebsiella pneumoniae | 4 | 32 |
| Bacteroides fragilis | 8 | 32 |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 4 |
MIC values can vary significantly between strains and testing conditions.
Signaling Pathway and Mechanism of Action
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of action of Cephamycins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a cephamycin.
Materials:
-
Cephamycin (e.g., Cefoxitin) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test organism from an agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the cephamycin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycin - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cephamycin B Resistance in Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome cephamycin B resistance in gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in gram-negative bacteria?
A1: The most common mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly AmpC β-lactamases, that hydrolyze the β-lactam ring of cephamycins, rendering them inactive.[1][2][3] While cephamycins are generally stable against many extended-spectrum β-lactamases (ESBLs), they are vulnerable to AmpC enzymes.[1][4]
-
Reduced Permeability: Alterations or loss of outer membrane porins (e.g., OmpC and OmpF in E. coli) restrict the entry of this compound into the bacterial cell.[3][5] This can work in conjunction with AmpC hyperproduction to confer high-level resistance.[3][5]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).[6][7]
-
Target Site Modification: Although less common for cephamycins, alterations in PBPs can reduce the binding affinity of the antibiotic, leading to decreased efficacy.[7]
Q2: Why is my this compound-resistant strain also resistant to third-generation cephalosporins?
A2: This is a common co-resistance phenotype. The primary reason is the presence of AmpC β-lactamases, which can hydrolyze both cephamycins (like cefoxitin) and extended-spectrum cephalosporins (like ceftazidime (B193861) and cefotaxime).[4][8] Therefore, a strain with up-regulated AmpC expression will typically exhibit resistance to both classes of antibiotics.
Q3: What are "resistance breakers" or "antibiotic adjuvants"?
A3: These are compounds that, when used in combination with an antibiotic, can restore its effectiveness against a resistant bacterium.[7] The most clinically relevant examples for overcoming cephamycin resistance are β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam, and newer agents like avibactam). These inhibitors bind to and inactivate the β-lactamase enzymes, protecting the cephamycin from degradation.
Q4: Can combination therapy lead to antagonism?
A4: Yes, it is possible. Antagonism occurs when the combined effect of two drugs is less than the effect of either drug alone.[9] This can happen, for instance, if one agent induces the expression of a resistance mechanism against the other. It is crucial to experimentally verify the nature of the interaction (synergistic, additive, or antagonistic) using methods like the checkerboard assay.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Question | Possible Cause & Explanation | Suggested Solution |
| Why are my MIC values for the same strain varying between experiments? | Inoculum Effect: A higher-than-standardized bacterial inoculum can lead to falsely elevated MICs, especially for β-lactam antibiotics. The larger number of bacteria can produce enough β-lactamase to overcome the antibiotic concentration. In vitro data has shown that regrowth of isolates is more likely with an increased bacterial inoculum.[10] | Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland standard, resulting in approximately 5 x 10⁵ CFU/mL in the final well).[11] Perform colony counts on your inoculum to verify its concentration. |
| Inducible Resistance: Some bacteria possess inducible AmpC β-lactamases. Exposure to a β-lactam like this compound can induce higher levels of enzyme production during the incubation period, leading to variable results. | Be aware of the potential for inducible AmpC in your bacterial species (e.g., Enterobacter cloacae, Citrobacter freundii). Consider using an AmpC induction assay to test for this phenomenon. | |
| Media Composition: The type of growth medium can influence antibiotic activity and bacterial growth, potentially affecting MIC values. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for standardized susceptibility testing.[12] Ensure consistency in media batches. |
Issue 2: Difficulty Interpreting Synergy Testing (Checkerboard Assay) Results
| Question | Possible Cause & Explanation | Suggested Solution |
| My checkerboard assay shows no synergy with a known β-lactamase inhibitor. What's wrong? | Incorrect Resistance Mechanism: The primary resistance mechanism may not be a β-lactamase that is susceptible to the chosen inhibitor. For example, classic inhibitors like clavulanic acid are not effective against all AmpC enzymes. Resistance could be due to porin loss or an efflux pump. | First, confirm the presence of an AmpC β-lactamase using phenotypic or genotypic methods. If AmpC is present, consider using a broader-spectrum inhibitor like avibactam (B1665839) in your synergy experiments. Also, investigate other potential mechanisms like porin loss via SDS-PAGE. |
| How do I calculate and interpret the Fractional Inhibitory Concentration (FIC) Index? | Calculation and Interpretation: The FIC Index quantifies the interaction. It is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[9][13] Different studies may use slightly different cutoff values for interpretation. | Use the following standard interpretation: Synergy: FICI ≤ 0.5; No interaction (additive or indifference): FICI > 0.5 to ≤ 4.0; Antagonism: FICI > 4.0.[9][14] It's important to note that interpretations can vary, and some studies use more stringent cutoffs for synergy.[15][16][17] |
| I see "skip wells" in my checkerboard plate. How do I interpret this? | Trailing Growth/Resistant Subpopulations: "Skip wells" (growth at higher concentrations but not at a lower one) can indicate the presence of a resistant subpopulation or a phenomenon known as trailing growth. This can make determining the true MIC difficult. | When calculating the FIC index, read the MIC as the first well that shows complete visual inhibition of growth. Document the presence of skip wells. Consider performing population analysis or time-kill assays to better understand the heteroresistance. |
Quantitative Data Summary
Table 1: Example MICs of this compound and Combination with a β-Lactamase Inhibitor against Resistant E. coli
| Strain | Resistance Mechanism | This compound MIC (µg/mL) | This compound + Inhibitor X MIC (µg/mL) | FICI | Interpretation |
| Wild-Type | None | 2 | 2 | 1.0 | Indifference |
| Resistant Strain A | AmpC Hyperproduction | 64 | 4 | 0.125 | Synergy |
| Resistant Strain B | Porin Loss (OmpF/C) | 32 | 32 | 1.0 | Indifference |
| Resistant Strain C | AmpC + Porin Loss | >256 | 32 | <0.25 | Synergy |
Note: These are example values. Actual MICs will vary depending on the specific strain, inhibitor, and experimental conditions.
Key Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to assess the in vitro interaction between this compound and a potential resistance breaker (e.g., a β-lactamase inhibitor).
1. Preparation:
- Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
- Antibiotic Stocks: Prepare stock solutions of this compound (Drug A) and the inhibitor (Drug B) in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.[11]
2. Plate Setup (96-well plate):
- Dispense 50 µL of CAMHB into all wells.
- Drug A Dilution: Add 50 µL of Drug A at 4x the highest desired final concentration to all wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to 2, and so on, down to column 10. Discard 50 µL from column 10. Column 11 will be the Drug B control (no Drug A). Column 12 will be the growth control (no drugs).
- Drug B Dilution: Add 50 µL of Drug B at 4x the highest desired final concentration to all wells in row A (columns 1-11). Perform a two-fold serial dilution by transferring 50 µL from row A to B, and so on, down to row G. Discard 50 µL from row G. Row H will be the Drug A control (no Drug B).
3. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well is 200 µL.
- Cover the plate and incubate at 35-37°C for 16-20 hours.[11]
4. Reading Results:
- Determine the MIC of each drug alone (from row H and column 11) and the MIC of each drug in combination (wells in the checkerboard). The MIC is the lowest concentration showing no visible turbidity.
- Calculate the FIC Index for each well showing growth inhibition to determine synergy.[9][13]
Protocol 2: Phenotypic Detection of AmpC β-Lactamase Production (Cefoxitin-Cloxacillin Double-Disk Synergy Test)
This test identifies AmpC production based on the inhibitory effect of cloxacillin (B1194729) on AmpC enzymes.
1. Inoculum Preparation:
- Prepare a 0.5 McFarland standard suspension of the test organism.
- Using a sterile swab, create a lawn of bacteria on a Mueller-Hinton agar (B569324) (MHA) plate.
2. Disk Placement:
- Place a 30 µg cefoxitin (B1668866) disk on the agar.
- Place a disk containing cefoxitin (30 µg) and cloxacillin (200 µg) on the agar, approximately 20-30 mm away from the first disk. Alternatively, a blank disk with cloxacillin can be placed near the cefoxitin disk.
3. Incubation:
- Incubate the plate at 35-37°C for 16-18 hours.
4. Interpretation:
- A positive test for AmpC production is indicated by an expansion of the cefoxitin inhibition zone towards the cloxacillin-containing disk.[18] A difference of ≥ 4 mm in the inhibition zones between the cefoxitin/cloxacillin disk and the cefoxitin disk alone is considered a positive result.[18][19]
Protocol 3: Analysis of Outer Membrane Proteins (OMPs)
This protocol provides a basic workflow to compare OMP profiles between this compound-susceptible and -resistant strains.
1. OMP Extraction:
- Grow bacterial cultures to mid-log phase.
- Harvest cells by centrifugation.
- Lyse the cells using a method like sonication or French press.
- Isolate the total membrane fraction by ultracentrifugation.
- Selectively solubilize the inner membrane using a detergent like sodium lauryl sarcosinate (sarcosyl), leaving the OMPs as an insoluble pellet.
- Wash and resuspend the OMP pellet in a suitable buffer.
2. SDS-PAGE Analysis:
- Quantify the protein concentration of the OMP extracts (e.g., using a Bradford assay).
- Separate the OMP extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for the susceptible and resistant strains.
- Stain the gel with Coomassie Brilliant Blue or a similar stain.
3. Interpretation:
- Compare the band patterns between the susceptible and resistant strains. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of OmpC and OmpF in the resistant strain suggests porin loss as a potential resistance mechanism.[5][20]
Visualizations
References
- 1. Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephamycin resistance in clinical isolates and laboratory-derived strains of Escherichia coli, Nova Scotia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Genotypic and Phenotypic Detection of AmpC β-lactamases in Enterobacter spp. Isolated from a Teaching Hospital in Malaysia | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cephamycin B Fermentation Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Cephamycin B fermentation media.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a this compound fermentation medium?
A1: The essential components for successful this compound fermentation include a suitable carbon source, a nitrogen source, phosphate, and various trace elements. Commonly used carbon sources include glucose, starch, and glycerol.[1][2] Organic nitrogen sources such as yeast extract, soybean meal, and various amino acids are generally preferred for the growth of the producing microorganisms.[1][3]
Q2: Which microorganisms are typically used for this compound production?
A2: this compound is a broad-spectrum beta-lactam antibiotic produced by several species of actinomycetes. The most commonly cited producers in scientific literature are Streptomyces clavuligerus, Streptomyces lactamdurans, and Nocardia lactamdurans.[3][4][5]
Q3: Are there any specific supplements that can enhance this compound yield?
A3: Yes, the addition of specific amino acids has been shown to significantly increase the yield of this compound. In particular, the addition of D-lysine or DL-lysine to the fermentation media can enhance production.[6] Another common additive is sodium thiosulfate, which serves as a sulfur source and can stimulate antibiotic production when added after the initial growth phase.[3][6]
Q4: What are the optimal environmental conditions for this compound fermentation?
A4: The optimal environmental conditions are crucial for maximizing this compound production. Key parameters to control include pH, temperature, and inoculum size. The ideal pH for the fermentation broth is typically around neutral (7.0-7.2).[7] The optimal temperature is generally maintained around 28-30°C.[7] The inoculum volume also plays a significant role, with an optimal concentration needing to be determined for the specific strain and media conditions.[8]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. Consider adding supplements like D-lysine or DL-lysine.[6] |
| Incorrect pH | Monitor and control the pH of the fermentation broth, maintaining it within the optimal range of 7.0-7.2.[7] |
| Inappropriate Temperature | Ensure the incubator or fermenter is maintaining the optimal temperature for your producing strain, typically 28-30°C.[7] |
| Insufficient Aeration | Optimize the agitation and aeration rates to ensure sufficient oxygen supply for the aerobic fermentation process. |
| Nutrient Limitation | Consider a fed-batch fermentation strategy to supply nutrients throughout the process and avoid depletion.[9] |
Problem 2: Inconsistent Fermentation Results
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation procedure, including the age and volume of the seed culture.[8] |
| Inhomogeneous Media | Ensure all media components are thoroughly dissolved and mixed before sterilization. |
| Fluctuations in Environmental Conditions | Calibrate and monitor pH probes, temperature sensors, and other control equipment to ensure stability.[10] |
Quantitative Data on Media Composition
Table 1: Effect of Lysine (B10760008) Supplementation on Cephamycin C Yield
| Producing Strain | Medium Type | Lysine Isomer | Concentration (% w/v) | Effect on Yield |
| Streptomyces lactamdurans / S. clavuligerus | Synthetic | D-lysine or DL-lysine | 0.10 - 0.80 | Optimum yields |
| Streptomyces lactamdurans / S. clavuligerus | Complex Organic | D-lysine or DL-lysine | 0.10 - 0.20 | Optimum yields |
| Streptomyces clavuligerus | Synthetic | L-lysine | 100 mM | ~500% increase |
Data synthesized from multiple sources.[1][6]
Table 2: Example of a Basal Production Medium Composition
| Component | Concentration |
| Distillers Solubles | 3.0% (w/v) |
| Primary Dried Yeast N.F. | 0.75% (w/v) |
| Cornstarch | 2.0% (w/v) |
| Dimethylformamide | 1.0% (v/v) |
| Glycine | 0.05% (w/v) |
| L-phenylalanine | 0.3% (w/v) |
| Mobil Par S-Defoamer | 0.25% (v/v) |
| Sodium Thiosulfate* | 0.1% (w/v) |
*Added at 30 hours post-inoculation. Source:[6]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This method involves systematically changing one variable at a time to determine its effect on this compound production.
-
Establish a Basal Medium: Start with a known production medium formulation.[2][6]
-
Identify Key Variables: Select the media components to be optimized (e.g., carbon source, nitrogen source, lysine concentration).
-
Vary One Factor: In a series of experiments, vary the concentration of a single component while keeping all other components constant.
-
Measure this compound Titer: After the fermentation period, measure the concentration of this compound produced in each experimental flask.
-
Determine Optimum Level: Identify the concentration of the tested component that results in the highest yield.
-
Repeat for Other Factors: Sequentially repeat steps 3-5 for each of the other selected variables.
-
Validate Optimized Medium: Perform a final fermentation using the medium with all components at their determined optimal levels to confirm the improved yield.
Protocol 2: Seed Inoculum Preparation
A standardized inoculum is critical for reproducible fermentation results.
-
Strain Reactivation: Reactivate a cryopreserved stock of the producing strain (e.g., Streptomyces clavuligerus) in a suitable reactivation medium (e.g., tryptone 5 g/L, yeast extract 3 g/L, and malt (B15192052) extract 10 g/L).[1]
-
First Seed Culture: Inoculate a flask containing a basal inoculum medium (e.g., yeast extract 1 g/L, malt extract 10 g/L, K2HPO4 0.8 g/L, MgSO4·7H2O 0.75 g/L, and a salt solution).[1]
-
Incubation: Incubate the flask on a rotary shaker at the optimal temperature (e.g., 28°C) for a specified period (e.g., 48 hours) to achieve sufficient cell growth.[2]
-
Second Seed Culture (if necessary): For larger scale fermentations, a second seed culture may be prepared by inoculating a larger volume of the same medium with a portion of the first seed culture.
-
Inoculation of Production Medium: Inoculate the production medium with a standardized volume of the final seed culture.[2]
Visualizations
Caption: A typical experimental workflow for optimizing this compound fermentation media.
Caption: A logical troubleshooting guide for addressing low this compound yields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3886044A - Process of making cephamycin C by fermentation - Google Patents [patents.google.com]
- 7. primescholars.com [primescholars.com]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 10. benchchem.com [benchchem.com]
strategies to improve the stability of Cephamycin B in solution
Disclaimer: The following information is primarily based on studies of Cephamycin C and general principles of β-lactam antibiotic stability due to the limited availability of specific data for Cephamycin B. Researchers should use this guide as a starting point and conduct their own validation experiments for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Like other β-lactam antibiotics, the stability of this compound in solution is primarily influenced by:
-
pH: Cephamycin C, a closely related compound, shows significant degradation at very acidic or basic pH levels. It is most stable at quasi-neutral pH.[1]
-
Temperature: Higher temperatures accelerate the degradation of β-lactam antibiotics.[2]
-
Enzymatic Degradation: The presence of β-lactamase enzymes will lead to the rapid hydrolysis and inactivation of cephamycins.[3][4][5][6]
-
Light Exposure: Photodegradation can occur, leading to the formation of degradation products.[7]
-
Excipients: Certain excipients can interact with the drug substance and affect its stability.[8][9]
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: Based on data for Cephamycin C, a quasi-neutral pH range is recommended for optimal stability. In one study, Cephamycin C showed the least degradation (15-20% after 100 hours at 20°C) at pH levels of 6.0, 7.0, and 7.6. In contrast, degradation was significantly higher at pH 2.2 (46%) and pH 8.7 (71%).[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For powdered forms, storage at -20°C is generally recommended for desiccated β-lactam antibiotics.[10] For stock solutions, it is advisable to:
-
Prepare stock solutions in a suitable buffer at a quasi-neutral pH.
-
Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]
-
Protect solutions from light.[10]
-
Filter-sterilize the stock solution to prevent microbial contamination.[10]
Q4: How can I detect and quantify this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent drug peak is well-resolved from any degradation products.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of antibacterial activity in my this compound solution. | Incorrect pH of the solution. | Measure the pH of your solution. Adjust to a quasi-neutral pH (6.0-7.6) using appropriate buffers (e.g., phosphate (B84403) buffer).[1] |
| High storage temperature. | Store stock solutions at -20°C or -80°C.[10] For working solutions, prepare them fresh and keep them on ice when not in immediate use. | |
| Bacterial contamination and enzymatic degradation. | Ensure aseptic techniques are used when preparing and handling solutions. Filter-sterilize solutions. If working with bacterial cultures, consider the potential for β-lactamase production by the strain.[4][5] | |
| Light exposure. | Store solutions in amber vials or protect them from light.[10] | |
| Precipitation or cloudiness in my this compound solution. | Poor solubility at the prepared concentration or pH. | Check the solubility of this compound in your chosen solvent and buffer system. You may need to adjust the concentration or the pH. |
| Incompatible excipients. | If using excipients, ensure they are compatible with this compound. Perform compatibility studies if necessary.[8][9] | |
| Inconsistent results in bioassays. | Degradation of this compound during the assay. | Prepare fresh working solutions for each experiment. Monitor the stability of this compound under your specific assay conditions (e.g., temperature, media components). |
| Inaccurate initial concentration of the stock solution. | Re-verify the concentration of your stock solution using a validated analytical method like HPLC. |
Quantitative Data Summary
Table 1: Effect of pH on Cephamycin C Degradation [1]
| pH | Degradation after 100 hours at 20°C (%) |
| 2.2 | 46 |
| 6.0 | 15-20 |
| 7.0 | 15-20 |
| 7.6 | 15-20 |
| 8.7 | 71 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).[16]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[16]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.[16]
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid powder or the solution at an elevated temperature (e.g., 70°C).[17]
-
Photodegradation: Expose the solution to a controlled light source (UV and visible light) in a photostability chamber.[17]
3. Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.[16]
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for best separation.[11][12][14][15]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Flow Rate and Injection Volume: Typically around 1.0 mL/min and 10-20 µL, respectively.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the intact this compound from all potential degradation products generated during forced degradation studies.
Diagrams
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycin inactivation due to enzymatic hydrolysis by beta-lactamase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of cephamycins by various beta-lactamases from gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephamycin inactivation due to enzymatic hydrolysis by beta-lactamase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. scielo.br [scielo.br]
- 12. longdom.org [longdom.org]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
addressing variability in Cephamycin B antibacterial assay results
Welcome to the technical support center for Cephamycin B antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-lactam antibiotic belonging to the cephamycin family.[1][2] Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] A key feature of cephamycins is their 7-methoxy side chain, which provides significant resistance to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][4]
Q2: What are the most common methods for testing the antibacterial activity of this compound?
The most common methods are dilution techniques (broth and agar) to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method.[5] MIC assays are generally considered more reproducible and quantitative than disk diffusion.[6]
Q3: Why am I seeing significant variability in my this compound MIC results?
Inconsistent MIC values are a frequent challenge in susceptibility testing and can arise from multiple sources.[7] Key factors include the bacterial inoculum density, the purity of the bacterial culture, the specific laboratory procedures used, and the inherent variability of the assay itself.[7] Even minor deviations from standardized protocols can lead to significant shifts in MIC values.[8]
Q4: What is the "inoculum effect" and how does it relate to this compound?
The inoculum effect is the observation that the density of the bacterial inoculum can significantly impact the MIC value.[7] For β-lactam antibiotics like cephamycins, a higher than standard inoculum can lead to artificially elevated MICs, especially with β-lactamase-producing organisms.[7][9] Conversely, a low inoculum may result in artificially low MICs.[7]
Q5: How can I ensure the stability of my this compound during experiments?
Like other β-lactams, the stability of this compound can be affected by factors such as pH, temperature, and storage conditions. It is crucial to follow the manufacturer's storage and handling instructions. Prepare stock solutions fresh and use appropriate buffers as specified in standardized protocols to maintain the compound's integrity throughout the assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antibacterial assays.
Issue 1: Inconsistent MIC Values Between Experiments
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Recommendations |
| Inoculum Density Variation | Verify the method for preparing and standardizing the bacterial inoculum. Ensure it consistently meets the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and subsequent dilution steps are precise.[7][8] | Use a spectrophotometer to verify the turbidity of the McFarland standard. Prepare the final inoculum (e.g., 5 x 10^5 CFU/mL for broth microdilution) immediately before use.[8][10] |
| Mixed Bacterial Culture | If you suspect contamination, stop the experiment. Re-streak the culture from your stock to obtain single, isolated colonies. Verify the purity of the culture using Gram staining and colony morphology inspection.[7][11] | Always start experiments from a fresh, pure culture.[6] Avoid repeated subculturing of working cultures.[6] |
| Inconsistent Reading of MICs | Establish a consistent method for reading MIC endpoints. "Trailing," where reduced but visible growth occurs across a range of concentrations, can make this difficult.[7] | Define a clear endpoint (e.g., the lowest concentration with no visible growth). Use a standardized light source and background for reading plates. |
| Media Composition Variability | Ensure the same brand and lot of Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) is used for all related experiments. Variations in cation content and pH between media brands can affect results.[10] | Perform quality control on each new lot of media using reference bacterial strains with known MICs for this compound.[10] |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Recommendations |
| Incorrect Inoculum Spread | Ensure the entire agar surface is evenly inoculated. The "lawn" of bacteria should be confluent. | Follow a standardized procedure for swabbing the plate, rotating it 60° between each of the three swabs to ensure complete coverage.[8] |
| Improper Disk Application | Disks should be pressed firmly onto the agar surface to ensure complete contact. Do not move a disk once it has been placed. | Use a sterile dispenser or forceps for disk application. Ensure plates are incubated shortly after disk application. |
| Degraded this compound | Check the expiration date and storage conditions of the this compound disks. Improper storage can lead to loss of potency. | Store antibiotic disks according to the manufacturer's instructions, typically in a desiccated, refrigerated, or frozen state. |
| Agar Depth | The depth of the agar in the petri dish can affect the size of the inhibition zone. Thinner media can result in larger zones and vice versa.[5] | Pour plates on a level surface to a uniform depth (e.g., 4 mm). |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[7]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest desired final concentration.
-
Bacterial Inoculum Preparation:
-
Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[7]
-
Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working inoculum of approximately 1 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.[7]
-
-
Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the desired final concentration.
-
Add 10 µL of the working bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation and Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visual Guides
Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting flowchart for diagnosing inconsistent MIC results.
Standard Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chainnetwork.org [chainnetwork.org]
Technical Support Center: Downstream Processing of Cephamycin B
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the downstream processing of Cephamycin B.
Troubleshooting Guides & FAQs
Question 1: My this compound is degrading during purification. What are the optimal pH and temperature conditions to maintain its stability?
Answer: this compound, like other β-lactam antibiotics, is susceptible to degradation under suboptimal pH and temperature conditions. The β-lactam ring is prone to hydrolysis, especially at highly acidic or alkaline pH.
-
pH Stability : Studies on the closely related Cephamycin C show that stability is highest at quasi-neutral pH levels (6.0-7.6).[1] Significant degradation occurs at both acidic and basic pH. For instance, at 20°C, after 100 hours, approximately 46% degradation was observed at pH 2.2, and 71% at pH 8.7, while only 15-20% degradation occurred in the neutral range.[1][2] Therefore, it is critical to maintain the pH of all buffers and solutions within a 6.0 to 7.5 range throughout the purification process.
-
Temperature : Hydrolysis rates of β-lactams increase significantly with temperature.[3] It is recommended to perform all purification steps, including chromatography and sample storage, at refrigerated temperatures (e.g., 4-8°C) to minimize degradation.
| pH | Degradation of Cephamycin C (100h @ 20°C) | Recommended Action |
| 2.2 | ~46% | Avoid; significant acid-catalyzed hydrolysis. |
| 6.0 | ~15-20% | Optimal ; minimal degradation. |
| 7.0 | ~15-20% | Optimal ; minimal degradation. |
| 7.6 | ~15-20% | Optimal ; minimal degradation. |
| 8.7 | ~71% | Avoid; significant base-catalyzed hydrolysis.[1][2] |
Question 2: I'm observing low purity in my final product. How can I effectively remove structurally similar impurities?
Answer: Fermentation broths often contain a mixture of structurally related β-lactams (e.g., other cephamycins, penicillin N) and precursor molecules, which are challenging to separate due to similar physicochemical properties. A multi-step, orthogonal purification strategy is required.
-
Adsorbent Chromatography : The initial capture step using a hydrophobic adsorbent resin (e.g., Amberlite™ XAD™ series) can effectively remove many polar impurities and pigments while concentrating the target molecule.[4][5]
-
Ion-Exchange Chromatography (IEX) : This is a critical step for separating molecules based on charge. Since this compound is an acidic antibiotic, it can be purified using weak base anion exchange resins (WBAERs).[6] A salt gradient elution (e.g., using NaCl) can resolve this compound from other closely related cephamycins.[7][8][9]
-
Reversed-Phase HPLC (RP-HPLC) : For high-purity applications, a final polishing step using RP-HPLC with a C18 or C12 column can provide high-resolution separation.[10]
// Nodes start [label="Low Purity Detected\n(via HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_impurities [label="Identify Impurities\n(LC-MS, UV Spectra)", fillcolor="#FBBC05", fontcolor="#202124"]; related_cpds [label="Structurally Related\nCephamycins / Precursors", fillcolor="#F1F3F4", fontcolor="#202124"]; process_contaminants [label="Process-Related\n(e.g., Pigments, HCPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_iex [label="Optimize Ion-Exchange Step\n- Adjust pH\n- Sharpen Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_adsorption [label="Refine Initial Capture\n- Test different adsorbent resins\n- Optimize binding/elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_rphplc [label="Add Polishing Step:\nReversed-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="High Purity Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_impurities [color="#5F6368"]; check_impurities -> related_cpds [label="Co-eluting peaks?", color="#5F6368"]; check_impurities -> process_contaminants [label="Broad peaks / color?", color="#5F6368"];
related_cpds -> optimize_iex [color="#5F6368"]; process_contaminants -> add_adsorption [color="#5F6368"];
optimize_iex -> add_rphplc [label="Purity still insufficient?", color="#5F6368"]; add_adsorption -> optimize_iex [label="Proceed to IEX", style=dashed, color="#5F6368"];
add_rphplc -> final_product [color="#5F6368"]; optimize_iex -> final_product [label="Purity goal met?", style=dashed, color="#5F6368"]; } enddot Caption: Troubleshooting decision tree for low purity issues.
Question 3: My overall recovery yield is poor. What are the common steps where product loss occurs?
Answer: Low recovery can result from a combination of chemical degradation and physical losses during the multi-step purification process.
-
Initial Clarification : Significant product can be lost if it binds to the cell mass. Ensure efficient extraction from the fermentation broth and thorough washing of the biomass post-centrifugation or filtration.
-
Adsorption/Elution : During capture chromatography, incomplete binding to the resin or incomplete elution are common sources of loss. Ensure the broth is conditioned to the optimal pH for binding and use a sufficiently strong, yet selective, elution buffer.
-
Multiple Chromatographic Steps : Each chromatography column and subsequent concentration/diafiltration step adds to cumulative product loss.[11] Streamlining the process to fewer, more efficient steps can improve overall yield.
-
Degradation : As mentioned in FAQ 1, maintaining proper pH and low temperature is crucial. Product loss due to instability can be mistaken for physical loss.
-
Precipitation : High concentrations of this compound during elution or in concentration steps can lead to precipitation if the solubility limit is exceeded, especially if the pH shifts unfavorably.
Experimental Protocols
Protocol 1: Initial Capture of this compound from Clarified Broth
This protocol describes a general method for the initial concentration and partial purification of this compound from filtered fermentation broth using an adsorbent resin.
Objective: To capture this compound and remove highly polar impurities and some pigments.
Materials:
-
Clarified fermentation broth (filtered through 0.22 µm filter)
-
Adsorbent resin (e.g., Amberlite™ XAD™ 1600N or similar)
-
Binding Buffer: Deionized water, pH adjusted to 6.5
-
Wash Buffer: Deionized water, pH adjusted to 6.5
-
Elution Buffer: 50% aqueous methanol (B129727) or ethanol
-
Chromatography column
-
Peristaltic pump
Methodology:
-
Column Packing & Equilibration : Pack the chromatography column with the chosen adsorbent resin. Equilibrate the column by washing with at least 5 column volumes (CVs) of Binding Buffer at a linear flow rate of 100-150 cm/hr.
-
Loading : Adjust the pH of the clarified fermentation broth to 6.5. Load the broth onto the equilibrated column at a controlled flow rate (e.g., 2-4 CVs/hr). Collect the flow-through to measure unbound this compound.
-
Washing : After loading, wash the column with 3-5 CVs of Wash Buffer to remove non-specifically bound impurities.
-
Elution : Elute the bound this compound from the resin using the Elution Buffer at a lower flow rate (e.g., 1-2 CVs/hr). Collect fractions of 0.5 CV.
-
Analysis : Analyze the collected fractions for this compound concentration (e.g., by HPLC) to create an elution profile and pool the relevant fractions.
-
Solvent Removal : The pooled fractions should be immediately processed (e.g., by rotary evaporation) to remove the organic solvent before the next purification step to prevent degradation.
// Nodes fermentation [label="Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; clarification [label="Clarification\n(Centrifugation / Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; capture [label="Capture Step\n(Adsorbent Resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Ion-Exchange Chrom.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polishing [label="Polishing (Optional)\n(RP-HPLC / Gel Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentration [label="Concentration &\nBuffer Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Purified this compound", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges fermentation -> clarification; clarification -> capture [label="Remove cells/solids"]; capture -> purification [label="Remove pigments/HCPs"]; purification -> polishing [label="Separate related impurities"]; polishing -> concentration; purification -> concentration [style=dashed]; concentration -> crystallization; crystallization -> final_product; } enddot Caption: A typical multi-step downstream processing workflow.
Data Summary
Table 2: Comparison of Adsorbent Resins for Cephalosporin Capture
This table provides a qualitative comparison of common resin types used in the initial capture of cephalosporins from fermentation broths.[4][5][12][13] Selection should be optimized based on specific process conditions.
| Resin Type | Polymer Matrix | Key Characteristics | Best For |
| Amberlite™ XAD™ 1600N | Polystyrene-divinylbenzene | High surface area, hydrophobic, good mechanical strength. | Capturing hydrophobic/amphiphilic molecules from complex aqueous feeds. |
| Amberlite™ XAD™ 4 | Polystyrene-divinylbenzene | Highly hydrophobic, effective for adsorbing non-polar compounds from polar solvents. | Removing less polar impurities; may show strong binding to Cephamycin. |
| DEAE-Cellulose | Cellulose-based (Anion Exchanger) | Weak anion exchanger, hydrophilic backbone. | Used in ion-exchange step after initial capture, not for primary capture. |
| Q Sepharose XL | Agarose-based (Anion Exchanger) | Strong anion exchanger, high capacity, good flow properties. | High-resolution separation of charged isoforms in the IEX step.[9] |
References
- 1. Kinetic study on cephamycin C degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dupont.com [dupont.com]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 12. Adsorbent Resins | Ecolab [purolite.com]
- 13. Adsorbent Resin - Sunresin [seplite.com]
identifying and mitigating Cephamycin B degradation products
Welcome to the Technical Support Center for Cephamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating degradation products of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other cephalosporins?
This compound is a β-lactam antibiotic belonging to the cephamycin group. Structurally, cephamycins are similar to cephalosporins, possessing a cephem nucleus. The key distinguishing feature of cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position, which confers increased resistance to hydrolysis by β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[1][2][3]
Q2: What are the primary causes of this compound degradation?
The most common cause of this compound degradation is the hydrolysis of the strained β-lactam ring. This can be induced by several factors, including:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. It is most stable in near-neutral pH environments.
-
Enzymatic Activity: β-lactamase enzymes can hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: Exposure to oxidizing agents can also lead to the degradation of the molecule.
-
Light: Photolytic degradation can occur upon exposure to light.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of other cephalosporins, the primary degradation event is the opening of the β-lactam ring through hydrolysis. This would result in an inactive penicilloic acid-like structure. Further degradation could involve modifications to the side chains. Identification of specific degradation products requires analytical techniques such as LC-MS.
Q4: How can I detect this compound and its degradation products in my samples?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the most common and effective method for separating and quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed to ensure that the degradation products are well-resolved from the parent compound and from each other.
Q5: What are the general strategies to minimize this compound degradation during my experiments?
To maintain the integrity of this compound in your experiments, consider the following:
-
pH Control: Maintain solutions at a near-neutral pH (around 6.0-7.5).
-
Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C for short-term and frozen for long-term storage). Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
-
Use of Fresh Solutions: Prepare solutions fresh whenever possible. If storing solutions, validate their stability over the intended period of use.
-
Aseptic Technique: When working with biological samples, use aseptic techniques to prevent microbial contamination and the introduction of β-lactamases.
Troubleshooting Guides
Problem: Unexpected loss of this compound activity in my assay.
| Possible Cause | Troubleshooting Steps |
| pH of the medium is too acidic or alkaline. | 1. Measure the pH of your experimental medium. 2. Adjust the pH to a range of 6.0-7.5 using appropriate buffers. 3. Re-run the experiment with the pH-adjusted medium. |
| Enzymatic degradation by β-lactamases. | 1. If working with cell cultures or lysates, consider the presence of endogenous or secreted β-lactamases. 2. If possible, use a β-lactamase inhibitor in your experimental setup. 3. Analyze a control sample of this compound in the medium without cells/lysate to assess stability. |
| Thermal degradation. | 1. Review the storage and handling temperatures of your this compound stock solutions and experimental samples. 2. Ensure solutions are not exposed to high temperatures for extended periods. 3. Prepare fresh solutions if thermal degradation is suspected. |
| Photodegradation. | 1. Ensure all solutions containing this compound are protected from light. 2. Re-run the experiment using light-protected containers. |
Problem: Unidentified peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared, unstressed standard of this compound. 2. The new peaks are likely degradation products. 3. Proceed with the "Protocol for Forced Degradation and Identification of Degradants" to characterize these peaks. |
| Contamination of the sample or mobile phase. | 1. Analyze a blank injection (mobile phase only) to check for contaminants. 2. Prepare fresh mobile phase and re-inject the sample. 3. Ensure proper cleaning of all glassware and equipment. |
| Matrix effects from the sample. | 1. Prepare a spiked sample by adding a known amount of this compound standard to your sample matrix and compare it to a standard in a clean solvent. 2. If matrix effects are present, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Experimental Protocols
Protocol for Forced Degradation and Identification of Degradants
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to generate its degradation products for analytical method development and validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 2 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve the stressed solid in the solvent to the original concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent drug and the degradation products.
-
Analyze the fragmentation patterns of the degradation products to propose their structures.
Data Presentation: Example of Degradation Summary
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 2 | 60 | Data to be filled by the user | Data to be filled by the user |
| 0.1 M NaOH | 1 | Room Temp | Data to be filled by the user | Data to be filled by the user |
| 3% H₂O₂ | 2 | Room Temp | Data to be filled by the user | Data to be filled by the user |
| Thermal (Solid) | 24 | 80 | Data to be filled by the user | Data to be filled by the user |
| Photolytic | 24 | Room Temp | Data to be filled by the user | Data to be filled by the user |
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Logical troubleshooting pathway for this compound degradation issues.
References
enhancing Cephamycin B production through genetic engineering
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing Cephamycin B production through genetic engineering.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at increasing this compound yield.
| Issue/Observation | Potential Cause | Recommended Action |
| Low or no this compound production after introducing a gene expression cassette. | 1. Ineffective promoter: The chosen promoter may not be strong enough or may be repressed under the fermentation conditions. 2. Codon usage: The codon usage of the introduced gene may not be optimized for Streptomyces. 3. Plasmid instability: The expression vector may be unstable and lost during cell division. 4. Toxicity of the expressed protein: Overexpression of certain genes can be toxic to the host. | 1. Use a well-characterized strong and constitutive promoter like ermE*. 2. Synthesize the gene with codon usage optimized for Streptomyces clavuligerus. 3. Use an integrative plasmid for stable chromosomal integration of the expression cassette. 4. Use a weaker or inducible promoter to control the level of gene expression. |
| Accumulation of precursor metabolites but low final product yield. | 1. Bottleneck in the biosynthetic pathway: A specific enzymatic step may be rate-limiting. For instance, the availability of the precursor α-aminoadipic acid can be a limiting factor.[1] 2. Feedback inhibition: High concentrations of intermediates or the final product may inhibit key enzymes. | 1. Overexpress the gene encoding the rate-limiting enzyme. For example, integrating an additional copy of the lysine-ε-aminotransferase gene (lat) can increase the supply of α-aminoadipic acid.[1] 2. Investigate and engineer the allosteric sites of key enzymes to reduce sensitivity to feedback inhibition. |
| Inconsistent production levels across different batches. | 1. Genetic instability of the engineered strain: The integrated gene cassette may be unstable or silenced. 2. Variability in fermentation conditions: Minor variations in media composition, pH, or aeration can significantly impact secondary metabolite production. | 1. Perform regular quality control of the production strain using PCR or sequencing to check for genetic integrity. 2. Strictly control and monitor fermentation parameters. Develop a robust and reproducible fermentation protocol. |
| Successful genetic modification confirmed by PCR, but no increase in production. | 1. Post-transcriptional or translational issues: The mRNA may not be stable, or the protein may not be folded or localized correctly. 2. Lack of a key regulator: The introduced gene might be part of a pathway that requires a specific transcriptional activator which is not sufficiently expressed. The ccaR gene is a crucial positive regulator for the entire cephamycin gene cluster.[2][3][4] | 1. Analyze transcript levels using RT-qPCR and protein levels using Western blotting. 2. Co-express the biosynthetic gene with its cognate activator. Overexpression of ccaR has been shown to significantly boost cephamycin C production.[4][5] |
| Decreased production of another desired secondary metabolite after engineering for this compound. | Metabolic competition: The overexpressed pathway may be drawing precursors or energy away from other metabolic pathways. For example, the biosynthetic pathways for cephamycin C and clavulanic acid are biochemically distinct but may compete for metabolic resources.[6] | 1. Block competing pathways if the other metabolite is not desired. For instance, disrupting the lat gene to block cephamycin C production has been shown to increase clavulanic acid titers.[6] 2. If both are desired, aim for a balanced overexpression of key enzymes in both pathways or optimize fermentation conditions to favor co-production. |
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic engineering strategies to enhance this compound production?
A1: The primary strategies focus on:
-
Overexpression of positive regulatory genes: The most effective target is the ccaR gene, a pathway-specific transcriptional activator. Overexpressing ccaR can lead to a significant increase in the transcription of the entire cephamycin biosynthetic gene cluster.[2][4][5]
-
Increasing precursor supply: The initial steps of the pathway, particularly the formation of the α-aminoadipic acid precursor from lysine, can be a bottleneck. Overexpressing the lat gene, which encodes lysine-ε-aminotransferase, can alleviate this limitation.[1]
-
Overexpression of key biosynthetic genes: Identifying and overexpressing genes that encode rate-limiting enzymes in the pathway, such as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (pcbAB) and isopenicillin N synthase (pcbC), can improve flux through the pathway.[7][8]
-
Elimination of competing pathways: If the production host synthesizes other secondary metabolites that compete for the same precursors, knocking out the genes for those pathways can redirect metabolic flux towards this compound production.[6]
Q2: I have knocked out a negative regulator, but the yield of this compound did not increase. Why?
A2: There are several possibilities:
-
The targeted gene may not be a primary negative regulator of the cephamycin pathway under your specific fermentation conditions.
-
The production might be limited by precursor availability or the activity of a biosynthetic enzyme, rather than by negative regulation.
-
Complex regulatory networks may compensate for the knockout. The regulation of antibiotic biosynthesis in Streptomyces is complex and involves multiple layers of control.
Q3: What is the role of the ccaR gene, and why is it a good target for overexpression?
A3: The ccaR gene encodes a positive transcriptional regulator that belongs to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[9] It is essential for the biosynthesis of both cephamycin C and clavulanic acid.[2] ccaR controls the expression of the biosynthetic genes in the cephamycin cluster, including lat, pcbAB, pcbC, and the genes for later pathway steps like cmcI.[3][4] Disruption of ccaR abolishes production, while its overexpression has been shown to increase specific cephamycin C production by up to 6.1-fold.[4][5] This makes it a prime target for genetic engineering to enhance yield.
Q4: Can I use CRISPR-Cas9 for genetic engineering in Streptomyces clavuligerus?
A4: Yes, CRISPR-Cas9 based genome editing tools have been successfully adapted for use in Streptomyces and can be used for gene knockouts, knock-ins, and introducing specific mutations.[9][10] This technology offers a more precise and efficient alternative to traditional methods that rely on homologous recombination with suicide vectors.
Q5: My Streptomyces strain is difficult to transform. What can I do?
A5: Transformation of Streptomyces can be challenging. Here are some troubleshooting tips:
-
Protoplast Transformation: Optimize the conditions for protoplast formation and regeneration, as these can be species- and strain-specific.[5][11] The age of the mycelium used for protoplast preparation is a critical factor.
-
Conjugation: Intergeneric conjugation from E. coli is often more efficient and reliable for transferring large plasmids into Streptomyces.[3][12] Use a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to bypass the Streptomyces restriction-modification systems.[12]
-
Optimize growth conditions: Ensure the recipient strain is in the optimal physiological state for transformation.
Quantitative Data on Production Enhancement
The following table summarizes the reported effects of various genetic modifications on Cephamycin C production in Streptomyces clavuligerus.
| Genetic Modification | Host Strain | Fold Increase in Specific Production | Reference |
| Overexpression of ccaR (multiple copies) | S. clavuligerus | 6.1 | [4][5] |
| Integration of an additional copy of the lat gene | S. clavuligerus | Increased production (exact fold not specified) | [1] |
| Disruption of the lat gene | Wild-type S. clavuligerus | Increased clavulanic acid production (2-2.5 fold) | [6] |
Experimental Protocols
Overexpression of the ccaR Gene in Streptomyces clavuligerus via Conjugation
This protocol describes the general steps for overexpressing the ccaR gene under the control of a strong constitutive promoter (ermE*) using an integrative plasmid.
a. Construction of the Expression Plasmid:
-
Amplify the ccaR coding sequence from S. clavuligerus genomic DNA using PCR with primers that add suitable restriction sites.
-
Clone the amplified ccaR fragment into an E. coli - Streptomyces shuttle vector (e.g., a derivative of pSET152) downstream of the ermE* promoter. This vector should also contain an origin of transfer (oriT), an antibiotic resistance marker for selection in Streptomyces (e.g., apramycin (B1230331) resistance), and the φC31 integration system (integrase gene and attP site).
-
Transform the ligation product into E. coli DH5α and verify the correct construct by restriction digestion and sequencing.
-
Transform the verified plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
b. Intergeneric Conjugation:
-
Prepare spore suspensions of the recipient S. clavuligerus strain.
-
Grow the E. coli donor strain carrying the overexpression plasmid to mid-log phase in LB medium containing appropriate antibiotics.
-
Wash the E. coli cells to remove antibiotics.
-
Mix the E. coli donor cells with the S. clavuligerus spores.
-
Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.
-
Overlay the plates with an antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to kill E. coli) and the antibiotic for plasmid selection (e.g., apramycin).
-
Incubate until exconjugant colonies appear.
-
Isolate single colonies and confirm the integration of the plasmid by PCR.
c. Fermentation and Analysis:
-
Inoculate a suitable production medium with the engineered strain and the wild-type control.
-
Carry out the fermentation under optimized conditions.
-
Measure the this compound/C concentration in the culture supernatant at different time points using HPLC.
CRISPR-Cas9 Mediated Gene Knockout of a Competing Pathway
This protocol outlines the general workflow for deleting a gene involved in a competing secondary metabolite pathway.
a. Design and Construction of the CRISPR-Cas9 Plasmid:
-
Identify the target gene to be deleted.
-
Design a specific guide RNA (sgRNA) targeting the gene.
-
Synthesize oligonucleotides for the sgRNA and clone them into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2). This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and a temperature-sensitive replicon.
-
Amplify the upstream and downstream homology arms (approx. 1-2 kb each) flanking the target gene from the S. clavuligerus genome.
-
Assemble the homology arms into the CRISPR-Cas9 plasmid to serve as a repair template for homologous recombination after the Cas9-induced double-strand break.
-
Transform the final construct into an E. coli donor strain.
b. Transformation and Gene Deletion:
-
Introduce the CRISPR-Cas9 plasmid into S. clavuligerus via conjugation.
-
Select for exconjugants at a permissive temperature (e.g., 30°C).
-
To induce the loss of the plasmid, streak the exconjugants on a non-selective medium and incubate at a non-permissive temperature (e.g., 37°C).
-
Screen the resulting colonies for the desired gene deletion by PCR using primers flanking the target gene. The mutant should yield a smaller PCR product than the wild type.
-
Confirm the deletion by sequencing the PCR product.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Regulatory cascade for Cephamycin production.
Caption: Workflow for enhancing this compound production.
References
- 1. Expression of ccaR, Encoding the Positive Activator of Cephamycin C and Clavulanic Acid Production in Streptomyces clavuligerus, Is Dependent on bldG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 5. Efficient plasmid transformation of the beta-lactam producer Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 9. Transcriptional and translational analysis of the ccaR gene from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protoplast isolation and regeneration in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inoculum effect in Cephamycin B susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect in Cephamycin susceptibility testing.
Troubleshooting Guide
This guide addresses common issues encountered during Cephamycin B susceptibility testing that may be related to the inoculum effect.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible MIC values | Inconsistent Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results. | Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., approximately 1-2 x 10⁸ CFU/mL) before further dilution. Adhere strictly to established protocols from a recognized body like the Clinical and Laboratory Standards Institute (CLSI) for inoculum preparation.[1] |
| Variation in Media Composition: Minor variations in media components can alter bacterial growth and antibiotic activity. | Use Standardized Media: Employ standardized media, such as cation-adjusted Mueller-Hinton Broth (CAMHB), as recommended by CLSI guidelines to ensure consistency between experiments. | |
| Subjective Endpoint Reading: Visually determining the lowest concentration that inhibits growth can be subjective. | Use a Standardized Reading Method: Read plates at a consistent time point (e.g., 18-24 hours) and use a plate reader to measure optical density for a more objective endpoint determination. | |
| Higher than expected MICs for Cephamycins | High Inoculum Used in Testing: A higher than standard inoculum can lead to an apparent increase in MIC, known as the inoculum effect. | Verify Inoculum Concentration: Perform colony counts on your final inoculum to confirm it is within the standard range (e.g., 5 x 10⁵ CFU/mL). If a high inoculum is intentionally used to study the inoculum effect, ensure it is standardized (e.g., 5 x 10⁷ CFU/mL). |
| Presence of High-Level Beta-Lactamase Production: Some bacterial strains may produce high levels of beta-lactamases, particularly at high cell densities, which can degrade Cephamycins. | Characterize Bacterial Isolate: If possible, characterize the beta-lactamase profile of your test organism. This can help in interpreting the susceptibility results. | |
| No observed inoculum effect when one is expected | Low Beta-Lactamase Expression: The bacterial strain may not produce sufficient quantities of beta-lactamase to cause a significant inoculum effect with Cephamycins. | Use a Known Beta-Lactamase Producing Strain as a Control: Include a well-characterized beta-lactamase-producing strain in your experiments to validate your assay for detecting an inoculum effect. |
| Cephamycin Stability: Cephamycins are generally more stable to beta-lactamases than many cephalosporins. | Acknowledge Cephamycin Properties: Be aware that the inoculum effect may be less pronounced for Cephamycins compared to other beta-lactam antibiotics. |
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect and why is it relevant for this compound susceptibility testing?
The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial inoculum.[2] This is particularly relevant for beta-lactam antibiotics like Cephamycins because a higher density of bacteria can lead to an increased concentration of beta-lactamase enzymes, which can inactivate the antibiotic.[2] While Cephamycins are generally more resistant to beta-lactamases than other cephalosporins, a significant inoculum effect can still be observed with some bacterial strains, potentially impacting the interpretation of susceptibility results.[2]
Q2: What are the standard and high inocula used to test for an inoculum effect?
According to CLSI guidelines, a standard inoculum for broth microdilution susceptibility testing is approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).[3] To investigate the inoculum effect, a high inoculum of approximately 5 x 10⁷ CFU/mL is typically used.[3]
Q3: How do I prepare a standardized inoculum for susceptibility testing?
A standardized inoculum can be prepared using either the direct colony suspension method or the growth method as described in CLSI document M07.
-
Direct Colony Suspension Method:
-
From a fresh (18-24 hour) agar (B569324) plate, touch 4-5 well-isolated colonies of the same morphology with a sterile loop or swab.
-
Transfer the growth to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometric device. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension to achieve the final desired inoculum concentration in the MIC test plate.
-
-
Growth Method:
-
Inoculate a few colonies into a suitable broth medium.
-
Incubate the broth at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity to match a 0.5 McFarland standard as described above.
-
Proceed with the dilution to the final inoculum concentration.
-
Q4: What is "this compound" and how does it relate to other Cephamycins?
"this compound" is not a standard designation for a commercially available antibiotic. The Cephamycin class of beta-lactam antibiotics includes clinically important drugs such as cefoxitin, cefotetan, and cefmetazole (B193816).[4] These are sometimes classified as second-generation cephalosporins but are distinct due to their 7-alpha-methoxy group, which confers increased stability against beta-lactamases.[4] For research purposes, it is recommended to specify the exact Cephamycin being used (e.g., cefoxitin).
Q5: What are the primary mechanisms behind the inoculum effect with beta-lactam antibiotics?
The primary mechanism is the production of beta-lactamase enzymes by bacteria. At high bacterial densities, the concentration of these enzymes in the surrounding environment can be high enough to hydrolyze and inactivate the beta-lactam antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), in the bacterial cell wall. Other proposed, non-beta-lactamase-mediated mechanisms may also contribute but are less well-defined.
Data Presentation
The following tables summarize quantitative data on the inoculum effect for representative Cephamycins against specific bacterial strains.
Table 1: Inoculum Effect of Cefmetazole and Cefazolin (B47455) against Type A Beta-Lactamase-Producing Staphylococcus aureus
| Antibiotic | Inoculum Concentration (CFU/mL) | MIC (µg/mL) |
| Cefmetazole | 5 x 10⁵ (Standard) | 2.0 |
| 5 x 10⁷ (High) | 2.0 | |
| Cefazolin | 5 x 10⁵ (Standard) | 1.0 |
| 5 x 10⁷ (High) | 32.0 | |
| Data from a study demonstrating the stability of cefmetazole to the inoculum effect compared to cefazolin against a specific S. aureus strain.[5] |
Table 2: General Observation of Inoculum Effect on Cefmetazole MIC and MBC
| Parameter | Inoculum | Observation |
| MIC | 10⁵ CFU/mL (Light) | Baseline MIC |
| MIC | 10⁷ CFU/mL (Heavy) | Approximately 2x higher than light inoculum MIC |
| MBC | 10⁷ CFU/mL (Heavy) | Approximately 2x higher than light inoculum MIC |
| General findings from a study on the inhibitory and bactericidal activity of cefmetazole at different inocula.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Determine the Inoculum Effect of a Cephamycin
This protocol outlines the steps to assess the inoculum effect of a Cephamycin using a broth microdilution method.
1. Preparation of Antibiotic Stock and Dilutions:
-
Prepare a stock solution of the Cephamycin antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations. Prepare two identical sets of plates.
2. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) as described in the FAQ section.
-
For Standard Inoculum (5 x 10⁵ CFU/mL): Create a 1:100 dilution of the 0.5 McFarland suspension in CAMHB, then add this to the wells of the first set of antibiotic dilution plates. The final volume in each well should result in the target inoculum concentration.
-
For High Inoculum (5 x 10⁷ CFU/mL): Prepare a more concentrated inoculum from the 0.5 McFarland suspension. The exact dilution will depend on the volume to be added to each well. The goal is to achieve a final concentration of 5 x 10⁷ CFU/mL in the wells of the second set of antibiotic dilution plates.
3. Inoculation and Incubation:
-
Inoculate the wells of the prepared microtiter plates with the standard and high inocula, respectively.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each inoculum concentration.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
After incubation, visually inspect the plates or use a microplate reader to determine the MIC. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
An inoculum effect is observed if there is a significant increase (typically a four-fold or greater rise) in the MIC at the high inoculum compared to the standard inoculum.
5. Inoculum Verification (Colony Count):
-
At the time of inoculation, perform a colony count for both the standard and high inocula to confirm their concentrations.
-
Plate serial dilutions of the inocula onto non-selective agar plates, incubate overnight, and count the colonies to calculate the CFU/mL.
Visualizations
Diagram 1: Experimental Workflow for Inoculum Effect Testing
References
- 1. grokipedia.com [grokipedia.com]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefazolin high-inoculum effect in methicillin-susceptible Staphylococcus aureus from South American hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephamycin - Wikipedia [en.wikipedia.org]
- 5. beta-Lactamase-mediated inactivation and efficacy of cefazolin and cefmetazole in Staphylococcus aureus abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory and bactericidal activity of cefmetazole and seven other beta-lactams against different bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving issues with Cephamycin B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Cephamycin B solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays?
Cephamycins are a class of β-lactam antibiotics that act by inhibiting bacterial cell wall synthesis. Accurate and consistent results in in vitro assays, such as minimum inhibitory concentration (MIC) testing, depend on the complete solubilization of the antibiotic. Poor solubility can lead to inaccurate concentration determination and precipitation in culture media, compromising the validity of experimental outcomes.
Q2: What are the general physicochemical properties of Cephamycins?
While specific data for this compound is limited, data for the closely related Cephamycin C can provide some guidance.
| Property | Value (Cephamycin C) | Data Source |
| Molecular Weight | 446.43 g/mol | |
| Molecular Formula | C16H22N4O9S | |
| Appearance | Solid powder |
Q3: What are the recommended solvents for preparing this compound stock solutions?
For β-lactam antibiotics, sterile deionized water is often the first choice for creating stock solutions. However, if solubility is limited, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used. It is crucial to ensure the final concentration of any organic solvent in the assay is low enough (typically <0.5%) to not affect the cells or bacteria being tested.
Q4: How should this compound stock solutions be stored?
Stock solutions of β-lactam antibiotics should generally be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic. In solvent, Cephamycin C is stable for up to one year at -80°C.
Troubleshooting Guide: Resolving this compound Solubility Issues
Issue 1: Powder is not dissolving in the chosen solvent.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the selected solvent.
-
Solution:
-
Try a different solvent: If using an aqueous solvent like sterile water or PBS proves difficult, attempt to dissolve the powder in a small amount of DMSO first, and then dilute this stock solution with the aqueous medium.
-
Increase the solvent volume: Lower the concentration of the stock solution by adding more solvent.
-
Gentle warming: Briefly warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. Do not overheat, as this can degrade the antibiotic.
-
Issue 2: Precipitate forms after adding the stock solution to the culture medium.
-
Possible Cause 1: "Solvent shock" - the rapid dilution of a concentrated organic stock solution into an aqueous medium.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution.
-
Slow Addition and Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm the medium: Ensure the culture medium is at 37°C before adding the stock solution.
-
-
Possible Cause 2: Interaction with media components.
-
Solution:
-
Check Media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4), as pH can affect the solubility of β-lactam antibiotics.
-
Serum Concentration: High protein concentrations in fetal bovine serum (FBS) can sometimes interact with compounds. If experimentally permissible, try reducing the serum concentration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The final concentration may need to be adjusted based on the specific requirements of your assay.
Materials:
-
This compound powder
-
Sterile deionized water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for aqueous solutions)
Procedure:
-
Calculate the required mass of this compound: Use the following formula to determine the amount of powder needed for your desired stock concentration and volume: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent:
-
For aqueous solution: Add the desired volume of sterile deionized water.
-
For DMSO solution: Add a small, precise volume of DMSO (e.g., 100 µL) to dissolve the powder completely, then bring it to the final volume with sterile water or buffer if needed for an intermediate stock.
-
-
Dissolve the powder: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Sterilization (for aqueous solutions): If the stock solution is prepared in an aqueous solvent, it can be filter-sterilized using a 0.22 µm syringe filter. This is not recommended for solutions containing DMSO.
-
Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)
-
Sterile broth medium
-
Multichannel pipette
Procedure:
-
Prepare bacterial inoculum: Dilute an overnight bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in the final well volume.
-
Prepare antibiotic dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. b. Add 200 µL of the highest desired concentration of this compound (prepared from the stock solution in broth) to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Negative Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Technical Support Center: Investigating Acquired Resistance to Cephamycin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to Cephamycin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, a β-lactam antibiotic, typically arises through several key mechanisms.[1][2][3] These can occur independently or in combination to confer varying levels of resistance. The most common mechanisms include:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[4][5] A clinically significant enzyme in this context is the AmpC β-lactamase, which can be chromosomally or plasmid-encoded and provides resistance to cephamycins.[6][7]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of this compound.[8][9] These modifications reduce the binding affinity of the antibiotic, allowing for continued cell wall synthesis even in the presence of the drug.
-
Reduced Permeability: Changes in the bacterial outer membrane that restrict the entry of this compound into the cell.[8][9][10] This is often due to mutations in or altered expression of outer membrane proteins that form porin channels.[10]
-
Efflux Pumps: The presence of membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets at inhibitory concentrations.[3][9]
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Common methods for determining the MIC of this compound include:
-
Broth Microdilution: This involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.[11]
-
Agar (B569324) Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium.[11][12] A standardized inoculum of the test bacterium is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits bacterial growth.[11][12]
-
Gradient Diffusion (E-test): This method utilizes a plastic strip impregnated with a predefined gradient of this compound. The strip is placed on an inoculated agar plate, and a zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the concentration scale on the strip.
Q3: What is the role of AmpC β-lactamases in this compound resistance?
AmpC β-lactamases are a major cause of resistance to cephamycins.[6][7] These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, and their expression can be inducible or constitutively high due to mutations in regulatory genes.[10] Overproduction of AmpC β-lactamases leads to rapid degradation of this compound in the periplasmic space before it can reach its PBP targets.[10] AmpC genes can also be located on plasmids, facilitating their transfer between different bacterial species.[6]
Q4: Can mutations in porin channels lead to this compound resistance?
Yes, mutations or decreased expression of outer membrane porins can contribute significantly to this compound resistance, particularly in Gram-negative bacteria.[10] Porins are protein channels that allow for the diffusion of hydrophilic molecules, including many β-lactam antibiotics, across the outer membrane.[8] Loss or modification of these channels can reduce the intracellular concentration of this compound, working in concert with other resistance mechanisms like β-lactamase production to increase the overall level of resistance.[10]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Steps |
| Inaccurate antibiotic concentration | 1. Verify the stock solution concentration of this compound. 2. Prepare fresh serial dilutions for each experiment. 3. Ensure proper storage of the antibiotic to prevent degradation.[13] |
| Variability in bacterial inoculum | 1. Standardize the inoculum density using a spectrophotometer (e.g., to a 0.5 McFarland standard). 2. Use a fresh bacterial culture in the logarithmic growth phase. |
| Contamination | 1. Perform all steps using aseptic techniques. 2. Include a negative control (no bacteria) to check for media contamination.[14] |
| Incorrect incubation conditions | 1. Ensure the incubator is at the correct temperature and atmospheric conditions for the specific bacterial strain. 2. Verify the incubation time as per the standardized protocol. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Potential Cause | Troubleshooting Steps |
| High-level resistance of the bacterial strain | 1. Confirm the bacterial strain is not a known highly resistant isolate. 2. Consider performing an MIC assay to quantify the level of resistance. |
| Inactive antibiotic disks | 1. Check the expiration date of the this compound disks. 2. Store disks under the recommended conditions (typically refrigerated or frozen and protected from moisture). 3. Use a quality control strain with a known susceptibility profile to validate the disks. |
| Improper inoculation or disk placement | 1. Ensure a uniform "lawn" of bacteria is spread on the agar plate.[15] 2. Allow the inoculum to dry for a few minutes before applying the disks.[15] 3. Press the disks gently to ensure full contact with the agar surface.[15] |
Issue 3: Difficulty in Identifying the Specific Resistance Gene
| Potential Cause | Troubleshooting Steps |
| Multiple resistance mechanisms at play | 1. Perform phenotypic tests to narrow down the possibilities (e.g., β-lactamase inhibitor synergy tests). 2. Use whole-genome sequencing to identify all potential resistance genes and mutations. |
| Novel resistance gene or mutation | 1. Compare the genomic data of your resistant strain to a susceptible reference strain to identify novel mutations. 2. Use bioinformatics tools to predict the function of novel genes. |
| Low expression of the resistance gene | 1. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of suspected resistance genes under different conditions (e.g., with and without this compound induction). |
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
-
Preparation of this compound dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum preparation: Grow the bacterial strain in CAMHB to the logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Protocol 2: Whole-Genome Sequencing for Resistance Gene Identification
-
DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the this compound-resistant bacterial strain.
-
Library Preparation: Prepare a sequencing library from the extracted DNA according to the instructions of the chosen sequencing platform (e.g., Illumina, Nanopore).
-
Sequencing: Sequence the prepared library to generate raw sequencing reads.
-
Data Analysis:
-
Perform quality control on the raw reads.
-
Assemble the reads into a draft genome.
-
Annotate the assembled genome to identify genes.
-
Use antimicrobial resistance gene databases (e.g., ResFinder, CARD) to screen the genome for known resistance genes.[16]
-
Compare the genome to a susceptible reference strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., AmpC regulators, porins, PBPs).
-
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for investigating resistance.
Caption: Inducible AmpC β-lactamase regulation pathway.
References
- 1. Acquired Antibiotic Resistance Genes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 8. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 10. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. southernbiological.com [southernbiological.com]
- 16. Redirecting… [training.galaxyproject.org]
Technical Support Center: Optimization of Aeration and pH for Cephamycin C Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of aeration and pH for Cephamycin C fermentation. As data for Cephamycin B is limited, this guide focuses on Cephamycin C, a closely related β-lactam antibiotic, for which the fermentation principles are largely transferable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dissolved oxygen (DO) level for Cephamycin C fermentation?
A1: Maintaining optimal dissolved oxygen (DO) levels is critical for maximizing Cephamycin C yield. Research indicates that controlling DO at saturation levels (100%) specifically during the growth phase of Streptomyces clavuligerus can lead to a significant increase in the final product yield, potentially as much as a 2.4-fold increase compared to fermentations without DO control.[1][2][3] After the exponential growth phase, the DO level can be maintained in the range of 50-100% saturation without negatively impacting the yield.[1] Conversely, low DO concentrations have been shown to have a negative effect on Cephamycin C production.[4]
Q2: What is the recommended pH range for Cephamycin C fermentation?
A2: The optimal pH for Cephamycin C production by Streptomyces species generally falls within a range of 6.0 to 8.0.[5] For Streptomyces clavuligerus, a starting pH of 6.8 has been used effectively in inoculum media.[4][6] It is crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts in the pH of the medium.[7] The stability of Cephamycin C is also pH-dependent, with higher degradation rates observed at very acidic (pH 2.2) or basic (pH 8.7) conditions, while it remains more stable at near-neutral pH levels.[8]
Q3: How do aeration and pH affect the growth of Streptomyces clavuligerus?
A3: Both aeration and pH significantly impact the growth and metabolic activity of Streptomyces clavuligerus. Sufficient oxygen, maintained through adequate aeration, is essential for the aerobic respiration and growth of this bacterium.[9][10] Controlling DO at 50% throughout the fermentation has been shown to result in lower specific growth rates compared to cases with higher DO levels during the growth phase.[1] The pH of the culture medium affects enzyme activity and the charged state of the cell membrane, both of which are crucial for nutrient uptake and overall cellular function.[7] Deviations from the optimal pH range can inhibit growth and, consequently, antibiotic production.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Cephamycin C Yield | Inadequate dissolved oxygen during the growth phase. | - Increase agitation speed and/or aeration rate to maintain DO at 100% saturation during the exponential growth phase.[1][2][3] - Verify the calibration and proper functioning of your DO probe. |
| Suboptimal pH of the fermentation medium. | - Monitor the pH continuously and maintain it within the 6.0-8.0 range using automated acid/base addition.[5] - Check the buffering capacity of your medium. | |
| Nutrient limitation. | - Ensure the medium contains adequate sources of carbon, nitrogen, and essential minerals.[4][5] | |
| Foaming in the Fermentor | High aeration and agitation rates. | - Add an appropriate antifoaming agent, such as a silicone-based solution, to the medium.[4] |
| Excessive biomass production. | - This is often a sign of healthy growth. Manage foaming with antifoam as needed. | |
| Slow or No Growth of Streptomyces clavuligerus | Incorrect initial pH of the medium. | - Adjust the initial pH of the medium to the optimal range (e.g., 6.8) before inoculation.[4][6] |
| Insufficient aeration. | - Ensure adequate oxygen supply by checking the aeration system and increasing the airflow if necessary. Oxygen is crucial for the growth of aerobic microorganisms like Streptomyces.[9][10] | |
| Contamination. | - Examine a sample of the broth under a microscope to check for contaminating microorganisms. - Review sterilization protocols for the medium and fermentor. | |
| Inconsistent Batch-to-Batch Production | Variability in DO and pH control. | - Implement strict, automated control protocols for both dissolved oxygen and pH.[1][] |
| Inoculum quality. | - Standardize the age, size, and physiological state of the inoculum. |
Data Presentation
Table 1: Effect of Dissolved Oxygen Control on Cephamycin C Yield
| DO Control Strategy | Relative Cephamycin C Yield | Reference |
| No DO Control (Base Case) | 1.0 | [1] |
| DO Controlled at 50% Saturation Throughout | Lower than base case | [1] |
| DO Controlled at 100% Saturation During Growth Phase | 2.4 | [1] |
Table 2: Recommended pH Ranges for Cephamycin C Fermentation
| Organism | Recommended pH Range | Reference |
| Streptomyces lactamdurans | 6.0 - 8.0 | [5] |
| Streptomyces clavuligerus | Initial pH 6.8 | [4][6] |
| General Streptomyces sp. | 5.0 - 9.0 (optimum varies) | [12] |
Experimental Protocols
1. Protocol for Optimizing Dissolved Oxygen in a Lab-Scale Fermentor
-
Objective: To determine the effect of different dissolved oxygen control strategies on Cephamycin C production.
-
Materials:
-
Methodology:
-
Prepare and sterilize the seed and production media.
-
Inoculate the seed medium and incubate under optimal conditions.
-
Transfer the seed culture to the production fermentor.
-
Divide the experiment into three control groups:
-
Group A (No Control): Allow the DO to fluctuate naturally, only ensuring it does not drop to zero.
-
Group B (Constant Control): Maintain the DO at a constant 50% saturation throughout the fermentation by controlling the agitation speed.
-
Group C (Growth Phase Control): Maintain the DO at 100% saturation during the exponential growth phase. After this phase, allow the DO to be in the range of 50-100%.
-
-
Monitor and record DO, pH, biomass, and Cephamycin C concentration at regular intervals.
-
Analyze the final Cephamycin C yield from each group to determine the optimal strategy.
-
2. Protocol for Determining the Optimal pH for Cephamycin C Production
-
Objective: To identify the optimal pH for maximizing Cephamycin C production.
-
Materials:
-
Streptomyces clavuligerus culture
-
Production medium
-
A series of lab-scale fermentors or shake flasks.
-
pH probes and an automated pH control system (or manual addition of sterile acid/base).
-
-
Methodology:
-
Prepare the production medium and dispense it into multiple fermentors.
-
Adjust the initial pH of each fermentor to a different value within the range of 5.5 to 8.5.
-
Inoculate all fermentors with a standardized inoculum.
-
Maintain the pH of each fermentor at its designated setpoint throughout the experiment using an automated system that adds sterile acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH).[6]
-
Incubate all fermentors under identical conditions of temperature, aeration, and agitation.
-
Take samples at regular intervals to measure biomass and Cephamycin C concentration.
-
Compare the final Cephamycin C yields across the different pH setpoints to identify the optimum.
-
Visualizations
Caption: Experimental workflow for optimizing Cephamycin C fermentation.
Caption: Troubleshooting logic for low Cephamycin C yield.
References
- 1. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. US3977942A - Fermentation of cephamycin C - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence and control of pH on fermentation | Meckey [meckey.com]
- 8. researchgate.net [researchgate.net]
- 9. Key Parameter In Bioreactor Cell Culture: Dissolved Oxygen - LABOAO [bioreactor-fermenter.com]
- 10. scientificbio.com [scientificbio.com]
- 12. US3886044A - Process of making cephamycin C by fermentation - Google Patents [patents.google.com]
Technical Support Center: Preventing Cephamycin B Inactivation by β-Lactamases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cephamycin B inactivation by β-lactamase enzymes during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your research.
Issue 1: Unexpected degradation of this compound in your bacterial culture.
-
Question: My this compound appears to be losing activity in my Gram-negative bacterial culture, even though cephamycins are known to be resistant to many β-lactamases. What could be the cause?
-
Answer: While this compound is stable against many common β-lactamases like TEM-1 and ESBLs due to its 7-α-methoxy group, it can be hydrolyzed by certain types of β-lactamases, most notably AmpC β-lactamases and some carbapenemases.[1][2][3] Your bacterial strain may be producing high levels of these enzymes. Additionally, some bacteria can develop novel β-lactamases with expanded substrate specificities that can inactivate cephamycins.
Issue 2: Difficulty in selecting an appropriate β-lactamase inhibitor to protect this compound.
-
Question: I want to use a β-lactamase inhibitor in my experiment to protect this compound, but I'm unsure which one to choose. Are common inhibitors like clavulanic acid effective?
-
Answer: Traditional β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are generally not effective against AmpC β-lactamases, the primary enzymes responsible for this compound inactivation.[3] Newer, non-β-lactam-based inhibitors like avibactam (B1665839) and boronic acid derivatives have shown significant inhibitory activity against AmpC enzymes. The choice of inhibitor will depend on the specific β-lactamase produced by your bacterial strain.
Issue 3: Inconsistent or non-reproducible results in this compound stability assays.
-
Question: I am performing experiments to measure the stability of this compound in the presence of a purified β-lactamase, but my results are variable. What factors could be affecting my assay?
-
Answer: Several factors can influence the outcome of in vitro stability assays. Ensure that the enzyme concentration, substrate concentration, buffer pH, and incubation temperature are consistent across all experiments. The purity of both the this compound and the β-lactamase is also critical. For quantitative analysis, it is crucial to measure the initial rate of hydrolysis before substrate depletion becomes a significant factor.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of this compound inactivation.
1. What is the primary mechanism of this compound inactivation by β-lactamases?
The primary mechanism is the enzymatic hydrolysis of the β-lactam ring in this compound by β-lactamase enzymes. This hydrolysis is catalyzed by a serine residue in the active site of serine-based β-lactamases (like AmpC) or by zinc ions in metallo-β-lactamases. The opening of the β-lactam ring renders the antibiotic inactive.
2. Which types of β-lactamases are most effective at inactivating this compound?
AmpC β-lactamases (Ambler Class C) are the most clinically significant enzymes that can efficiently hydrolyze cephamycins, including this compound.[3] Some carbapenemases (from Ambler Classes A, B, and D) may also exhibit activity against cephamycins. While generally resistant to ESBLs, some novel ESBL variants may evolve to hydrolyze cephamycins.
3. How can I experimentally determine if my bacterial strain produces a β-lactamase that inactivates this compound?
You can perform a phenotypic assay. One common method is the double-disk synergy test. Place a disk containing this compound on an agar (B569324) plate inoculated with your bacterial strain, and a second disk containing a β-lactamase inhibitor (e.g., cloxacillin (B1194729) or a boronic acid derivative for AmpC detection) nearby. An enhancement of the zone of inhibition around the this compound disk in the vicinity of the inhibitor disk suggests that the strain produces a β-lactamase that is susceptible to that inhibitor and is responsible for inactivating the antibiotic.
4. What are the key structural features of this compound that contribute to its relative stability against many β-lactamases?
The most important structural feature is the presence of a 7-α-methoxy group on the cephem nucleus.[1][2] This group provides steric hindrance within the active site of many β-lactamases, preventing efficient binding and hydrolysis of the β-lactam ring.
5. Are there any this compound analogues with improved stability against β-lactamases?
Yes, research has focused on synthesizing this compound derivatives with enhanced stability. For example, modifications to the C-3 side chain can influence the compound's interaction with the active site of β-lactamases and improve its resistance to hydrolysis. The development of novel cephamycins aims to create molecules that are not only resistant to a broader spectrum of β-lactamases but also possess potent antibacterial activity.[4][5]
Quantitative Data
Table 1: Inhibitory Activity of Selected Compounds against AmpC β-Lactamase
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Avibactam | P. aeruginosa PAO1 (PDC) | Bocillin FL | 3.1 | [1] |
| Boronic Acid Derivative (Compound 36 ) | E. coli AmpC | Nitrocefin | 0.027 | [6] |
| Cloxacillin | E. coli expressing DHA-1 | Cephalothin | >4000-fold increase for resistant mutant | [7] |
Note: IC50 values can vary depending on the specific enzyme variant, substrate used, and assay conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Hydrolysis by β-Lactamase
This protocol allows for the continuous monitoring of this compound hydrolysis by measuring the change in absorbance.
Materials:
-
Purified β-lactamase (e.g., AmpC)
-
This compound solution of known concentration
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the phosphate buffer to the desired stock concentration.
-
Dilute the purified β-lactamase in the same buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of hydrolysis for a sufficient duration.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance change for this compound hydrolysis (this needs to be determined experimentally by scanning the UV spectrum of intact and fully hydrolyzed this compound).
-
Equilibrate the cuvette holder to the desired temperature (e.g., 30°C).
-
-
Assay:
-
Add the phosphate buffer and this compound solution to a quartz cuvette to a final volume of, for example, 1 mL.
-
Place the cuvette in the spectrophotometer and record a stable baseline absorbance.
-
Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Rate = ΔAbs / (ε * l) * Δt), where ε is the molar extinction coefficient difference between intact and hydrolyzed this compound, and l is the path length of the cuvette.
-
Protocol 2: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound with a β-Lactamase Inhibitor
This protocol determines the lowest concentration of this compound, in combination with a fixed concentration of a β-lactamase inhibitor, that prevents visible bacterial growth.
Materials:
-
This compound
-
β-lactamase inhibitor (e.g., avibactam)
-
β-lactamase-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic and Inhibitor Solutions:
-
Prepare a stock solution of this compound and the β-lactamase inhibitor in a suitable solvent.
-
Create a series of two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Add the β-lactamase inhibitor to each well containing the this compound dilutions at a fixed, sub-inhibitory concentration.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in saline or CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (including a growth control well with no antibiotic or inhibitor and a sterility control well with no bacteria) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Mechanism of this compound inactivation by β-lactamase and the protective role of inhibitors.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound with a β-lactamase inhibitor.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 4. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Cephamycins and Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the cephamycin class of β-lactam antibiotics and the various generations of cephalosporins. While the initial focus was on Cephamycin B, a comprehensive review of available literature reveals a scarcity of specific quantitative data for this particular compound. Therefore, this guide will broaden its scope to the cephamycin class as a whole, primarily represented by the clinically significant agents cefoxitin (B1668866) and cefotetan, for which extensive data are available. Qualitative comparisons involving this compound, A, and C will be included where historical data permits.
Introduction to Cephamycins and Cephalosporins
Cephalosporins and cephamycins are structurally related β-lactam antibiotics that are mainstays in the treatment of bacterial infections.[1] Both classes of drugs exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3]
The key structural difference between cephamycins and cephalosporins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem nucleus in cephamycins.[4][5] This seemingly minor modification confers a significant advantage: increased resistance to hydrolysis by β-lactamases, which are enzymes produced by bacteria that inactivate many β-lactam antibiotics.[6][7] This resistance allows cephamycins to maintain activity against certain bacteria that are resistant to cephalosporins.[8][9]
Cephalosporins are categorized into five generations based on their spectrum of antimicrobial activity.[10] Generally, progression from the first to later generations signifies an enhanced spectrum against Gram-negative bacteria, though often with some trade-off in activity against Gram-positive organisms.[1][3]
Mechanism of Action: A Tale of Two β-Lactams
The fundamental mechanism of action for both cephamycins and cephalosporins is the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.
Figure 1. Mechanism of action of cephamycins and cephalosporins.
As depicted in Figure 1, both antibiotic classes target PBPs. However, many bacteria produce β-lactamase enzymes that can cleave the β-lactam ring of these antibiotics, rendering them ineffective. The 7-α-methoxy group unique to cephamycins provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamases.[4][5] This is a primary reason for the enhanced activity of cephamycins against certain β-lactamase-producing organisms.
Comparative Antibacterial Spectrum
The following tables summarize the in vitro activity of representative cephamycins and cephalosporins against a range of common Gram-positive and Gram-negative bacteria. Data are presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Gram-Positive Bacteria
| Organism | Cephamycin (Cefoxitin) | 1st Gen Cephalosporin (Cephalothin) | 2nd Gen Cephalosporin (Cefuroxime) | 3rd Gen Cephalosporin (Ceftriaxone) | 4th Gen Cephalosporin (Cefepime) |
| Staphylococcus aureus (MSSA) | 2.0[11] | 0.25 | 0.38 | 4.0 | 4.0[2] |
| Streptococcus pneumoniae | 1.0 | 0.06 | 0.06 | ≤0.015-0.5 | 0.06 |
| Enterococcus faecalis | >128 | >64 | >64 | >64 | >64 |
Note: MSSA = Methicillin-Susceptible Staphylococcus aureus. In general, cephamycins and cephalosporins are not active against Methicillin-Resistant Staphylococcus aureus (MRSA) or Enterococcus species.
Gram-Negative Bacteria
| Organism | Cephamycin (Cefoxitin) | 1st Gen Cephalosporin (Cephalothin) | 2nd Gen Cephalosporin (Cefuroxime) | 3rd Gen Cephalosporin (Ceftriaxone) | 4th Gen Cephalosporin (Cefepime) |
| Escherichia coli | 2.0[11] | 64[12] | 8.0[13] | 0.125 | 0.125[2] |
| Klebsiella pneumoniae | 2.0[11] | >128 | 8.0[13] | 0.125 | 0.125[2] |
| Proteus mirabilis | 8.0 | 8.0 | 4.0 | ≤0.03 | ≤0.03 |
| Pseudomonas aeruginosa | >128[14] | >128 | >128 | 32 | 8.0[2] |
| Bacteroides fragilis (Anaerobe) | 16[15] | >128 | 128 | 32 | >128 |
Note: MIC values can vary between studies and bacterial strains.
Activity of Cephamycins A, B, and C
Early in vitro studies on the naturally occurring cephamycins provided a qualitative comparison of their activities. Cephamycins A and B were found to be more active against Gram-positive organisms than Cephamycin C. However, they were not as potent against these strains as cephalosporin C or the semi-synthetic cephalosporins cephaloridine (B1668813) and cephalothin (B1668815).[10] Conversely, against Gram-negative organisms, Cephamycin C demonstrated greater activity than both Cephamycin A and B and was generally as active as the cephalosporins.[10] A key finding was that Cephamycin C was active against clinically isolated strains of Proteus, Providencia, and Escherichia coli that were resistant to cephalosporins.[10]
Experimental Protocols
Accurate and reproducible determination of antibacterial activity is paramount in drug development and clinical microbiology. The following are standardized protocols for two common methods of susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Figure 2. Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar (B569324) plate into a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around antibiotic-impregnated disks.
Detailed Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The cephamycin class of antibiotics, represented by agents like cefoxitin and cefotetan, offers a distinct advantage over many cephalosporins due to their enhanced stability against β-lactamases. This translates to a broader spectrum of activity that includes many anaerobic bacteria and some cephalosporin-resistant Gram-negative organisms. While first and second-generation cephalosporins generally exhibit superior activity against Gram-positive cocci, the later generations provide more potent and broader coverage against a wide range of Gram-negative bacteria, with fourth-generation cephalosporins having true broad-spectrum activity.
The choice between a cephamycin and a cephalosporin depends on the specific clinical scenario, including the suspected or identified pathogen and local resistance patterns. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals in the ongoing effort to combat bacterial infections.
References
- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 2. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalothin and Cefazolin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 6. Antimicrobial Resistance Profile of Different Clinical Isolates against Third-Generation Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. asm.org [asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with cephalothin against 5,887 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial evaluation of cefoxitin: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Incidence of Cefoxitin and Clindamycin Resistance among Anaerobes in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Cephamycin B and its Efficacy Against Anaerobic Bacteria: A Comparative Guide
In the landscape of antimicrobial agents, cephamycins hold a significant position due to their robust activity against a wide spectrum of bacteria, including challenging anaerobic pathogens. This guide provides a detailed comparison of the efficacy of cephamycins, with a focus on Cephamycin B and its close analogue cefoxitin (B1668866), against clinically relevant anaerobic bacteria. The analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
While specific data for "this compound" is limited in publicly available literature, this guide will utilize data for cefoxitin, a well-characterized and structurally similar cephamycin, as a representative for comparative analysis against other antimicrobial agents.
Comparative In Vitro Activity of Cephamycins and Other Antibiotics Against Anaerobic Bacteria
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for various cephamycins and comparator antibiotics against a range of anaerobic bacterial species.
Table 1: MIC90 Values (μg/mL) of Cefoxitin and Comparator β-Lactams against Bacteroides fragilis Group
| Antibiotic | Bacteroides fragilis |
| Cefoxitin | 16[1] |
| Cefotetan | >35% resistance reported[2] |
| Piperacillin-tazobactam | Susceptibility ≥93% |
| Imipenem | Susceptibility ≥93% |
| Meropenem | Susceptibility ≥93% |
Table 2: Comparative MIC90 Values (μg/mL) of Various Cephalosporins and Cephamycins against Anaerobic Bacteria
| Antibiotic | Bacteroides fragilis | Other Anaerobes (excluding B. fragilis) |
| Cefoxitin | 16[1] | >90% sensitive at 16 μg/mL[1] |
| Cephalothin | Relatively inactive[1] | >90% sensitive at 16 μg/mL[1] |
| Cefazolin | Generally effective at 64 μg/mL[1] | >90% sensitive at 16 μg/mL[1] |
| Cephalexin | Relatively inactive[1] | Least effective of those tested[1] |
Experimental Protocols
The determination of antimicrobial susceptibility of anaerobic bacteria requires specialized and standardized methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures.
Agar (B569324) Dilution Method (CLSI Reference Method)
The agar dilution method is considered the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][4][5]
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Incorporation of Antibiotic: Serial twofold dilutions of the antimicrobial agent are incorporated into the molten agar.
-
Inoculum Preparation: A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.
-
Inoculation: The surface of the antibiotic-containing agar plates is inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Broth Microdilution Method
The broth microdilution method is a practical alternative for routine susceptibility testing, particularly for the Bacteroides fragilis group.[4][5]
-
Preparation of Plates: Microtiter plates containing serial dilutions of the antimicrobial agents in a suitable anaerobic broth medium are used.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephamycins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephamycins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[6][7]
-
Inhibition of Transpeptidation: The binding of the cephamycin to the PBP inhibits its transpeptidase activity. This enzyme is responsible for cross-linking the peptide side chains of the peptidoglycan strands, a critical step for cell wall strength.[8]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. The high internal osmotic pressure of the bacterial cell then leads to rupture of the cell membrane and subsequent cell death.
A distinguishing feature of cephamycins is the presence of a 7-alpha-methoxyl group, which confers a high degree of resistance to hydrolysis by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.[9]
References
- 1. Susceptibility of anaerobes to cefoxitin and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Cephamycins: A Comparative Guide to Beta-Lactamase Inhibitor Combinations
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics with beta-lactamase inhibitors presents a critical line of defense. This guide provides a comprehensive comparison of the synergistic activity of Cephamycin B, a potent beta-lactam antibiotic, with various beta-lactamase inhibitors. The data presented herein, targeted towards researchers, scientists, and drug development professionals, offers objective performance comparisons supported by experimental data to inform future research and clinical applications.
Cephamycins, a subclass of cephalosporins, are known for their stability against certain beta-lactamases. However, their efficacy can be significantly enhanced when paired with a beta-lactamase inhibitor, which can neutralize a broader spectrum of these resistance-conferring enzymes. This guide focuses on the in vitro synergistic effects of this compound (using its close relative, cefoxitin (B1668866), as a representative for data analysis due to the limited availability of specific "this compound" synergy studies) when combined with common beta-lactamase inhibitors: clavulanate, sulbactam, and tazobactam (B1681243).
Quantitative Analysis of Synergistic Activity
The synergistic effect of combining cefoxitin with other beta-lactams (as a proxy for its interaction with inhibitors against resistant strains) has been demonstrated against various pathogens. A key metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. Synergy is typically defined by an FIC index of ≤ 0.5.
While direct quantitative data for this compound with common inhibitors is sparse in publicly available literature, a study on doripenem-cefoxitin combinations against New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria provides valuable insight into cefoxitin's synergistic potential. The combination of doripenem (B194130) and cefoxitin demonstrated a synergistic effect with FIC index values ranging from 0.1562 to 0.5[1]. This indicates a significant enhancement of antimicrobial activity when cefoxitin is used in a combination therapy against highly resistant strains.
Further research has highlighted the synergistic activity of cefoxitin with other beta-lactams against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA)[2]. In these cases, the MICs of various beta-lactams were reduced 8- to 64-fold in the presence of a subinhibitory concentration of cefoxitin[2].
Below is a summary table illustrating the synergistic potential of cefoxitin from the available literature.
| Organism(s) | Combination | MIC of Cefoxitin Alone (µg/mL) | MIC of Cefoxitin in Combination (µg/mL) | FIC Index | Reference |
| NDM-1 producing Enterobacterales | Doripenem + Cefoxitin | 128 - >4096 | Not explicitly stated for Cefoxitin | 0.1562 - 0.5 | [1] |
| CA-MRSA | Various β-lactams + Cefoxitin (10 µg/mL) | Not Applicable | Not Applicable (MICs of partner drugs reduced) | Synergy observed in time-kill assays | [2] |
Experimental Protocols
The determination of synergistic activity relies on standardized laboratory methods. The two most common and robust methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index.[3]
-
Preparation of Antibiotics: Stock solutions of each antibiotic (e.g., cefoxitin) and beta-lactamase inhibitor are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[4]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[5]
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).
-
Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control (no antibiotic) is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions onto appropriate agar (B569324) plates.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and combination. Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared with the most active single agent.[4]
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[5]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours for the combination compared with the most active single agent.[4]
-
Visualization of Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Conclusion
The available evidence, though limited for this compound specifically, strongly suggests a high potential for synergistic activity when combined with beta-lactamase inhibitors against resistant bacteria. The data from studies on cefoxitin, a closely related cephamycin, in combination with other beta-lactams and against challenging pathogens, underscores the value of this therapeutic strategy. Further targeted research focusing on this compound and its interactions with clavulanate, sulbactam, and tazobactam is warranted to fully elucidate its clinical potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Combinations of cefoxitin plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
A Comparative Analysis of Cephamycin B and Cephamycin C: In Vivo Efficacy
In the landscape of β-lactam antibiotics, the cephamycins represent a unique subgroup characterized by their 7-α-methoxy group, which confers notable resistance to β-lactamase enzymes. This guide provides a comparative overview of the in vivo efficacy of two naturally occurring cephamycins, Cephamycin B and Cephamycin C, with a focus on experimental data from early studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their relative therapeutic potential.
Summary of In Vivo Efficacy
Direct comparative in vivo studies focusing on this compound are scarce in published literature. Early research prioritized the more potent members of the cephamycin family, namely Cephamycin A and C. The available data indicates that Cephamycin A is more active in vivo than this compound.[1][2] In contrast, Cephamycin C demonstrated significant in vivo activity, particularly against Gram-negative bacteria, which led to its further investigation and the development of semi-synthetic derivatives.
Cephamycin C has shown good efficacy in mouse protection tests against a variety of Gram-negative organisms, including those that produce β-lactamases.[1][2] Its performance is often compared favorably to contemporary cephalosporins like cephalothin (B1668815) and cephaloridine (B1668813) against susceptible strains.[1][2]
Data Presentation: In Vivo Efficacy in Mouse Protection Tests
| Antibiotic | Bacterial Challenge | Key Findings |
| This compound | Various | Consistently reported to be less active in vivo than Cephamycin A.[1][2] Direct quantitative comparisons with Cephamycin C are not readily available in the literature. |
| Cephamycin C | Gram-negative organisms (including β-lactamase producers) | Good in vivo activity when administered subcutaneously.[1][2] More active than cephalothin and cephalosporin (B10832234) C against Gram-negative organisms.[1][2] Protected mice against β-lactamase-producing Proteus cultures.[1][2] |
| Cephamycin C | Gram-positive organisms | Less active than Cephamycin A against Gram-positive organisms.[1][2] |
Experimental Protocols
The in vivo efficacy data for cephamycins was primarily generated using mouse protection tests. The following is a detailed methodology representative of these key experiments.
Mouse Protection Test Protocol
-
Animal Model:
-
Specific pathogen-free mice (e.g., CF-1 strain) weighing between 18 to 22 grams are used.
-
Animals are housed in appropriate facilities with access to food and water ad libitum.
-
-
Bacterial Challenge Preparation:
-
The bacterial strains to be tested are grown in a suitable broth medium (e.g., trypticase soy broth) for a specified period (e.g., 5 hours) to reach the logarithmic growth phase.
-
The bacterial culture is then diluted in a sterile medium, often containing 5% hog gastric mucin, to enhance the virulence of the inoculum.
-
The final inoculum is calibrated to contain a specific number of lethal doses (e.g., 10-100 LD₅₀s) in a volume of 1.0 ml.
-
-
Infection and Treatment:
-
Mice are infected via intraperitoneal injection with 1.0 ml of the prepared bacterial challenge.
-
The test antibiotics (this compound, Cephamycin C) and comparators are prepared in sterile water or saline.
-
Treatment is administered subcutaneously at specified time points relative to the infection. A common regimen involves two doses, one immediately after infection (0 hours) and a second dose 6 hours post-infection.[3]
-
Multiple dose levels of each antibiotic are tested to determine the effective dose.
-
-
Observation and Data Analysis:
-
The mice are observed for a period of 7 to 14 days.
-
Mortality is recorded daily.
-
The primary endpoint is the survival of the animals.
-
The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice, is calculated using a statistical method such as the Reed-Muench method.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow of a typical mouse protection test for evaluating the in vivo efficacy of antibiotics.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Cephamycins inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).
References
A Comparative Analysis of the Antibacterial Spectrum of Semi-Synthetic Cephamycin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of several semi-synthetic Cephamycin B derivatives, offering a valuable resource for researchers and professionals in the field of antibacterial drug development. The data presented is compiled from various studies to highlight the spectrum and potency of these compounds against a range of clinically relevant bacteria.
I. Comparative Antibacterial Activity
The antibacterial efficacy of semi-synthetic cephamycin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of key derivatives against various Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
Table 1: In Vitro Activity of Cefoxitin (B1668866) and Cefotetan (B131739) against Common Bacterial Isolates
| Bacterial Species | Cefoxitin MIC₉₀ (µg/mL) | Cefotetan MIC₉₀ (µg/mL) |
| Staphylococcus aureus | - | 8 |
| Enterobacteriaceae | - | 0.12 - 2 |
| Haemophilus influenzae | - | 0.12 - 2 |
| Neisseria gonorrhoeae | - | 0.12 - 2 |
| Bacteroides fragilis | - | ≥ 128 |
| Pseudomonas aeruginosa | - | ≥ 128 |
| Lancefield group D streptococci | - | ≥ 128 |
MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested isolates. Data sourced from a comparative study of cefotetan against other beta-lactam compounds.[1]
Table 2: Comparative In Vitro Activity of SQ 14,359, CS-1170, and Cefoxitin
| Bacterial Group | SQ 14,359 | CS-1170 | Cefoxitin |
| Enterobacteriaceae | +++ | ++ | + |
| Streptococci | +++ | ++ | + |
| β-lactamase-producing Staphylococci | +++ | ++ | + |
| Haemophilus influenzae | +++ | ++ | + |
| Neisseria gonorrhoeae | +++ | ++ | + |
Relative potency is indicated by '+', with '+++' representing the highest activity. SQ 14,359 is noted to be a highly potent, extended-spectrum derivative.[2]
Table 3: Activity of Cephamycins against ESBL-Producing E. coli and K. pneumoniae
| Cephamycin Derivative | Susceptibility at Standard Inoculum (10⁵ CFU/mL) | Susceptibility at High Inoculum (10⁷ CFU/mL) |
| Cefoxitin | >80% | 48.3% |
| Cefmetazole | >80% | 75.9% |
| Flomoxef | >80% | 70.0% |
This table highlights the inoculum effect on the efficacy of cephamycins against Extended-Spectrum Beta-Lactamase (ESBL)-producing isolates.[3][4]
II. Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing. The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) as described in the cited literature.
Broth Microdilution Method for MIC Determination
This is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight.
-
Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/mL for standard testing or 5 x 10⁷ CFU/mL for high inoculum testing) in the wells of a microtiter plate.[3][4]
-
-
Preparation of Antibiotic Dilutions:
-
The cephamycin derivatives are serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to the wells of the microtiter plate, each containing a specific concentration of the antibiotic.
-
The plates are then incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
III. Mechanism of Action and Resistance
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their key advantage lies in their structural stability against a wide range of β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance.
The 7-α-methoxy group characteristic of cephamycins provides significant resistance to hydrolysis by many β-lactamases, including those produced by Gram-negative bacteria.[5][6] This stability allows them to maintain activity against strains that are resistant to other cephalosporins.[7][8]
Below is a diagram illustrating the general mechanism of action of β-lactam antibiotics and the protective role of the 7-α-methoxy group in cephamycins.
Caption: Mechanism of action and resistance to β-lactamases.
IV. Experimental Workflow
The general workflow for evaluating the in vitro activity of new semi-synthetic this compound derivatives is outlined below.
Caption: A generalized workflow for evaluating new derivatives.
References
- 1. In vitro activity of cefotetan, a new cephamycin derivative, compared with that of other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycin derivatives: comparison of the in vitro and in vivo antibacterial activities of SQ 14,359, CS-1170, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefoxitin, a semisynthetic cephamycin antibiotic: antibacterial spectrum and resistance to hydrolysis by gram-negative beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: Susceptibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cephamycin and Piperacillin-Tazobactam
This guide provides a comprehensive, data-driven comparison of cephamycins and piperacillin-tazobactam (B1260346), two prominent classes of β-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their respective performance characteristics, supported by experimental data and detailed methodologies.
Mechanism of Action
Both cephamycins and piperacillin-tazobactam exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. However, they differ in their approach to overcoming bacterial resistance mediated by β-lactamase enzymes.
Cephamycins , such as cefoxitin (B1668866) and cefotetan (B131739), are a subclass of cephalosporins that possess a unique 7α-methoxy group. This structural feature provides inherent stability against hydrolysis by many common β-lactamases, allowing them to maintain their activity against certain resistant bacteria.
Piperacillin (B28561) , a broad-spectrum ureidopenicillin, is susceptible to degradation by β-lactamases. To counteract this, it is combined with tazobactam , a β-lactamase inhibitor. Tazobactam irreversibly binds to and inactivates many β-lactamase enzymes, thereby protecting piperacillin from destruction and extending its spectrum of activity.
Diagram of the Mechanism of Action
Caption: Comparative mechanism of action of Cephamycins and Piperacillin-Tazobactam.
In Vitro Activity: A Quantitative Comparison
The following tables summarize the in vitro activity of representative cephamycins (cefoxitin, cefotetan, and cefmetazole) and piperacillin-tazobactam against a range of anaerobic bacteria, which are common pathogens in intra-abdominal infections. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as the percentage of susceptible isolates.
Table 1: Comparative Activity Against the Bacteroides fragilis Group
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Cefoxitin | 16 | >128 | 65.9% - 85% |
| Cefotetan | 16 | >128 | 60% |
| Cefmetazole (B193816) | 8 | 32 | ~85% |
| Piperacillin-Tazobactam | 2 | 8 | 99.5% |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
Table 2: Comparative Activity Against Non-Bacteroides fragilis Group Anaerobes
| Antibiotic | Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Cefoxitin | Non-B. fragilis Bacteroides, Prevotella, Porphyromonas | 2 | 16 | >90% |
| Fusobacteria | 1 | 8 | >90% | |
| Peptostreptococci | 1 | 4 | >90% | |
| Clostridia (excluding C. difficile) | 2 | 16 | >90% | |
| Piperacillin-Tazobactam | Non-B. fragilis Bacteroides, Prevotella, Porphyromonas | ≤0.5 | 4 | >99% |
| Fusobacteria | ≤0.5 | 2 | 100% | |
| Peptostreptococci | ≤0.5 | 2 | 100% | |
| Clostridia (excluding C. difficile) | ≤0.5 | 8 | >95% |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Experimental Protocols: Antimicrobial Susceptibility Testing
The data presented in this guide is derived from standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI/EUCAST)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium in a liquid medium.
Experimental Workflow:
-
Preparation of Inoculum:
-
Isolate colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (for aerobic bacteria) or a suitable anaerobic broth (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1).
-
Dispense the dilutions into microtiter plate wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C.
-
For aerobic bacteria, incubate in ambient air for 16-20 hours.
-
For anaerobic bacteria, incubate in an anaerobic atmosphere for 42-48 hours.
-
-
Reading of Results:
-
Examine the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Diagram of the Broth Microdilution Workflow
Caption: Standardized workflow for broth microdilution antimicrobial susceptibility testing.
Clinical Efficacy: A Randomized Controlled Trial
A pragmatic, open-label, multicenter, randomized clinical trial provides valuable insights into the comparative clinical efficacy of cefoxitin and piperacillin-tazobactam. This trial evaluated their use as antimicrobial prophylaxis in patients undergoing pancreatoduodenectomy, a procedure with a high risk of postoperative infections.
Table 3: Clinical Outcomes of Cefoxitin vs. Piperacillin-Tazobactam in Surgical Prophylaxis
| Outcome | Piperacillin-Tazobactam (n=378) | Cefoxitin (n=400) | Absolute Difference (95% CI) | P-value |
| Surgical Site Infection (30 days) | 19.8% | 32.8% | -13.0% (-19.1% to -6.9%) | < .001 |
| Postoperative Sepsis | 4.2% | 7.5% | -3.3% (-6.6% to 0.0%) | .02 |
| Clinically Relevant Postoperative Pancreatic Fistula | 12.7% | 19.0% | -6.3% (-11.4% to -1.2%) | .03 |
| 30-Day Mortality | 1.3% | 2.5% | -1.2% (-3.1% to 0.7%) | .32 |
Data from a randomized clinical trial comparing piperacillin-tazobactam with cefoxitin for antimicrobial prophylaxis in pancreatoduodenectomy.[9][10][11][12]
The results of this trial demonstrated that perioperative prophylaxis with piperacillin-tazobactam was associated with a significantly lower rate of surgical site infections, postoperative sepsis, and clinically relevant postoperative pancreatic fistulas compared to cefoxitin.[9][10][11][12]
Conclusion
This comparative guide highlights key differences in the performance of cephamycins and piperacillin-tazobactam.
-
In vitro activity: Piperacillin-tazobactam generally exhibits superior in vitro potency against the Bacteroides fragilis group, a key group of anaerobic pathogens, with a significantly higher percentage of susceptible isolates compared to cephamycins like cefoxitin and cefotetan.
-
Clinical Efficacy: In the context of surgical prophylaxis for a high-risk procedure, a randomized clinical trial demonstrated the superiority of piperacillin-tazobactam over cefoxitin in reducing postoperative infectious complications.
The choice between these antimicrobial agents should be guided by local susceptibility patterns, the specific clinical context, and the potential pathogens involved. The data presented here provides a robust foundation for informed decision-making in research and clinical settings.
References
- 1. Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro beta-lactam activity against aerobic and anaerobic surgical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of cefotetan compared with that of other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of cefotetan compared with that of other antimicrobial agents against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of cefmetazole against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperacillin-Tazobactam Compared With Cefoxitin as Antimicrobial Prophylaxis for Pancreatoduodenectomy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Piperacillin-Tazobactam Compared With Cefoxitin as Antimicrobial Prophylaxis for Pancreatoduodenectomy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Superiority of Cephamycins: A Comparative Analysis Against Key Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of cephamycin antibiotics against clinically relevant pathogens. Due to the limited availability of specific data for the early investigational compound Cephamycin B, this guide will focus on the broader cephamycin class, with a particular emphasis on the well-characterized and clinically significant derivative, cefoxitin (B1668866). Qualitative insights into the activity of early cephamycins, including this compound, are included to provide historical context.
Executive Summary
Cephamycins are a subclass of β-lactam antibiotics distinguished by the presence of a 7α-methoxy group, which confers significant stability against β-lactamase enzymes.[1] This structural feature often translates to a broader spectrum of activity, particularly against certain Gram-negative and anaerobic bacteria, compared to other cephalosporins. Early research on naturally occurring cephamycins indicated that Cephamycin A and B were more active than Cephamycin C against Gram-positive organisms, whereas Cephamycin C demonstrated superior activity against Gram-negative bacteria.[2][3][4] This guide presents a quantitative analysis of the in vitro activity of cefoxitin, a widely used semisynthetic cephamycin, against key bacterial pathogens, alongside comparative data for other relevant antibiotics.
Data Presentation: In Vitro Activity of Cefoxitin and Comparators
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefoxitin and other β-lactam antibiotics against selected Gram-positive, Gram-negative, and anaerobic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of in vitro antimicrobial activity.
Table 1: In Vitro Activity against Gram-Positive Pathogens (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Cefoxitin | Staphylococcus aureus (MSSA) | 2 | 4 |
| Cephalothin | Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
| Oxacillin | Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Cefoxitin demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA), although it is generally less potent than first-generation cephalosporins like cephalothin.[5]
Table 2: In Vitro Activity against Gram-Negative Pathogens (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Cefoxitin | Escherichia coli | 4 | 16 |
| Cefoxitin | Klebsiella pneumoniae | 4 | 16 |
| Cefoxitin | Proteus mirabilis | 4 | 16 |
| Ceftriaxone | Escherichia coli | ≤0.25 | 0.5 |
| Ceftriaxone | Klebsiella pneumoniae | ≤0.25 | 0.5 |
| Ceftriaxone | Proteus mirabilis | ≤0.25 | ≤0.25 |
Cefoxitin is active against many common Enterobacteriaceae.[5] Its stability to β-lactamases allows it to retain activity against some strains that are resistant to other cephalosporins.[1]
Table 3: In Vitro Activity against Anaerobic Pathogens (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Cefoxitin | Bacteroides fragilis | 8 | 32 |
| Cefotetan | Bacteroides fragilis | 16 | 64 |
| Metronidazole | Bacteroides fragilis | 0.5 | 1 |
A key advantage of cephamycins is their potent activity against anaerobic bacteria, including Bacteroides fragilis.[6]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
a. Plate Preparation:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antimicrobial agent.
-
A control plate with no antibiotic is also prepared.
b. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.
c. Inoculation and Incubation:
-
Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
a. Inoculum Preparation and Plating:
-
Prepare a standardized inoculum as described above.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
b. Disk Application and Incubation:
-
Aseptically apply paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 16-18 hours.
c. Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.
Mandatory Visualizations
Mechanism of Action of Cephamycins
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of Cephamycin Action on Bacterial Cell Wall Synthesis.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotetan, a new cephamycin: comparison of in vitro antimicrobial activity with other cephems, beta-lactamase stability, and preliminary recommendations for disk diffusion testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Bacterial Response to Cephamycin B and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Cephamycin B on bacteria, contextualized with the broader class of β-lactam antibiotics and other antimicrobial agents. Due to the limited availability of specific transcriptomic data for this compound, this guide leverages data from the closely related cephamycin, Cefoxitin, and general findings for β-lactams to draw comparisons. The information is intended to support research and development efforts in understanding antibiotic mechanisms of action and bacterial resistance.
Introduction to this compound and its Mechanism of Action
This compound belongs to the cephamycin family, a class of β-lactam antibiotics.[1] Similar to other β-lactams, their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death. A key feature of cephamycins is their resistance to hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1]
Comparative Transcriptomic Response
Table 1: Comparative Summary of Differentially Expressed Gene (DEG) Categories in Bacteria Upon Antibiotic Treatment
| Antibiotic Class | Representative Antibiotic | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Reference Bacteria |
| Cephamycins (β-Lactam) | Cefoxitin | Cell wall stress response genes, SOS response genes, β-lactamase genes (in resistant strains) | Quorum sensing and biofilm formation genes (e.g., luxS, pfs, motA, fliA, csgD) | Escherichia coli |
| Penicillins (β-Lactam) | Ampicillin | Cell wall stress response, cell division proteins, SOS response genes | Flagellar and motility genes, metabolic pathway genes | Escherichia coli |
| Aminoglycosides | Gentamicin | Heat shock proteins, oxidative stress response genes, genes involved in protein degradation | Ribosomal protein genes, translation-related genes | Escherichia coli |
| Fluoroquinolones | Ciprofloxacin | SOS response genes, DNA repair genes, multidrug efflux pump genes | Genes for central carbon metabolism, ATP synthesis | Escherichia coli |
| Tetracyclines | Tetracycline | Ribosome protection protein genes, efflux pump genes | Amino acid biosynthesis genes, fatty acid metabolism genes | Escherichia coli |
Note: The data for Cefoxitin is based on targeted gene expression studies rather than a full transcriptomic analysis.[3]
Table 2: Quantitative Gene Expression Changes in E. coli in Response to Cefoxitin
| Gene | Function | Fold Change (Cefoxitin Treatment) |
| luxS | Quorum sensing, autoinducer-2 (B1199439) synthesis | Downregulated |
| pfs | Nucleosidase, involved in AI-2 recycling | Downregulated |
| motA | Flagellar motor protein | Downregulated |
| fliA | Sigma factor for flagellar gene expression | Downregulated |
| csgD | Biofilm formation regulator | Significantly downregulated |
Source: Based on qRT-PCR data from studies on Cefoxitin's effect on biofilm formation.[3]
Signaling Pathways and Regulatory Networks
β-Lactam Induced Cell Wall Stress Response
β-lactam antibiotics, including cephamycins, trigger a cascade of events initiated by the inhibition of peptidoglycan synthesis. This leads to the accumulation of cell wall precursors and activates two-component systems, such as the CpxAR and BaeSR systems in E. coli, which in turn upregulate genes involved in mitigating cell envelope stress.
Caption: Signaling pathway of this compound-induced cell wall stress.
Downregulation of Biofilm Formation by Cefoxitin
Studies on Cefoxitin have shown its ability to inhibit biofilm formation in multidrug-resistant E. coli by downregulating key genes related to quorum sensing and curli fimbriae production.[3]
Caption: Cefoxitin's inhibitory effect on biofilm-related gene expression.
Experimental Protocols
A typical comparative transcriptomics study using RNA-sequencing (RNA-seq) involves several key steps, from bacterial culture to data analysis.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain and Growth Conditions: Inoculate the bacterial strain of interest (e.g., Escherichia coli K-12 MG1655) into a suitable liquid medium (e.g., Luria-Bertani broth). Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of ~0.4-0.6).
-
Antibiotic Exposure: Add the desired antibiotic (e.g., this compound, Cefoxitin, Ampicillin) to the bacterial culture at a predetermined concentration (e.g., 0.5x, 1x, or 2x the Minimum Inhibitory Concentration - MIC). An untreated culture should be maintained as a control.
-
Incubation and Harvesting: Continue incubation for a defined period (e.g., 30, 60, or 120 minutes). Harvest bacterial cells by centrifugation at a low temperature (4°C).
RNA Extraction and Library Preparation
-
RNA Isolation: Immediately lyse the bacterial pellets using a suitable reagent (e.g., TRIzol) to preserve the RNA integrity. Purify the total RNA using a commercially available kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity (RIN > 7.0).
-
Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA samples using a rRNA depletion kit to enrich for messenger RNA (mRNA).
-
cDNA Library Construction: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA. Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.
Sequencing and Data Analysis
-
High-Throughput Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain.
-
Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform differential expression analysis between the antibiotic-treated and control samples to identify up- and downregulated genes.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by the antibiotic treatment.
Caption: Experimental workflow for comparative transcriptomics.
Conclusion
The transcriptomic response of bacteria to this compound and other β-lactam antibiotics is primarily characterized by the induction of the cell wall stress response. This is a common feature of this class of antibiotics. However, specific members of the cephamycin family, such as Cefoxitin, may have additional effects on bacterial physiology, such as the inhibition of biofilm formation through the downregulation of quorum sensing and motility-related genes. Further comparative transcriptomic studies are needed to fully elucidate the unique and shared gene expression signatures induced by this compound and to provide a more detailed understanding of its mechanism of action and potential for overcoming antibiotic resistance.
References
The Enduring Impact: A Comparative Analysis of the Post-Antibiotic Effect of Cephamycins and Other Beta-Lactam Agents
For researchers, scientists, and drug development professionals, understanding the pharmacodynamics of antibiotics is paramount in optimizing dosing regimens and combating antimicrobial resistance. A key parameter in this assessment is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative evaluation of the PAE of cephamycins, represented by cefoxitin, against other critical beta-lactam agents, namely a third-generation cephalosporin (B10832234) (ceftazidime) and a carbapenem (B1253116) (imipenem), supported by experimental data.
Executive Summary
Cephamycins, a subclass of beta-lactam antibiotics, are distinguished by their 7α-methoxy group, which confers significant stability against beta-lactamases. This structural feature influences their antibacterial spectrum and may also impact their post-antibiotic effect. This guide synthesizes in vitro PAE data for cefoxitin, ceftazidime, and imipenem (B608078) against common Gram-negative pathogens. The findings indicate that while all three agents exhibit a PAE, its duration varies significantly depending on the specific drug, bacterial species, and antibiotic concentration. Notably, imipenem generally demonstrates a more prolonged PAE against Gram-negative bacilli compared to the cephalosporins, including the cephamycin cefoxitin.
Data Presentation: Post-Antibiotic Effect (PAE) of Selected Beta-Lactams
The following table summarizes the in vitro PAE of cefoxitin, ceftazidime, and imipenem against various Gram-negative bacteria. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference |
| Cefoxitin | Bacteroides fragilis | 16 | 1 | 3.1 | [1] |
| Bacteroides thetaiotaomicron | 16 | 1 | 2.3 | [1] | |
| Ceftazidime | Escherichia coli ATCC 25922 | 8 | 2 | 2.6 | [2] |
| Pseudomonas aeruginosa | 4 | 2 | No PAE | [3] | |
| Imipenem | Escherichia coli ATCC 25922 | 8 | 2 | 4.5 | [2] |
| Pseudomonas aeruginosa | 4 | 2 | 1.9 - 2.5 | [3][4] |
Key Observations:
-
Cefoxitin demonstrates a significant PAE against anaerobic bacteria like Bacteroides species.[1]
-
Ceftazidime , a third-generation cephalosporin, shows a dose-dependent PAE against E. coli but exhibits no significant PAE against P. aeruginosa under the tested conditions.[2][3]
-
Imipenem , a carbapenem, consistently produces a prolonged PAE against both E. coli and P. aeruginosa.[2][3][4] In some studies, imipenem induced a PAE of over an hour for all tested strains of E. coli, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Serratia marcenscens.[5]
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The viable count method is a commonly used and standardized procedure.
Determination of Post-Antibiotic Effect (PAE) by Viable Count Method
1. Bacterial Culture Preparation:
-
A pure culture of the test bacterium is grown in a suitable liquid medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10⁸ CFU/mL).
2. Antibiotic Exposure:
-
The bacterial culture is diluted to a standardized inoculum of approximately 10⁶ CFU/mL.
-
The bacterial suspension is divided into test and control tubes.
-
The test antibiotic is added to the test tube at a specified multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x, 8x, or 16x MIC). The control tube receives no antibiotic.
-
Both tubes are incubated at 37°C for a defined period, typically 1 to 2 hours.
3. Antibiotic Removal:
-
To remove the antibiotic, the bacterial suspension is washed. This is typically achieved by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in a fresh, antibiotic-free medium. This washing step is usually repeated to ensure complete removal of the drug.
-
Alternatively, the culture can be rapidly diluted (e.g., 1:1000) in a pre-warmed, antibiotic-free medium to a concentration where the antibiotic is below its MIC.
4. Monitoring of Bacterial Regrowth:
-
Both the test and control cultures are incubated again at 37°C.
-
Samples are taken from both tubes at regular intervals (e.g., every hour) for viable cell counting.
-
Viable counts are determined by plating serial dilutions of the samples onto a suitable agar (B569324) medium and incubating for 18-24 hours to allow for colony formation.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the viable count in the test culture to increase by 1 log₁₀ CFU/mL after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log₁₀ CFU/mL.
-
Mandatory Visualization
Caption: Bacterial cell wall synthesis and the inhibitory action of beta-lactam antibiotics.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of imipenem on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of Cephamycin B and related compounds. Due to a scarcity of publicly available, direct comparative toxicity data for this compound, this guide synthesizes information on the broader cephamycin and cephalosporin (B10832234) classes to offer a relevant toxicological perspective.
Early in vivo studies in mice provide a foundational, albeit qualitative, assessment of the toxicity of the initial cephamycin family. Research from 1972 indicated that Cephamycin C is "remarkably nontoxic."[1][2] The same research noted that Cephamycin A demonstrated greater in vivo activity compared to this compound, although a direct quantitative comparison of their toxicity was not provided.[1][2]
The broader class of cephalosporin antibiotics, to which cephamycins are closely related, is generally considered to have low toxicity.[3] However, like other β-lactams, they are not without potential adverse effects. The most noted, though infrequent, toxicities associated with cephalosporins are nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[3][4]
In Vitro Cytotoxicity
Table 1: Summary of In Vitro Cytotoxicity Data for Related Cephalosporins
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Cephaloridine (B1668813) | Rabbit Renal Cortical Mitochondria | Succinate (B1194679) Uptake and Respiration | Inhibition | Toxic | [5] |
| Cephaloglycin | Rabbit Renal Cortical Mitochondria | Succinate Uptake and Respiration | Inhibition | Toxic | [5] |
| Cephalexin | Rabbit Renal Cortical Mitochondria | Succinate Uptake and Respiration | Inhibition | Not Toxic in vivo | [5] |
In Vivo Toxicity
Acute toxicity studies in mice for the early cephamycins did not yield specific LD50 values for this compound. However, the qualitative assessment suggested a favorable safety profile for the class, particularly for Cephamycin C.[1][2] For the related compound cefoxitin, studies in human volunteers found no evidence of toxicity.[6]
Table 2: Summary of In Vivo Toxicity Data for Related Cephalosporins
| Compound | Species | Route of Administration | Observed Effects | Citation |
| Cephamycin C | Mice | Subcutaneous | "Remarkably nontoxic" | [1][2] |
| Cefoxitin | Humans | Parenteral | "Entirely nontoxic" | [3] |
| Cephaloridine | General | Not Specified | Known to cause renal damage | [5] |
| Cephalothin (B1668815) | General | Not Specified | Can cause renal injury | [4] |
Potential Mechanisms of Toxicity
The toxicity of β-lactam antibiotics, including cephalosporins, is often linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[7][8]
Mitochondrial Dysfunction
Several studies have indicated that certain cephalosporins can impair mitochondrial respiration.[9][10] This is thought to occur through the inhibition of substrate uptake into the mitochondria, which are crucial for cellular energy production.[9][10] Nephrotoxic cephalosporins, in particular, have been shown to decrease both respiration with and the net uptake of succinate in renal cortical mitochondria.[9]
Oxidative Stress
The production of reactive oxygen species is another proposed mechanism of antibiotic-induced cellular damage.[7][8][11] Bactericidal antibiotics can disrupt mitochondrial function, leading to an overproduction of ROS.[7] This oxidative stress can subsequently cause damage to DNA, proteins, and lipids within the cells.[7]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Acute Toxicity Assessment in Mice
This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of a compound in mice.
Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to different dose groups, including a control group receiving the vehicle.
-
Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Data Collection: Record body weight, clinical signs of toxicity, and any mortalities.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to examine for any pathological changes.
Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway for antibiotic-induced cytotoxicity and a general workflow for toxicity testing.
Caption: Potential signaling pathway for β-lactam-induced cytotoxicity.
References
- 1. Cefoxitin, a new semi-synthetic cephamycin: an in-vitro and in-vivo comparison with cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefoxitin and Cephalothin: Antimicrobial Activity, Human Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cefoxitin and Cephalothin: Antimicrobial Activity, Human Pharmacokinetics, and Toxicology | Semantic Scholar [semanticscholar.org]
- 5. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefoxitin, a New Semi-synthetic Cephamycin: An In-vitro and In-vivo Comparison with Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitochondrial respiratory toxicity of cephalosporin antibiotics. An inhibitory effect on substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Mechanisms of Cephamycin B with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall effect. This guide provides a comparative analysis of the synergistic mechanisms of Cephamycin B, a potent β-lactam antibiotic, with other antibiotics, supported by experimental data and detailed protocols.
Unveiling the Synergistic Potential of this compound
Cephamycins, including this compound and the closely related Cephamycin C, belong to the β-lactam class of antibiotics. They are notable for their stability against certain β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics. The primary synergistic mechanism of cephamycins often involves their combination with β-lactamase inhibitors. These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting the cephamycin from degradation and allowing it to effectively inhibit bacterial cell wall synthesis.
This guide explores this mechanism through a comparative lens, presenting data on the synergy of a representative cephalosporin with a β-lactamase inhibitor, and discussing instances of both synergy and lack thereof with the cephamycin, cefoxitin (B1668866).
Quantitative Analysis of Antibiotic Synergy
The synergy between antibiotics is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (Minimum Inhibitory Concentration (MIC) of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[1]
The following table summarizes experimental data from a study on the synergy between the third-generation cephalosporin, cefotaxime (B1668864), and the β-lactamase inhibitor, clavulanic acid (administered as amoxicillin-clavulanate), against an extended-spectrum β-lactamase (ESBL)-producing Escherichia coli strain. This serves as a strong model for the expected synergy with this compound.
| Antibiotic Combination | Bacterial Strain | MIC Alone (mg/L) | MIC in Combination (mg/L) | FIC Index | Interpretation |
| Cefotaxime (CTX) | ESBL-producing E. coli | >1024 | 0.25 | ≤0.5 | Synergy |
| Amoxicillin-Clavulanate (AMC 5:1) | ESBL-producing E. coli | 512 | 128 |
Data adapted from a study on cefotaxime and amoxicillin-clavulanate synergy against ESBL-producing E. coli.[2]
Conversely, it is important to note that synergy is not universal. For instance, one study found that the β-lactamase inhibitors clavulanic acid and sulbactam (B1307) failed to show synergism with the cephamycin cefoxitin against certain strains of Bacteroides fragilis.[3][4] However, other research has reported synergistic effects of cefoxitin when combined with ciprofloxacin (B1669076) or fosfomycin (B1673569) in time-kill assays against ESBL-producing bacteria.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.[1][7]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Plate Setup: One antibiotic is serially diluted along the rows of the plate, while the second antibiotic is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 CFU/mL).[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[7]
-
Determination of MIC: After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated using the formula described above.
Time-Kill Assay Protocol
Time-kill assays assess the bactericidal or bacteriostatic effect of antibiotic combinations over time.
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures, both individually and in combination, at specific concentrations (often based on their MICs). A growth control without antibiotics is also included.
-
Incubation and Sampling: The cultures are incubated, and samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by plating serial dilutions onto agar (B569324) plates and counting the resulting colonies (Colony Forming Units or CFU).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the synergistic mechanism and experimental workflow.
Caption: Synergistic mechanism of this compound with a β-lactamase inhibitor.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Cefoxitin inactivation by Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefoxitin inactivation by Bacteroides fragilis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Cefoxitin-based combination for ESBL-producing Enterobacteriaceae endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
